Product packaging for Propyl myristate(Cat. No.:CAS No. 14303-70-9)

Propyl myristate

Cat. No.: B080233
CAS No.: 14303-70-9
M. Wt: 270.5 g/mol
InChI Key: DPBVJRXPSXTHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl Myristate (IPM) is a prominent ester widely utilized in scientific research for its exceptional properties as a skin penetration enhancer and emollient. Its primary research value lies in the development and optimization of transdermal drug delivery systems. Studies demonstrate that IPM functions by interacting with and disrupting the lipid structure of the stratum corneum, the skin's outermost barrier, thereby creating transient channels that significantly increase the permeability and bioavailability of active pharmaceutical ingredients . This mechanism is crucial for enhancing the delivery of drugs with low intrinsic skin permeability. Beyond pharmaceutical applications, IPM is a subject of interest in cosmetic science due to its ability to improve the sensory profile of formulations. It acts as a non-greasy, non-occlusive solvent and emollient, enhancing the spreadability of creams and lotions while facilitating the delivery of active compounds in skincare research . Furthermore, its role extends to specialized areas such as non-pesticidal pest control, where its efficacy is attributed to the physical disruption of the protective waxy cuticle of insects, leading to dehydration . Ongoing research also explores its function as a plasticizer in adhesive layers of transdermal patches, where it modifies viscoelastic properties to control drug release rates . The ongoing focus on sustainable and efficient production methods, such as enzymatic synthesis, further underscores its relevance in green chemistry initiatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B080233 Propyl myristate CAS No. 14303-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVJRXPSXTHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162295
Record name Propyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14303-70-9
Record name Propyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14303-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014303709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propyl Myristate Synthesis: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of propyl myristate, an ester widely utilized in the pharmaceutical and cosmetic industries for its emollient and solvent properties. This document details two primary synthesis methodologies: traditional acid-catalyzed Fischer esterification and a more contemporary enzymatic approach. The guide offers detailed experimental protocols, comparative data on reaction parameters and yields, and visual representations of the chemical pathways and experimental workflows.

Introduction

This compound (CH₃(CH₂)₁₂COOCH₂CH₂CH₃) is the ester formed from the condensation of myristic acid, a saturated fatty acid, and n-propanol. Its synthesis is a fundamental example of esterification, a reversible reaction that can be driven to completion by removing one of the products, typically water. In a laboratory setting, the choice of synthesis method often depends on factors such as desired purity, reaction conditions, and environmental considerations. This guide will explore both a classic chemical method and a "green" enzymatic alternative.

Synthesis Methodologies

Two primary methods for the laboratory synthesis of this compound are presented: Fischer-Speier esterification using an acid catalyst and enzymatic esterification employing a lipase.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a well-established method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields, it is common to use an excess of one reactant (typically the less expensive alcohol) or to remove the water formed during the reaction.[2][3]

Enzymatic Synthesis

Enzymatic esterification offers a milder and more selective alternative to chemical catalysis.[4] Lipases are commonly employed enzymes for this purpose, offering high catalytic activity under gentle reaction conditions, which can minimize the formation of by-products.[4][5] Immobilized enzymes are often preferred as they can be easily recovered and reused, improving the economic viability of the process.[6][7]

Comparative Data of Synthesis Parameters

The following tables summarize the key quantitative data for both the chemical and enzymatic synthesis of this compound, allowing for a direct comparison of the two methodologies.

Table 1: Reaction Conditions for this compound Synthesis

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[8][9]Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)[5][7]
Reactants Myristic Acid, n-PropanolMyristic Acid, n-Propanol
Molar Ratio (Acid:Alcohol) 1:3 to 1:5 (Excess alcohol drives equilibrium)[3]1:1 to 1:15[7][10]
Temperature Reflux (typically 80-120 °C)[9]30-70 °C[7]
Reaction Time 2-10 hours[8][9]2.5 - 24 hours[11][12]
Solvent Often excess alcohol acts as solvent; sometimes a non-polar solvent like toluene is used to facilitate water removal[8]Often solvent-free; sometimes a non-polar solvent like n-heptane is used[13]

Table 2: Yield and Purity Comparison

OutcomeChemical Synthesis (Fischer Esterification)Enzymatic Synthesis
Typical Yield 60-80% (can be higher with efficient water removal)[11]66% to over 90%[6][10][12]
Purity of Crude Product Lower, often requires extensive purification to remove catalyst and by-products[11]Higher, with fewer by-products due to enzyme selectivity[4]
Post-Reaction Processing Neutralization of acid catalyst, washing, and distillation[14]Filtration to remove immobilized enzyme, solvent evaporation[5]

Experimental Protocols

The following are detailed laboratory-scale protocols for the synthesis of this compound via both chemical and enzymatic methods.

Protocol 1: Fischer Esterification of Myristic Acid and n-Propanol

Materials:

  • Myristic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, place 22.8 g (0.1 mol) of myristic acid and 60 mL (approx. 0.8 mol) of n-propanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to a gentle reflux using a heating mantle and continue for 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 500 mL separatory funnel.

  • Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel gently and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (caution: evolution of CO₂ gas) and then with 50 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.[14]

  • Decant the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether and excess n-propanol using a rotary evaporator.

  • The remaining liquid is crude this compound. Determine the yield and characterize the product.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Myristic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • n-Heptane (optional, as solvent)

  • Molecular sieves (3Å or 4Å, optional, for water removal)

  • Shaking incubator or magnetic stirrer with heating

  • Conical flask or sealed vial

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 100 mL conical flask, combine 11.4 g (0.05 mol) of myristic acid and 15 mL (approx. 0.2 mol) of n-propanol (for a 1:4 molar ratio). A solvent-free system is often effective.[6]

  • Add 0.5 g of immobilized lipase (e.g., Novozym 435).[12]

  • If desired, add approximately 5 g of activated molecular sieves to the reaction mixture to absorb the water produced.[12]

  • Seal the flask and place it in a shaking incubator set at 50-60 °C and 150-200 rpm for 24 hours.[5][11]

  • After the reaction period, cool the mixture to room temperature.

  • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent (e.g., n-heptane) and dried for reuse.

  • If a solvent was used, remove it using a rotary evaporator.

  • The remaining liquid is this compound. The product is often of high purity, but can be further purified by vacuum distillation if necessary.

  • Determine the yield and characterize the product.

Visualizing the Process

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction and the general experimental workflows.

Chemical Reaction Pathway

Chemical_Reaction cluster_reactants Reactants cluster_products Products Myristic_Acid Myristic Acid (CH₃(CH₂)₁₂COOH) Catalyst + H⁺ (catalyst) Equilibrium Myristic_Acid->Equilibrium Propanol n-Propanol (CH₃CH₂CH₂OH) Propanol->Equilibrium Propyl_Myristate This compound (CH₃(CH₂)₁₂COOCH₂CH₂CH₃) Water Water (H₂O) Equilibrium->Propyl_Myristate Equilibrium->Water

Caption: Fischer esterification of myristic acid and n-propanol.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow start Start reactants Combine Myristic Acid, n-Propanol, and H₂SO₄ start->reactants reflux Reflux for 2 hours reactants->reflux cool Cool to Room Temperature reflux->cool extract Solvent Extraction (Diethyl Ether & Water) cool->extract wash Wash Organic Layer (NaHCO₃ & Brine) extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate product This compound (Crude) evaporate->product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis

Enzymatic_Synthesis_Workflow start Start reactants Combine Myristic Acid, n-Propanol, & Immobilized Lipase start->reactants incubate Incubate with Shaking (50-60°C, 24h) reactants->incubate cool Cool to Room Temperature incubate->cool filter Filter to Remove Enzyme cool->filter evaporate Evaporate Solvent (if used) filter->evaporate product This compound (High Purity) evaporate->product

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

Both Fischer esterification and enzymatic synthesis are viable methods for the laboratory preparation of this compound. The choice between the two will depend on the specific requirements of the researcher. Fischer esterification is a robust and well-understood method that can provide good yields, though it requires more rigorous purification. Enzymatic synthesis, on the other hand, represents a greener approach that operates under milder conditions and can yield a purer product with less downstream processing. For applications in drug development and cosmetics where purity is paramount, the enzymatic route may be particularly advantageous.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Isopropyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides an in-depth technical overview of the physicochemical properties of Isopropyl Myristate (IPM). It is important to note that while the term "this compound" is sometimes used, the vast majority of commercially available and scientifically studied compound is Isothis compound (CAS 110-27-0), the ester of isopropyl alcohol and myristic acid.[1][2][3] This guide will focus on Isothis compound. IPM is a versatile ester widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, solvent, and skin penetration enhancer.[4][5][6] Its non-greasy feel, excellent spreadability, and ability to solubilize a wide range of active pharmaceutical ingredients (APIs) make it a valuable excipient in topical and transdermal formulations.[4][5][7][8] Understanding its core physicochemical properties is critical for formulation development, stability testing, and ensuring optimal drug delivery.

Core Physicochemical Properties

The following tables summarize the key quantitative properties of Isothis compound, compiled from various technical sources.

Table 1: General Physicochemical Data for Isothis compound

PropertyValueSource(s)
IUPAC Name propan-2-yl tetradecanoate[3][7][9]
Synonyms IPM, Isopropyl tetradecanoate[1][2][7]
CAS Number 110-27-0[1][9][10][11]
Molecular Formula C₁₇H₃₄O₂[1][2][3][7][10]
Molecular Weight 270.45 g/mol [1][7][9][10][12]
Physical Form Clear, colorless, oily liquid of low viscosity[1][7][12]
Odor Practically odorless[1][2][7][9]
Melting Point ~3 °C (Congeals at ~5°C)[1][7][9][10][13]
Boiling Point 193 °C at 20 mmHg; 167 °C at 9 mmHg[1][3][7][10][13]
Density / Specific Gravity 0.85 g/mL at 25 °C; 0.850 - 0.855 g/cm³ at 20 °C[1][7][9][11][13]
Refractive Index (n20/D) 1.434 - 1.437 at 20 °C[1][2][11][13][14]
Viscosity 5.0 - 6.0 mPa·s at 20 °C[11][14][15]
Vapor Pressure <1 hPa at 20 °C[1][2][12][13]
Flash Point >110 °C (>230 °F)[1][2][7][13][16]
LogP (Octanol/Water) ~7.71[1][2][17]
Acid Value < 1.0 mg KOH/g[11][15][18][19]
Saponification Value 202 - 212 mg KOH/g[11][15][19]
Iodine Value < 1.0 g I₂/100g[11][15][19]

Table 2: Solubility Profile of Isothis compound

SolventSolubilitySource(s)
Water Insoluble (<0.05 mg/L)[1][7][13][20]
Ethanol Miscible[1][2]
Glycerol Immiscible / Practically Insoluble[1][9][21]
Propylene Glycol Practically Insoluble[9][21]
Acetone Soluble / Very Soluble[9][21][22]
Chloroform Soluble[9][21][22]
Toluene Soluble[9][21]
Mineral Oil Soluble[9][21]
Castor Oil Soluble[9][21]
Vegetable Oils Miscible[1][23]
Silicones Soluble[7][8]

Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for the accurate characterization of physicochemical properties. Below are protocols for key parameters.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a substance.[24][25][26][27]

Principle: A small, powdered sample is heated at a controlled rate. The melting range is the temperature from the first appearance of liquid (onset point) to the complete liquefaction of the solid (clear point). Pure substances typically exhibit a sharp melting point.[28]

Apparatus:

  • Melting point apparatus (manual, e.g., Thiele tube with heating oil, or automated digital device)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the Isothis compound sample is solidified by cooling below its congealing point (~5°C). The solid sample should be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform packing.[26]

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample several times. Tap the sealed end of the tube on a hard surface to compact the sample into a dense column of 2-3 mm in height.[26][27]

  • Measurement (Automated Apparatus):

    • Insert the packed capillary tube into the heating block of the apparatus.[24]

    • Set a starting temperature a few degrees below the expected melting point (~3°C).

    • Program a slow, constant heating ramp rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[27][28]

    • The apparatus will automatically detect and record the temperatures at which the sample begins and completes melting.

  • Measurement (Manual - Thiele Tube):

    • Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.[25][26]

    • Insert the assembly into a Thiele tube containing a suitable heating oil (e.g., mineral oil), ensuring the oil level is appropriate.

    • Gently heat the side arm of the Thiele tube with a small flame. The tube's design promotes natural convection, ensuring uniform heating.[25][28]

    • Visually observe the sample through the heating process.

    • Record the temperature when the first drop of liquid appears and the temperature when the last solid crystal disappears. This is the melting range.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small liquid samples.[29][30]

Principle: A liquid is heated until its vapor pressure equals the surrounding atmospheric pressure, at which point it boils.[29][31][32] In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary is noted as the boiling point.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thiele tube or other heating bath (e.g., aluminum block)

  • Calibrated thermometer

  • Stand and clamp

Procedure:

  • Setup: Add a few milliliters of Isothis compound to the fusion tube. Place the capillary tube inside the fusion tube with its open end submerged in the liquid and the sealed end pointing up.[31][32][33]

  • Assembly: Attach the fusion tube to the thermometer so that the sample is level with the thermometer's bulb.

  • Heating: Immerse the assembly in a Thiele tube or place it in an aluminum heating block. Heat the apparatus gently and slowly.[32][33]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[31][32]

  • Recording: Note the temperature at which this rapid stream of bubbles begins. This is the boiling point of the liquid at the current atmospheric pressure. It is crucial to also record the barometric pressure, as boiling point is pressure-dependent.[29][30]

Refractive Index Measurement

The refractive index is a fundamental property related to how light propagates through a substance and is a measure of purity.

Principle: Based on Snell's Law, a refractometer measures the angle at which light is bent (refracted) as it passes from a prism of known refractive index into the sample.[34][35] Modern digital refractometers measure the critical angle of total internal reflection.

Apparatus:

  • Abbe or digital refractometer

  • Constant temperature water bath (refractive index is temperature-dependent)

  • Dropper or pipette

  • Soft lens cleaning tissue

  • Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

  • Calibration & Cleaning: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). Clean the surfaces of the upper and lower prisms with a suitable solvent and a soft tissue to remove any residue.[36]

  • Temperature Control: Ensure the refractometer prisms are at the specified temperature (e.g., 20°C) by connecting the instrument to a circulating water bath. Allow time for thermal equilibrium. Accurate temperature control is critical as refractive index varies with temperature.[37]

  • Sample Application: Using a clean dropper, place 2-3 drops of Isothis compound onto the surface of the lower prism.[36]

  • Measurement:

    • Carefully close the upper prism to spread the liquid into a thin, uniform film.

    • Switch on the light source and look through the eyepiece.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.[36]

    • Rotate the measurement dial until this dividing line is centered on the crosshairs.[36]

    • Press the "read" button or look at the scale to obtain the refractive index value. Digital instruments will display the value directly, often with temperature compensation (nD20).[37]

  • Cleaning: After the measurement, clean the prisms thoroughly to prepare for the next sample.

Visualized Workflows and Mechanisms

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of Isothis compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Output Sample IPM Sample Acquisition Solidify Cooling (<5°C) for Solid Phase Tests Sample->Solidify Liquid_Sample Liquid Sample (at Ambient Temp) Sample->Liquid_Sample Powder Grinding/Powdering Solidify->Powder MP Melting Point (Capillary Method) Powder->MP BP Boiling Point (Micro Method) Liquid_Sample->BP Density Density (Pycnometer) Liquid_Sample->Density RI Refractive Index (Refractometer) Liquid_Sample->RI Viscosity Viscosity (Viscometer) Liquid_Sample->Viscosity Solubility Solubility (Shake-Flask) Liquid_Sample->Solubility Report Technical Data Sheet & Formulation Database MP->Report BP->Report Density->Report RI->Report Viscosity->Report Solubility->Report

Caption: Logical workflow for the physicochemical analysis of Isothis compound.

Mechanism as a Skin Penetration Enhancer

Isothis compound is highly valued in topical drug delivery for its ability to enhance the permeation of active ingredients through the skin's primary barrier, the stratum corneum.[1][4][6][7]

G cluster_0 Topical Formulation Formulation Cream / Ointment / Gel API Active Pharmaceutical Ingredient (API) IPM Isothis compound (IPM) (Enhancer) SC Stratum Corneum (Organized Lipid Bilayers) API->SC IPM->SC Disrupts & Fluidizes Lipid Structure Dermis Viable Epidermis / Dermis (Target Site) SC->Dermis API_Penetrates API_Penetrates->Dermis Enhanced Permeation

References

Propyl Myristate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of propyl myristate in various organic solvents. Due to the limited availability of quantitative data for this compound, this document also includes information on the closely related ester, isothis compound (IPM), which is widely used in similar applications and for which more qualitative data exists. This guide also details a general experimental protocol for determining the solubility of liquid esters and presents a diagram illustrating the key factors that influence their solubility in organic solvents.

Introduction to this compound

This compound is the ester of n-propanol and myristic acid. It is an emollient and solvent used in the formulation of cosmetics, personal care products, and topical pharmaceutical preparations. Its physical and chemical properties, particularly its solubility, are critical for ensuring the stability, efficacy, and sensory characteristics of the final product. Understanding its behavior in different organic solvents is crucial for formulation development, enabling the creation of stable emulsions, the effective solubilization of active pharmaceutical ingredients (APIs), and the optimization of product aesthetics.

Solubility of this compound and Isothis compound

Table 1: Qualitative Solubility of Isothis compound (IPM) in Various Solvents

Solvent ClassSolventSolubility of IPM
Alcohols EthanolSoluble/Miscible[1][2][3][4]
IsopropanolSoluble[5]
Ketones AcetoneSoluble[5][6][7]
Halogenated Solvents ChloroformSoluble[5][6][7]
Esters Ethyl AcetateSoluble[5][6]
Aromatic Hydrocarbons TolueneSoluble[5][6]
BenzeneVery Soluble[5]
Oils Castor OilSoluble[5][6]
Cottonseed OilSoluble[5][6]
Mineral OilSoluble[5][6]
Ethers Diethyl EtherSoluble[5]
Glycols & Polyols GlycerolInsoluble/Practically Insoluble[2][3][4][5][6][8][9]
Propylene GlycolPractically Insoluble[5][6]
Aqueous WaterInsoluble/Immiscible[1][2][3][4][7][8][9]

Note: The term "soluble" or "miscible" in the context of these qualitative descriptions generally implies that the substances form a homogeneous solution at typical formulation concentrations.

Experimental Protocol for Determining Solubility of a Liquid Ester

For researchers requiring precise quantitative solubility data for this compound in specific organic solvents, the following general experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent and solute)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or weight of the organic solvent in a series of sealed vials or flasks. The amount of this compound should be sufficient to ensure that a separate liquid phase of the ester is visible after equilibration.

    • Prepare multiple replicate samples for each solvent.

  • Equilibration:

    • Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow for the separation of the undissolved this compound phase.

    • If necessary, the samples can be centrifuged at the controlled temperature to facilitate phase separation.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound layer.

    • Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microdroplets of the undissolved ester.

    • Accurately weigh the collected aliquot of the saturated solution.

    • Dilute the filtered aliquot with a known volume or weight of the pure solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL), mole fraction, or weight percentage.

Factors Influencing this compound Solubility

The solubility of an ester like this compound in an organic solvent is governed by the principle of "like dissolves like." This is determined by the interplay of various intermolecular forces between the solute and solvent molecules.

G Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors PropylMyristate This compound (Solute) Polarity_Solute Polarity (Ester Group) PropylMyristate->Polarity_Solute AlkylChain_Solute Alkyl Chain Length (Myristate Moiety) PropylMyristate->AlkylChain_Solute OrganicSolvent Organic Solvent (Solvent) Polarity_Solvent Polarity OrganicSolvent->Polarity_Solvent H_Bonding Hydrogen Bonding Capacity OrganicSolvent->H_Bonding Solubility Solubility Polarity_Solute->Solubility influences AlkylChain_Solute->Solubility influences Polarity_Solvent->Solubility influences H_Bonding->Solubility influences Temperature Temperature Temperature->Solubility influences Pressure Pressure (less significant for liquids) Pressure->Solubility influences

Caption: Logical diagram of factors affecting this compound solubility.

Key Considerations for this compound Solubility:

  • Polarity: this compound has a polar ester group and a long non-polar alkyl chain. It will therefore be more soluble in solvents of intermediate polarity or in non-polar solvents. Highly polar solvents that can form strong hydrogen bonds, such as water and glycerol, are poor solvents for this compound.

  • Alkyl Chain Length: The long myristate chain (C14) dominates the molecule's character, making it lipophilic and readily soluble in other oils and hydrocarbon-based solvents.

  • Temperature: The solubility of liquids in liquids is generally less affected by temperature than that of solids in liquids, but it can still be a factor. For most systems, an increase in temperature will lead to an increase in miscibility.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its ester oxygen atoms but cannot act as a hydrogen bond donor. Its solubility will be lower in solvents with strong hydrogen-bonding networks (like water) where it would disrupt these networks.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific formulation needs, it is highly recommended that researchers perform experimental solubility determinations as outlined in this document.

References

An In-depth Technical Guide to the Natural Occurrence and Synthesis of Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, is a molecule of significant interest in various scientific disciplines, including drug development, due to its role in cellular signaling and protein function. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and chemical synthesis, with a focus on quantitative data and detailed experimental protocols.

Natural Occurrence of Myristic Acid

Myristic acid is widely distributed in both the plant and animal kingdoms, typically as a component of triglycerides. The highest concentrations are found in the seed fats of the Myristicaceae family, most notably nutmeg (Myristica fragrans), where it exists primarily as trimyristin, the triglyceride of myristic acid. Other significant natural sources include coconut oil, palm kernel oil, and milk fat.

Quantitative Data on Myristic Acid Content in Natural Sources

The following table summarizes the myristic acid content in various natural fats and oils, providing a comparative overview for sourcing considerations.

Natural SourceMyristic Acid Content (Weight %)Reference(s)
Nutmeg Butter~75% (as trimyristin)
Coconut Oil16-21%
Palm Kernel Oil14-18%
Bovine Milk Fat (Butter)8-14%
Human Breast Milk~8.6%
Beef Fat~3%
Lard (Hog Fat)~2%
Salmon~3%
Chicken/Turkey Fat~1%

Biosynthesis of Myristic Acid

Myristic acid is synthesized in organisms through the fatty acid synthesis (FAS) pathway. This process occurs in the cytoplasm and involves the sequential addition of two-carbon units from acetyl-CoA to a growing fatty acid chain.

Below is a simplified representation of the fatty acid biosynthesis pathway leading to myristic acid.

Myristic_Acid_Biosynthesis AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase AcetylCoA->ACC FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS x6 ACC->MalonylCoA + CO2 MyristoylACP Myristoyl-ACP (14:0) FAS->MyristoylACP Elongation Cycles Thioesterase Thioesterase MyristoylACP->Thioesterase MyristicAcid Myristic Acid Thioesterase->MyristicAcid Hydrolysis

Biosynthesis of Myristic Acid.

Chemical Synthesis of Myristic Acid

The most common and economically viable method for the large-scale production of myristic acid is the hydrolysis of natural triglycerides rich in myristic acid, such as trimyristin from nutmeg or the mixed triglycerides from coconut and palm kernel oil.

Synthesis from Trimyristin: An Experimental Protocol

This section details a typical laboratory-scale procedure for the extraction of trimyristin from nutmeg followed by its hydrolysis to yield myristic acid.

Part 1: Extraction of Trimyristin from Nutmeg

Materials:

  • Ground nutmeg

  • tert-Butyl methyl ether (or diethyl ether)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Buchner funnel, filter paper)

  • Beakers and Erlenmeyer flasks

Procedure:

  • Weigh approximately 20 g of ground nutmeg and place it in a 250 mL round-bottom flask.

  • Add 100 mL of tert-butyl methyl ether to the flask.

  • Set up a reflux apparatus and heat the mixture gently for 30-45 minutes.

  • Allow the mixture to cool to room temperature and then filter the contents through a fluted filter paper to remove the solid nutmeg residue.

  • Remove the solvent from the filtrate by rotary evaporation to obtain crude trimyristin as a yellow-orange oil or semi-solid.

  • Recrystallize the crude trimyristin from acetone. Dissolve the crude product in a minimal amount of hot acetone and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified trimyristin crystals by vacuum filtration and wash with a small amount of cold acetone. Air dry the crystals.

Part 2: Hydrolysis of Trimyristin to Myristic Acid

Materials:

  • Purified trimyristin

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 6 M)

  • Hydrochloric acid (HCl), concentrated

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Vacuum filtration apparatus

Procedure:

  • Place approximately 5 g of the purified trimyristin into a 100 mL round-bottom flask.

  • Add 50 mL of 95% ethanol and a few boiling chips.

  • Add 10 mL of 6 M sodium hydroxide solution to the flask.

  • Heat the mixture to reflux for 1 hour. During this time, the trimyristin will dissolve, and the solution will become clear, indicating the completion of saponification.

  • After reflux, allow the solution to cool slightly and then pour it into a beaker containing 100 mL of water.

  • Slowly and carefully, with stirring, add concentrated hydrochloric acid to the beaker until the solution is acidic (test with litmus or pH paper). A white precipitate of myristic acid will form.

  • Cool the beaker in an ice bath to ensure complete precipitation of the myristic acid.

  • Collect the myristic acid by vacuum filtration, washing the solid with cold water.

  • Allow the myristic acid to air dry. The purity can be assessed by its melting point (literature value: 54-55 °C).

The following diagram illustrates the experimental workflow for the synthesis of myristic acid from nutmeg.

Synthesis_Workflow cluster_extraction Part 1: Extraction cluster_hydrolysis Part 2: Hydrolysis Nutmeg Ground Nutmeg Reflux Reflux with tert-Butyl Methyl Ether Nutmeg->Reflux Filter1 Filtration Reflux->Filter1 Evaporation Solvent Evaporation Filter1->Evaporation Crude Crude Trimyristin Evaporation->Crude Recrystallization Recrystallization from Acetone Crude->Recrystallization PureTrimyristin Purified Trimyristin Recrystallization->PureTrimyristin Saponification Saponification (Reflux with NaOH/Ethanol) PureTrimyristin->Saponification Acidification Acidification with HCl Saponification->Acidification Precipitation Precipitation of Myristic Acid Acidification->Precipitation Filter2 Vacuum Filtration Precipitation->Filter2 Drying Drying Filter2->Drying MyristicAcid Myristic Acid Product Drying->MyristicAcid

Synthesis of Myristic Acid from Nutmeg.

Myristic Acid in Cellular Signaling: The Role of Myristoylation

Myristic acid plays a crucial role in cellular signaling through a post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).

Myristoylation is critical for mediating protein-membrane interactions and protein-protein interactions. The attached myristoyl group acts as a hydrophobic anchor, facilitating the localization of proteins to cellular membranes, which is often a prerequisite for their function in signal transduction pathways.

A key aspect of myristoylation in signaling is the "myristoyl switch." In some proteins, the myristoyl group can be sequestered within a hydrophobic pocket of the protein. Upon receiving a specific signal, such as ligand binding or a change in phosphorylation state, the protein undergoes a conformational change, exposing the myristoyl group and enabling its insertion into a membrane.

The diagram below illustrates the general mechanism of N-myristoylation and its role in protein localization.

Myristoylation_Pathway MyristicAcid Myristic Acid Synthetase Myristoyl-CoA Synthetase MyristicAcid->Synthetase + ATP, CoA MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT Synthetase->MyristoylCoA TargetProtein Target Protein (with N-terminal Glycine) TargetProtein->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Membrane Cellular Membrane MyristoylatedProtein->Membrane Membrane Targeting Function Downstream Signaling & Biological Function Membrane->Function

N-Myristoylation Signaling Pathway.

Examples of myristoylated proteins involved in critical signaling pathways include:

  • Src family kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. Myristoylation is essential for their localization to the plasma membrane.

  • G alpha subunits of heterotrimeric G proteins: These proteins are crucial for signal transduction from G protein-coupled receptors (GPCRs). Myristoylation of the α subunit helps anchor it to the membrane.

  • HIV-1 Gag protein: Myristoylation of the Gag polyprotein is required for its transport to the plasma membrane, which is a critical step in the assembly of new viral particles.

  • ADP-ribosylation factors (ARFs): These are small GTPases involved in vesicular trafficking. Their myristoylation is necessary for their membrane association and function.

The inhibition of N-myristoyltransferase is being explored as a therapeutic strategy for various diseases, including cancer and infectious diseases, highlighting the importance of understanding the role of myristic acid in cellular processes.

Propyl myristate CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, safety data, and handling procedures for propyl myristate. The information is intended for use by professionals in research, development, and manufacturing involving this compound.

Chemical Identification

  • Chemical Name: this compound

  • CAS Number: 110-27-0[1][2][3][4][5][6]

  • Synonyms: Isothis compound (IPM), Tetradecanoic acid, 1-methylethyl ester[1][5][7]

  • Molecular Formula: C17H34O2[2][4][6][7]

  • Molecular Weight: 270.45 g/mol [2][6]

Physicochemical Properties

This compound is a colorless, odorless liquid.[2][4][8] It is an ester of isopropyl alcohol and myristic acid.[1]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueReference
Melting Point3 °C (37.4°F)[2][4][7][8]
Boiling Point193 °C @ 20 mmHg[2]
167 °C @ 9 mmHg[1]
Decomposes at 208°C[7]
Density0.85 g/cm³[1]
Specific Gravity0.8532 (Water = 1)[7]
Flash Point>230 °F (>110 °C)[2][4]
Water SolubilityInsoluble[7]
SolubilitySoluble in acetone, partially soluble in methanol.[7] Miscible with alcohol. Immiscible with water and glycerol.[2][2][7]

Safety and Handling

According to multiple safety data sheets, this compound is not classified as a hazardous substance.[6][8][9] However, it may cause skin and eye irritation upon contact.[7]

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

  • Eye Protection: Splash goggles or safety glasses with side-shields.[7][10]

  • Hand Protection: Chemically resistant gloves.[10]

  • Skin and Body Protection: Laboratory coat and long-sleeved clothing.[7][10]

3.2. First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

FirstAid cluster_exposure Exposure Type cluster_procedure First Aid Procedure cluster_action Medical Attention Eye_Contact Eye Contact Rinse_Eyes Check for and remove contact lenses. Rinse immediately with plenty of water. Eye_Contact->Rinse_Eyes Skin_Contact Skin Contact Wash_Skin Wash off with soap and plenty of water. Cover irritated skin with an emollient. Skin_Contact->Wash_Skin Inhalation Inhalation Move_to_Fresh_Air Allow the victim to rest in a well-ventilated area. Inhalation->Move_to_Fresh_Air Ingestion Ingestion Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation persists Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for this compound exposure.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are highly dependent on the nature of the research. For instance, its use as a penetration enhancer in topical drug delivery would involve in vitro skin permeation studies using Franz diffusion cells. A typical protocol would involve:

  • Preparation of the Formulation: Dissolving the active pharmaceutical ingredient (API) and this compound in a suitable vehicle.

  • Skin Preparation: Excising rat or porcine skin, removing subcutaneous fat, and mounting it on the Franz diffusion cell.

  • Application of the Formulation: Applying a known quantity of the formulation to the epidermal side of the skin.

  • Sampling: Periodically withdrawing samples from the receptor medium (typically a buffered solution) for analysis.

  • Quantification: Analyzing the concentration of the API in the samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Storage and Stability

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] It is a stable compound but is incompatible with strong oxidizing agents.[2]

This guide provides a summary of the key technical data for this compound. For more detailed information, please refer to the specific Safety Data Sheet (SDS) provided by your supplier.

References

The Core Mechanisms of Transdermal Penetration Enhancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanisms of action employed by chemical penetration enhancers to facilitate the transdermal delivery of therapeutic agents. It covers the primary modes of interaction with the skin barrier, quantitative data on enhancer efficacy, detailed experimental protocols for evaluation, and the signaling pathways involved in modulating cellular junctions.

Core Mechanisms of Action: Overcoming the Stratum Corneum

The primary challenge in transdermal drug delivery is the formidable barrier presented by the stratum corneum (SC), the outermost layer of the epidermis. This layer is often described as a "brick and mortar" structure, with protein-rich corneocytes (the "bricks") embedded in a continuous, highly-ordered lipid matrix (the "mortar"). Chemical penetration enhancers function by transiently and reversibly disrupting this structure. Their mechanisms can be broadly categorized into three main actions: disruption of the SC lipid bilayer, interaction with intracellular proteins, and improvement of drug partitioning and solubility within the SC.[1][2]

dot

cluster_enhancers Penetration Enhancer Classes cluster_mechanisms Primary Mechanisms of Action cluster_outcome Result Solvents Solvents (e.g., Ethanol, Propylene Glycol) LipidDisruption Disruption of SC Lipid Bilayer Solvents->LipidDisruption Lipid Extraction SolubilityPartition Improved Drug Solubility & Partitioning into SC Solvents->SolubilityPartition FattyAcids Fatty Acids (e.g., Oleic Acid) FattyAcids->LipidDisruption Fluidization Surfactants Surfactants (e.g., SLS, Tweens) Surfactants->LipidDisruption Fluidization/Solubilization ProteinInteraction Interaction with Intracellular Proteins (Keratin) Surfactants->ProteinInteraction Denaturation IncreasedPermeability Increased Drug Permeability LipidDisruption->IncreasedPermeability ProteinInteraction->IncreasedPermeability SolubilityPartition->IncreasedPermeability

Caption: Overview of primary mechanisms of chemical penetration enhancers.

Solvents (Alcohols, Glycols, DMSO)

Solvents enhance penetration primarily by acting as a co-solvent for the drug within the stratum corneum, thereby improving its partitioning coefficient.[1] Alcohols like ethanol and glycols such as propylene glycol can also enhance permeation by swelling the stratum corneum and, at higher concentrations, by extracting SC lipids, which creates more permeable channels or "pores".[1][3] Propylene glycol has been shown to disrupt the hydrogen bonds between the lipid bilayer and water, disorder the lipid acyl tails, and induce pore formation at concentrations of 15-25 mol%.[4]

Fatty Acids

Fatty acids, such as oleic acid and undecanoic acid, integrate into the SC lipid bilayers and disrupt their highly ordered packing.[2] This increases the fluidity of the lipid matrix, which in turn increases the diffusion coefficient of the permeating drug.[1] Unsaturated fatty acids, which have a "kinked" chain, are particularly effective at creating disorder within the lipid domains compared to their saturated counterparts of the same chain length.[5] The efficacy of fatty acids is dependent on their chain length, degree of saturation, and lipophilicity.[5][6]

Surfactants

Surfactants are amphiphilic molecules that can exert a powerful influence on SC permeability through multiple mechanisms.[7] They can penetrate the intercellular lipid matrix, increasing fluidity and even solubilizing and extracting lipid components.[8][9] They can also interact with the keratin filaments within the corneocytes.[8]

  • Anionic Surfactants: (e.g., Sodium Lauryl Sulfate - SLS) are potent enhancers that can fluidize lipids and interact strongly with keratin, leading to uncoiling of its helical structure.[8][10] This can cause significant disruption and, at higher concentrations, skin irritation.[10]

  • Cationic Surfactants: These interact with the keratin fibrils of corneocytes and with anionic components of the SC, disrupting the cell-lipid matrix.[8][10]

  • Non-ionic Surfactants: Generally considered the least irritating, they enhance absorption by fluidizing the SC lipids.[8][9][10]

Quantitative Analysis of Enhancer Efficacy

The effectiveness of a penetration enhancer is quantified by its ability to increase the flux of a drug across the skin. This is often expressed as an Enhancement Ratio (ER) or by direct measurement of the steady-state flux (Jss). The following tables summarize quantitative data from various studies.

Table 1: Effect of Various Enhancers on the Transdermal Flux of Buprenorphine

Penetration Enhancer Concentration (w/w) Steady-State Flux (Jss) (μg/cm²/h)
Lauryl Alcohol 8% 0.843
Tween 80 8% 1.473
Levulinic Acid 8% 1.594

Data sourced from a study using abdominal rat skin.[11]

Table 2: Permeation Enhancement of Captopril

Penetration Enhancer Concentration Permeability Coefficient (cm/h) Flux (μg/cm²/h) Enhancement Ratio
Control (None) - 4.35 65.31 1.00
Citric Acid 1% 9.67 145.15 2.22
Citral 1% 11.07 166.05 2.54

Data sourced from a study using a siloxane membrane.[12]

Table 3: Enhancement Ratios for Various Drugs with Perilla Ketone (PEK)

Model Drug LogP PEK Conc. (w/v) Enhancement Ratio (ER)
Puerarin -0.63 3% 2.96 ± 0.07
5% 3.39 ± 0.21
5-Fluorouracil -0.89 3% 1.42 ± 0.12
5% 1.71 ± 0.08
Lidocaine HCl 0.35 3% 1.83 ± 0.11
5% 2.12 ± 0.11

Data sourced from an in vitro study.[13]

Modulation of Cellular Junctions: A Deeper Mechanism

While the primary barrier is the non-viable stratum corneum, some penetration enhancers may also act on the tight junctions (TJs) within the viable layers of the epidermis. Tight junctions are complex protein structures that regulate the paracellular pathway (the space between cells).[14] The integrity of these junctions is controlled by complex intracellular signaling pathways.[15]

Modulation of TJ proteins like claudins and occludin can be achieved through the activation or inhibition of various kinases, such as Protein Kinase C (PKC), and phosphatases.[16][17] For instance, the activation of certain PKC isoforms can lead to the phosphorylation of TJ proteins, resulting in either a tightening or loosening of the junctional seal, thereby altering paracellular permeability.[15]

dot

Enhancer Enhancer Stimulus Receptor Cell Surface Receptor Enhancer->Receptor PKC Protein Kinase C (PKC) Receptor->PKC Activation Phosphorylation Phosphorylation PKC->Phosphorylation TJ_Proteins Tight Junction Proteins (Occludin, Claudins) TJ_Proteins->Phosphorylation TJ_Modulation Tight Junction Modulation Phosphorylation->TJ_Modulation Permeability Altered Paracellular Permeability TJ_Modulation->Permeability

Caption: A generalized signaling pathway for tight junction modulation via PKC.

Experimental Protocols: Evaluation of Penetration Enhancers

The gold standard for in vitro evaluation of skin penetration is the use of a diffusion cell, most commonly the Franz diffusion cell.[18] This apparatus allows for the controlled study of permeation across a skin membrane, be it human or animal tissue or a synthetic equivalent.[19]

Detailed Protocol: In Vitro Skin Permeation Study Using a Franz Diffusion Cell

1. Skin Membrane Preparation:

  • Excise full-thickness skin (e.g., porcine ear skin, rat abdominal skin) from the donor.[20][21]

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the prepared skin into sections appropriately sized for the diffusion cells.

  • Equilibrate the skin membrane in a suitable buffer (e.g., phosphate-buffered saline, PBS pH 7.4) for at least one hour before mounting.[21]

2. Franz Diffusion Cell Assembly:

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

  • Clamp the two chambers together securely. Ensure there are no leaks.

  • Fill the receptor chamber with a known volume of receptor medium (e.g., PBS), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be maintained at 32-37°C to simulate physiological conditions.[11]

  • Place a small magnetic stir bar in the receptor chamber and begin stirring to ensure the medium is well-mixed and to avoid the formation of an unstirred water layer.

3. Application of Formulation:

  • Apply a precise amount of the test formulation (containing the drug and penetration enhancer) evenly onto the surface of the skin in the donor chamber.

  • The donor chamber may be left open (non-occluded) or sealed (occluded) depending on the study design.[18]

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).

5. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the Enhancement Ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

dot

A 1. Skin Preparation (Excision, Cleaning, Equilibration) B 2. Franz Cell Assembly (Mount Skin, Fill Receptor Chamber) A->B C 3. Formulation Application (Apply Drug/Enhancer to Donor Chamber) B->C D 4. Incubation & Sampling (Maintain Temp, Withdraw Aliquots) C->D E 5. Sample Analysis (e.g., HPLC) D->E F 6. Data Calculation & Analysis E->F G Determine Steady-State Flux (Jss) & Enhancement Ratio (ER) F->G

Caption: Experimental workflow for an in vitro skin permeation study.

References

Propyl Myristate: A Comprehensive Technical Review of its Biodegradability and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl myristate, a fatty acid ester, is a versatile ingredient utilized across the pharmaceutical, cosmetic, and food industries for its emollient, solvent, and penetration-enhancing properties. As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate and potential ecological impact is paramount. This technical guide provides an in-depth analysis of the biodegradability of this compound and its effects on various environmental compartments. The information presented herein is intended to support environmental risk assessments and promote the development of sustainable products.

Biodegradability of this compound

This compound is classified as readily biodegradable , indicating that it is expected to be rapidly and completely broken down by microorganisms in the environment. One study demonstrated that this compound, at a concentration of 100 mg/L, achieved 94% of its theoretical oxygen demand in 28 days in a closed bottle test using a municipal wastewater inoculum. This high level of degradation within a short timeframe underscores its low persistence in aquatic environments.

Biodegradation Pathway

The biodegradation of this compound proceeds through a two-step enzymatic process initiated by microorganisms:

  • Hydrolysis: The ester bond of this compound is cleaved by lipase enzymes, yielding myristic acid (a C14 fatty acid) and n-propanol.

  • Beta-Oxidation: The resulting myristic acid is then progressively broken down through the beta-oxidation pathway. In this metabolic process, two-carbon units are sequentially removed in the form of acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be utilized by the microorganisms for biosynthesis.

dot

Biodegradation_Pathway propyl_myristate This compound hydrolysis Hydrolysis (Lipase) propyl_myristate->hydrolysis myristic_acid Myristic Acid (C14) hydrolysis->myristic_acid propanol n-Propanol hydrolysis->propanol beta_oxidation Beta-Oxidation myristic_acid->beta_oxidation acetyl_coa Acetyl-CoA (x7) beta_oxidation->acetyl_coa citric_acid_cycle Citric Acid Cycle acetyl_coa->citric_acid_cycle energy_biosynthesis Energy & Biosynthesis citric_acid_cycle->energy_biosynthesis

Biodegradation pathway of this compound.

Environmental Impact Assessment

The environmental impact of a substance is evaluated based on its potential for toxicity to aquatic and terrestrial organisms, as well as its tendency to bioaccumulate in the food chain.

Aquatic Ecotoxicity

This compound exhibits low toxicity to aquatic organisms. The available data for key trophic levels are summarized in the table below.

Test OrganismEndpointDurationValue (mg/L)
Lepomis macrochirus (Bluegill sunfish)LC5096 hours> 1,000
Daphnia magna (Water flea)EC5048 hours> 0.05
Scenedesmus subspicatus (Green algae)ErC5072 hours> 0.05

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. ErC50: Concentration causing a 50% reduction in growth rate.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). An estimated BCF of 2800 has been calculated for this compound in fish. According to standard classification schemes, a BCF of this magnitude suggests a very high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized. However, the rapid biodegradation of this compound, which includes its hydrolysis and subsequent metabolism, is expected to significantly mitigate this potential.

Soil Ecotoxicity

Experimental Protocols

OECD 301B: Ready Biodegradability - CO₂ Evolution Test

The OECD 301B test is a standardized method to assess the ready biodegradability of chemical substances in an aerobic aqueous medium. The following provides a detailed overview of the experimental protocol.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant. The mixture is incubated in the dark under aerobic conditions for 28 days. The biodegradation of the test substance is determined by measuring the amount of carbon dioxide (CO₂) produced.

2. Materials and Reagents:

  • Test Substance: this compound

  • Inoculum: Activated sludge from a domestic wastewater treatment plant. The sludge is typically washed and aerated prior to use to reduce endogenous respiration.

  • Mineral Medium: A solution containing essential mineral salts to support microbial growth. The composition is as follows:

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Dipotassium hydrogen phosphate (K₂HPO₄)

    • Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)

    • Ammonium chloride (NH₄Cl)

    • Calcium chloride (CaCl₂)

    • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • CO₂-free Air: Air that has been passed through a CO₂ scrubbing system (e.g., soda lime or a strong base solution).

  • CO₂ Trapping Solution: A standardized solution of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).

  • Reference Substance: A readily biodegradable substance, such as sodium benzoate or aniline, is run in parallel to validate the test system.

  • Toxicity Control: A flask containing the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.

  • Blank Control: A flask containing only the inoculum and mineral medium to measure the endogenous CO₂ production.

3. Experimental Setup:

The experimental setup consists of a series of flasks for the test substance, reference substance, toxicity control, and blank control. Each flask is connected to a system that provides a continuous flow of CO₂-free air. The effluent air from each flask is then bubbled through a series of gas-washing bottles containing the CO₂ trapping solution.

4. Procedure:

  • Prepare the mineral medium and add it to the test flasks.

  • Add the test substance to the respective flasks at a concentration that will yield a theoretical CO₂ production that can be accurately measured.

  • Inoculate the flasks with the prepared activated sludge.

  • Set up the CO₂ trapping system and connect it to the test flasks.

  • Start the flow of CO₂-free air through the system.

  • Incubate the flasks in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Periodically, and at the end of the test, measure the amount of CO₂ produced by titrating the remaining hydroxide in the trapping solution or by using an inorganic carbon analyzer.

5. Data Analysis:

The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance (corrected for the CO₂ produced in the blank control) to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized. A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

dot

Experimental_Workflow_OECD301B cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium add_substance Add Test Substance, Reference, and Controls to Flasks prep_medium->add_substance prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->add_substance setup_apparatus Set up CO2-free Airflow and CO2 Trapping System add_substance->setup_apparatus incubate Incubate for 28 days in the dark at constant temp. setup_apparatus->incubate measure_co2 Periodically Measure Evolved CO2 incubate->measure_co2 calculate_biodegradation Calculate % Biodegradation (vs. Theoretical CO2) measure_co2->calculate_biodegradation assess_criteria Assess against 'Readily Biodegradable' Criteria calculate_biodegradation->assess_criteria

Experimental workflow for the OECD 301B test.

Conclusion

Propyl Myristate: A Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl myristate, the ester of propanol and myristic acid, is a compound of interest in various pharmaceutical and industrial applications. Understanding its thermal stability and degradation profile is critical for ensuring product quality, safety, and efficacy, particularly in formulations subjected to heat during manufacturing, sterilization, or storage. This technical guide provides a comprehensive overview of the thermal properties of this compound, including available data, experimental methodologies for its analysis, and general degradation pathways for similar fatty acid esters.

Thermal Stability Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, its thermal behavior can be inferred from the analysis of similar long-chain fatty acid esters. Generally, saturated fatty acid esters exhibit good thermal stability. For comparison, the closely related isothis compound is known to be resistant to oxidation and hydrolysis and does not readily become rancid.[1] It is stable under normal storage conditions.[2]

Upon heating, esters can undergo thermal decomposition. For instance, isothis compound is reported to decompose at 208°C.[3] When heated to decomposition, it is noted to emit toxic smoke and fumes.[2][3] The thermal stability of fatty acid esters is influenced by the length of both the fatty acid and the alcohol chains.[4]

The following table summarizes key physical properties of this compound and the related isothis compound, which can influence thermal stability.

PropertyThis compound (n-Propyl Tetradecanoate)Isothis compound (1-Methylethyl Tetradecanoate)
Molecular Formula C₁₇H₃₄O₂C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol 270.45 g/mol
Boiling Point Not readily available193 °C at 20 mmHg
Melting Point Not readily available~3 °C
Decomposition Temp. Not readily available208 °C

Data for this compound is limited in the provided search results. Data for isothis compound is provided for comparative purposes.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is employed.

Thermogravimetric Analysis (TGA)

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots percentage weight loss against temperature, revealing the onset of decomposition and the temperature ranges of different degradation steps.

Differential Scanning Calorimetry (DSC)

Methodology:

  • A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both pans are heated or cooled at a controlled rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • DSC thermograms can identify melting points, crystallization temperatures, and other phase transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • This compound is subjected to thermal stress under controlled conditions (e.g., pyrolysis-GC-MS).

  • The volatile degradation products are separated by gas chromatography.

  • The separated components are then identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a fatty acid ester like this compound.

G Experimental Workflow for Thermal Analysis of this compound cluster_synthesis Synthesis & Purification cluster_results Data Interpretation synthesis This compound Synthesis (e.g., Fischer Esterification) purification Purification (e.g., Distillation) synthesis->purification tga Thermogravimetric Analysis (TGA) purification->tga Characterize Weight Loss dsc Differential Scanning Calorimetry (DSC) purification->dsc Characterize Thermal Transitions gcms Pyrolysis-GC-MS purification->gcms Identify Degradation Products stability Determine Thermal Stability (Decomposition Temperature) tga->stability transitions Identify Phase Transitions (Melting/Crystallization) dsc->transitions products Identify Degradation Products gcms->products G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (in presence of O2) cluster_pyrolysis Pyrolysis (in absence of O2) propyl_myristate This compound myristic_acid Myristic Acid propyl_myristate->myristic_acid + H2O propanol Propanol propyl_myristate->propanol + H2O hydroperoxides Hydroperoxides propyl_myristate->hydroperoxides + O2, Heat hydrocarbons Smaller Hydrocarbon Molecules propyl_myristate->hydrocarbons High Heat secondary_products Aldehydes, Ketones, Shorter-chain Acids hydroperoxides->secondary_products

References

Spectroscopic Characterization of Propyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for propyl myristate, an ester of n-propanol and myristic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key analytical data, detailed experimental protocols, and a clear visualization of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
4.02t2H-O-CH₂ -CH₂-CH₃
2.29t2H-CH₂ -COO-
1.71–1.55m4H-O-CH₂-CH₂ -CH₃, -CH₂-CH₂ -COO-
1.35–1.20m20H-(CH₂ )₁₀-
0.98–0.84m6H-O-CH₂-CH₂-CH₃ , -CH₃ -(CH₂)₁₂-

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
173.92C =O
65.76-O-CH₂ -CH₂-CH₃
34.37-CH₂ -COO-
31.90-(CH₂ )n-
29.65-(CH₂ )n-
29.62-(CH₂ )n-
29.57-(CH₂ )n-
29.44-(CH₂ )n-
29.33-(CH₂ )n-
29.24-(CH₂ )n-
29.14-(CH₂ )n-
25.01-CH₂-CH₂ -COO-
22.66-CH₂ -CH₃ (myristate chain)
22.00-O-CH₂-CH₂ -CH₃
14.05-CH₃ (myristate chain)
10.34-O-CH₂-CH₂-CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (asymmetric, CH₂)
~2855StrongC-H stretch (symmetric, CH₂)
~1740Very StrongC=O stretch (ester)
~1465MediumC-H bend (scissoring, CH₂)
~1170StrongC-O stretch (ester)
Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
27020[M]⁺ (Molecular Ion)
22970[M - C₃H₇]⁺
21163[M - C₃H₇O]⁺
18517
17120
12921
11540
10248
7146
61100[C₃H₅O]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Securely cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32 (or as needed to achieve adequate signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder or Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid Film):

  • Place one to two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top, creating a thin liquid film between the plates.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Place the sample in the beam path and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the observed bands with known vibrational frequencies of functional groups, paying particular attention to the strong C=O and C-O stretching vibrations characteristic of esters.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction (for GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas through the GC column, where it is separated from any impurities.

  • The separated compound elutes from the column and enters the mass spectrometer.

Mass Spectrometry Parameters (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Propose fragmentation mechanisms to explain the observed peaks, which can provide further structural information.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow_Propyl_Myristate start Start: this compound Sample nmr_prep NMR Sample Preparation (CDCl3, TMS) start->nmr_prep ir_prep IR Sample Preparation (Neat Liquid Film) start->ir_prep ms_prep GC-MS Sample Preparation (Dilute Solution) start->ms_prep nmr_acq NMR Data Acquisition (1H and 13C) nmr_prep->nmr_acq ir_acq IR Data Acquisition (FTIR) ir_prep->ir_acq ms_acq MS Data Acquisition (EI-MS) ms_prep->ms_acq nmr_analysis NMR Data Analysis (Chemical Shift, Multiplicity, Integration) nmr_acq->nmr_analysis ir_analysis IR Data Analysis (Functional Group Identification) ir_acq->ir_analysis ms_analysis MS Data Analysis (Molecular Weight, Fragmentation) ms_acq->ms_analysis structure Structural Elucidation and Data Compilation nmr_analysis->structure ir_analysis->structure ms_analysis->structure end_node End: Comprehensive Spectroscopic Profile structure->end_node

Caption: Workflow for the Spectroscopic Analysis of this compound.

Methodological & Application

Propyl Myristate: A Versatile Solvent for Lipophilic Compounds in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl myristate, and its closely related ester isothis compound (IPM), are widely utilized in the pharmaceutical and cosmetic industries as effective solvents for a variety of lipophilic compounds.[1] These esters of myristic acid are valued for their excellent solubilizing capacity, biocompatibility, and ability to act as penetration enhancers in topical and transdermal drug delivery systems.[1][2] Their non-greasy feel and emollient properties also contribute to the aesthetic and sensory characteristics of topical formulations. This document provides detailed application notes on the use of this compound as a solvent, summarizes quantitative solubility data for several lipophilic drugs, and offers experimental protocols for solubility determination and the preparation of common drug delivery systems.

Physicochemical Properties and Mechanism of Action

This compound is a clear, colorless, and practically odorless liquid with low viscosity.[3] Its lipophilic nature makes it an excellent solvent for poorly water-soluble drugs.[1] In topical and transdermal applications, this compound acts as a penetration enhancer by integrating into the lipid bilayer of the stratum corneum, thereby increasing its fluidity and facilitating the diffusion of active pharmaceutical ingredients (APIs) into the deeper layers of the skin.[2]

Quantitative Solubility Data

The following tables summarize the solubility of various lipophilic drugs in isothis compound (IPM), which serves as a close surrogate for this compound. The data is presented to facilitate comparison for formulation development.

Table 1: Solubility of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in Isothis compound

CompoundTemperature (°C)Mole Fraction Solubility (x)Solubility (mg/mL)
Naproxen250.021351.3
Naproxen300.026864.6
Ketoprofen250.097260.1
Ketoprofen300.123330.1
IbuprofenRoom Temp.>16% w/w>160

Data for Naproxen and Ketoprofen calculated from mole fraction solubility provided in the IUPAC-NIST Solubility Data Series.[4][5] Ibuprofen data from patent literature.[6]

Table 2: Solubility of Other Lipophilic Compounds in Isothis compound

CompoundSolubilityNotes
Testosterone47.3 ± 2.4 mg/mLAt room temperature.[6]
Ketoconazole93.99 ± 3.26 µg/mLAt room temperature.[7]
ProgesteroneSolubility significantly increased in IPM-based microemulsions.Exact value in pure IPM not specified.[8]
IndomethacinSolubility significantly increased in IPM-based microemulsions.Exact value in pure IPM not specified.[8]

Experimental Protocols

Protocol 1: Determination of Drug Solubility in this compound (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a lipophilic compound in this compound.[9][10]

Materials:

  • Lipophilic drug powder

  • This compound

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the lipophilic drug powder to a glass vial containing a known volume (e.g., 5 mL) of this compound. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually confirm the presence of excess solid.

  • Centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to sediment the undissolved drug particles.

  • Carefully withdraw the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Analyze the concentration of the dissolved drug in the diluted filtrate using a validated HPLC method or another appropriate analytical technique.

  • Calculate the solubility of the drug in this compound, expressed in mg/mL or mol/L, taking into account the dilution factor.

Protocol 2: Preparation of a Topical Oil-in-Water (O/W) Cream with this compound

This protocol provides a general procedure for the formulation of a simple oil-in-water emulsion cream, a common vehicle for topical drug delivery.

Materials:

  • Oil Phase:

    • This compound (as the solvent for the lipophilic API)

    • Lipophilic Active Pharmaceutical Ingredient (API)

    • Cetyl alcohol or Stearyl alcohol (thickening agent/emulsion stabilizer)

    • Emulsifier with a low HLB value (e.g., Sorbitan monostearate - Span 60)

  • Aqueous Phase:

    • Purified water

    • Emulsifier with a high HLB value (e.g., Polysorbate 80 - Tween 80)

    • Humectant (e.g., Glycerin or Propylene glycol)

    • Preservative (e.g., Parabens, Phenoxyethanol)

  • Equipment:

    • Two beakers

    • Water bath or heating mantle

    • Homogenizer or high-shear mixer

    • Stirring rods or overhead stirrer

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine the this compound, cetyl/stearyl alcohol, and the low-HLB emulsifier.

    • Heat the mixture in a water bath to 70-75°C until all components have melted and are uniformly mixed.

    • Add the lipophilic API to the heated oil phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, combine the purified water, high-HLB emulsifier, humectant, and preservative.

    • Heat the aqueous phase in a water bath to 70-75°C and stir until all components are dissolved.

  • Emulsification:

    • Slowly add the heated aqueous phase to the heated oil phase while continuously stirring with a homogenizer or high-shear mixer.

    • Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling:

    • Remove the emulsion from the heat and continue to stir gently with an overhead stirrer or by hand as it cools down to room temperature. This slow cooling helps to form a stable cream with the desired consistency.

  • Final Steps:

    • Once the cream has cooled, it can be packaged into appropriate containers.

Protocol 3: Preparation of a Drug-in-Adhesive Transdermal Patch using Solvent Casting

This protocol outlines the solvent casting method for preparing a transdermal patch where the drug is dispersed in an adhesive matrix containing this compound.[11]

Materials:

  • Lipophilic drug

  • Pressure-sensitive adhesive (PSA) (e.g., DURO-TAK® series)

  • This compound (solvent and penetration enhancer)

  • Volatile solvent (e.g., Ethyl acetate)

  • Backing liner

  • Release liner

  • Mechanical stirrer

  • Film applicator/casting knife

  • Drying oven

Procedure:

  • Accurately weigh the lipophilic drug, this compound, and the pressure-sensitive adhesive.

  • In a glass beaker, dissolve all the components in a sufficient amount of a volatile solvent like ethyl acetate.

  • Stir the mixture thoroughly with a mechanical stirrer until a homogenous solution is obtained.

  • Carefully cast the homogenous solution onto a release liner using a film applicator or casting knife set to a specific thickness.

  • Allow the cast film to air-dry at room temperature for a short period (e.g., 10-15 minutes) to allow for the initial evaporation of the solvent.

  • Transfer the film to a drying oven set at a controlled temperature (e.g., 40-60°C) for a specified duration to ensure complete removal of the solvent.

  • Once dried, laminate the adhesive drug matrix with a backing liner.

  • Cut the resulting laminate into patches of the desired size.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis drug Excess Drug agitation Agitation (24-48h) drug->agitation solvent This compound solvent->agitation centrifugation Centrifugation agitation->centrifugation filtration Filtration centrifugation->filtration quantification Quantification (HPLC) filtration->quantification

Caption: Workflow for determining drug solubility using the shake-flask method.

signaling_pathway cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_circulation Systemic Circulation formulation Drug in Propyl Myristate Vehicle stratum_corneum Stratum Corneum formulation->stratum_corneum Application epidermis Viable Epidermis stratum_corneum->epidermis Enhanced Penetration dermis Dermis epidermis->dermis Diffusion bloodstream Bloodstream dermis->bloodstream Absorption

Caption: Mechanism of enhanced drug penetration with this compound.

logical_relationship lipophilic_api Lipophilic API poor_solubility Poor Aqueous Solubility lipophilic_api->poor_solubility propyl_myristate This compound poor_solubility->propyl_myristate Addressed by dissolution Enhanced Dissolution propyl_myristate->dissolution formulation Stable Formulation dissolution->formulation bioavailability Improved Bioavailability formulation->bioavailability

Caption: Role of this compound in overcoming poor drug solubility.

References

Application Notes & Protocols: Propyl Myristate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl myristate (PM), the ester of myristic acid and propanol, is a versatile and widely utilized excipient in the formulation of topical and transdermal drug delivery systems.[1] It is a non-greasy emollient, solvent, and effective penetration enhancer that improves the therapeutic efficacy of various active pharmaceutical ingredients (APIs).[1][2] Its primary functions in topical formulations are to enhance the skin feel, increase the solubility of lipophilic drugs, and facilitate their transport across the skin's primary barrier, the stratum corneum.[2][3][4] this compound is valued for its favorable safety profile, compatibility with a wide range of APIs and excipients, and its ability to create aesthetically pleasing formulations with a light, non-greasy texture.[3][5]

Physicochemical Properties and Mechanism of Action

This compound's efficacy as a formulation excipient is rooted in its physicochemical properties. It is a clear, colorless, and practically odorless oily liquid with low viscosity, which allows for easy spreading on the skin.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference(s)
Chemical Name Propyl tetradecanoate[6]
Molecular Formula C₁₇H₃₄O₂[4]
Molecular Weight 270.45 g/mol [4]
Appearance Colorless, low-viscosity liquid[4]
Solubility Hydrophobic, oil-soluble[4]
Key Functions Emollient, Solvent, Penetration Enhancer[1][2]

The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly organized lipid structure of the stratum corneum.[3][5] It integrates into the lipid bilayers, increasing their fluidity and creating disordered regions.[5][7][8] This perturbation of the lipid matrix reduces the diffusional resistance of the stratum corneum, allowing drug molecules to partition into and diffuse through the skin barrier more readily.[5][7][9]

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound Lipid_Bilayer Highly Ordered Lipid Bilayer Drug_Outside Drug Molecule Drug_Outside->Lipid_Bilayer Limited Penetration Barrier High Diffusion Barrier Disrupted_Bilayer Disrupted & Fluidized Lipid Bilayer PM_Molecule This compound (PM) PM_Molecule->Disrupted_Bilayer Intercalates Drug_Inside Drug Molecule Drug_Inside->Disrupted_Bilayer Enhanced Penetration Reduced_Barrier Reduced Diffusion Barrier PM_Molecule_ext This compound (PM) PM_Molecule_ext->Lipid_Bilayer Disrupts Barrier Drug_Outside_ext Drug Molecule G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Performance Testing cluster_2 Phase 3: Analysis A Formulation Preparation (e.g., Microemulsion, Gel) B Physicochemical Characterization (Viscosity, pH, Droplet Size) A->B C In Vitro Release Testing (IVRT) (Franz Cells, Synthetic Membrane) B->C D In Vitro Permeation Testing (IVPT) (Franz Cells, Excised Skin) B->D C->D Optional Progression E Sample Analysis (e.g., HPLC) C->E D->E F Data Interpretation (Flux, Permeability Coeff., Release Rate) E->F

References

Application of Isopropyl Myristate in Transdermal Patch Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl myristate (IPM) is a fatty acid ester widely utilized in the pharmaceutical and cosmetic industries as an emollient, solvent, and most notably, a penetration enhancer in topical and transdermal drug delivery systems.[1][2] It is the ester of isopropyl alcohol and myristic acid.[3] This document provides detailed application notes and protocols for the use of isothis compound in the development of transdermal patches. It should be noted that while the user query specified "this compound," the overwhelming body of scientific literature focuses on "isothis compound" as the prominent penetration enhancer in this class. Therefore, this document will focus on the application of isothis compound (IPM).

IPM is favored for its ability to increase the permeation of a wide range of drugs through the stratum corneum, the outermost layer of the skin, which serves as the primary barrier to drug absorption.[4] Its mechanism of action is primarily attributed to the disruption of the highly ordered lipid structure of the stratum corneum, leading to increased fluidity and facilitating the diffusion of drug molecules.[5] Furthermore, IPM can act as a plasticizer in drug-in-adhesive patches, affecting the viscoelastic properties of the adhesive matrix and influencing drug release and adhesion performance.[1][4]

These application notes summarize the quantitative effects of IPM on patch performance, provide detailed experimental protocols for formulation and evaluation, and visualize key processes to guide researchers in the development of effective transdermal drug delivery systems.

Data Presentation: Quantitative Effects of Isothis compound

The inclusion of isothis compound in transdermal patch formulations has a quantifiable impact on various parameters, including drug release, skin permeation, and the mechanical properties of the patch. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Isothis compound (IPM) Concentration on Drug Release and Patch Adhesion

DrugAdhesiveIPM Concentration (% w/w)Key FindingsReference
BlonanserinDURO-TAK® 87-22870Release after 12h: ~15%[1]
4Release after 12h: ~25%[1]
8Release after 12h: ~35%[1]
12Release after 12h: ~45%[1]
BlonanserinDURO-TAK® 87-22870Shear Adhesion (h): 12.66[6]
4Shear Adhesion (h): 4.25[6]
8Shear Adhesion (h): 1.57[6]
12Shear Adhesion (h): 0.53[6]

Table 2: Effect of Isothis compound (IPM) on Skin Permeation of Various Drugs

DrugModelIPM ConcentrationPermeation EnhancementReference
NaproxenShed snake skinNot specifiedPermeability: 36.2 x 10⁻⁴ cm h⁻¹ (vs. 1.4 x 10⁻⁴ cm h⁻¹ for control)[3]
MeloxicamIn vitro1-10% (w/w)Flux: 83.789 µg/cm²h[4]
TestosteroneHuman cadaver skin2%11-fold increase in flux compared to formulation without IPM
TriptolideRat skinNot specifiedPermeability: 19.26 ng cm⁻² h⁻¹ (2.92 times higher than commercial unguent)
PentazocineHairless mouse skinIn combination with 10% w/w glyceryl monocaprylateSynergistic enhancement of skin permeation

Experimental Protocols

Formulation of a Drug-in-Adhesive Transdermal Patch with Isothis compound

This protocol describes the preparation of a matrix-type transdermal patch using the solvent casting method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Pressure-Sensitive Adhesive (PSA) solution (e.g., DURO-TAK® 87-2287)

  • Isothis compound (IPM)

  • Volatile solvent (e.g., ethyl acetate)

  • Backing film (e.g., polyester film, ScotchPak® 9733)

  • Release liner (e.g., siliconized polyester film)

  • Glass beakers

  • Magnetic stirrer

  • Casting knife or film applicator

  • Drying oven

Procedure:

  • Accurately weigh the required amount of the API and dissolve or disperse it in a suitable volume of the volatile solvent in a glass beaker.

  • Add the desired amount of the PSA solution to the beaker containing the API.

  • Add the calculated amount of Isothis compound (typically ranging from 1% to 15% w/w of the dry adhesive weight) to the mixture.[1]

  • Stir the mixture with a magnetic stirrer until a homogenous solution or dispersion is obtained.

  • Carefully cast the homogenous mixture onto a release liner using a casting knife or film applicator set to a specific thickness (e.g., 500 ± 10 µm).[1]

  • Dry the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 24 hours) to evaporate the solvent.

  • After drying, laminate the adhesive film with a backing film.

  • Cut the prepared laminate into patches of the desired size (e.g., circular patches with a diameter of 1.2 cm).[1]

  • Store the patches in a desiccator until further evaluation.

In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release of the API from the formulated transdermal patch.

Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., Cellophane®)

  • Receptor medium (e.g., 0.1% v/v aqueous acetic acid solution, phosphate buffer pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and collection vials

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Set up the Franz diffusion cells and equilibrate the receptor medium to a constant temperature (e.g., 32°C).[1]

  • Fill the receptor compartment with a known volume of the receptor medium and place a magnetic stir bar. Ensure no air bubbles are trapped.

  • Cut the formulated transdermal patch to a size that fits the donor compartment of the Franz cell.

  • Mount the synthetic membrane between the donor and receptor compartments.

  • Apply the transdermal patch to the surface of the synthetic membrane.

  • Start the stirring of the receptor medium at a constant speed (e.g., 600 rpm).[1]

  • At predetermined time intervals (e.g., 1, 2, 3, 4, 6, 8, 10, and 12 hours), withdraw a sample (e.g., 2 mL) from the receptor compartment.[1]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released per unit area over time.

In Vitro Skin Permeation Study

This protocol describes the evaluation of drug permeation through an excised skin model.

Materials:

  • Franz diffusion cell apparatus

  • Excised skin (e.g., human cadaver skin, hairless mouse skin, or porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Other materials as listed in the in vitro drug release study.

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Hydrate the skin in phosphate-buffered saline before mounting.

  • Set up the Franz diffusion cells as described in the in vitro drug release protocol, maintaining the receptor medium at 32 ± 1°C.

  • Mount the prepared skin sample between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

  • Apply the transdermal patch to the surface of the stratum corneum.

  • Follow the sampling and sample analysis procedure as outlined in the in vitro drug release study.

  • Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) to evaluate the effect of isothis compound.

Mandatory Visualizations

cluster_0 Mechanism of Isothis compound (IPM) as a Penetration Enhancer IPM Isothis compound (IPM) SC Stratum Corneum (Highly Ordered Lipid Bilayers) IPM->SC Interacts with Disruption Disruption of Lipid Packing & Increased Fluidity SC->Disruption Leads to Partitioning Increased Drug Partitioning into the Skin Disruption->Partitioning Facilitates Permeation Enhanced Drug Permeation into Viable Epidermis Partitioning->Permeation Results in

Caption: Mechanism of Isothis compound as a skin penetration enhancer.

cluster_1 Experimental Workflow for Transdermal Patch Evaluation Formulation 1. Patch Formulation (Solvent Casting with IPM) Characterization 2. Physicochemical Characterization (Thickness, Drug Content, Adhesion) Formulation->Characterization Release 3. In Vitro Release Study (Franz Cell, Synthetic Membrane) Characterization->Release Permeation 4. In Vitro Skin Permeation Study (Franz Cell, Excised Skin) Characterization->Permeation Data 5. Data Analysis (Flux, Permeability Coefficient, Enhancement Ratio) Release->Data Permeation->Data

Caption: Workflow for evaluating transdermal patches with Isothis compound.

References

Propyl Myristate as an Emollient in Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl myristate, and its close analogue isothis compound (IPM), are esters of myristic acid widely utilized in dermatological research and topical formulations.[1][2] These compounds are valued for their dual functionality as both emollients and penetration enhancers. As emollients, they impart a smooth, non-greasy feel to the skin, helping to maintain the skin's natural barrier and retain moisture.[1][3] As penetration enhancers, they reversibly alter the structure of the stratum corneum, facilitating the delivery of active pharmaceutical ingredients (APIs) into the skin.[1][4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in dermatological research.

Applications in Dermatological Formulations

This compound is a versatile excipient incorporated into a variety of topical and transdermal formulations, including:

  • Creams and Lotions: Its emollient properties provide a desirable sensory experience and improve product spreadability.[6]

  • Gels: It can be included in hydroalcoholic gels to enhance drug permeation.[7]

  • Ointments: It acts as a solvent and can improve the texture and feel of oleaginous bases.

  • Transdermal Patches: It is used as a penetration enhancer to increase the systemic absorption of APIs.

  • Sunscreens: It helps to dissolve UV filters and improve the application aesthetics.[6]

Mechanism of Action

The primary mechanism by which this compound enhances skin penetration is through its interaction with the lipids of the stratum corneum. It fluidizes the lipid bilayers, disrupting their highly organized structure and creating pathways for drug molecules to permeate more easily.[5][8] This action is reversible and does not permanently compromise the skin's barrier function.

cluster_0 Mechanism of this compound as a Penetration Enhancer PM This compound (PM) SC Stratum Corneum (Lipid Bilayers) PM->SC Interaction Fluidization Disruption and Fluidization of Lipids SC->Fluidization Leads to Permeation Increased Drug Permeation Fluidization->Permeation Results in

Mechanism of this compound as a Penetration Enhancer.

Quantitative Data

The following tables summarize quantitative data from studies investigating the penetration-enhancing effects of isothis compound (IPM), a close analogue of this compound.

Table 1: Enhancement of Testosterone Permeation by Isothis compound in a Carbopol Gel [7][9]

IPM Concentration (% w/w)Testosterone Flux (µg/cm²/h)Enhancement Ratio
00.12 ± 0.031.0
0.40.35 ± 0.082.9
0.70.68 ± 0.155.7
1.00.95 ± 0.217.9
2.01.32 ± 0.2911.0
3.01.15 ± 0.259.6

Table 2: Effect of Isothis compound on the In Vitro Permeation of Various Drugs

DrugVehicleIPM ConcentrationPermeability Coefficient (cm/h) x 10⁻⁶Enhancement RatioReference
HydrocortisoneWater-containing hydrophilic ointment5%0.351.8[4][8]
ResveratrolSucrose oleate microemulsion10%->5-fold increase in skin incorporation[10]
Capsaicin Derivative (DA-5018)Isothis compound100%83.6 µL/cm²/h (permeability)-[11]
NiacinamideTernary mixture (PG:PGML:IPM)Not specified100.3 - 106.7 µg/cm² (cumulative permeation at 24h)-[4]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a typical in vitro experiment to evaluate the effect of this compound on the skin permeation of an API.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., human cadaver skin, porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulation (with and without this compound)

  • Reference formulation (if applicable)

  • Magnetic stirrer

  • Water bath with temperature control

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument for API quantification

2. Skin Preparation:

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Equilibrate the skin sections in PBS for 30 minutes before mounting.

3. Franz Diffusion Cell Setup:

  • Fill the receptor chamber of the Franz diffusion cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor compartment.

  • Clamp the two chambers together securely.

  • Place the Franz cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.

  • Allow the system to equilibrate for at least 30 minutes.

4. Experiment Execution:

  • Apply a known amount of the test formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis:

  • Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of API permeated per unit area of skin at each time point.

  • Plot the cumulative amount of API permeated versus time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) if required.

cluster_1 Experimental Workflow: In Vitro Skin Permeation Study A 1. Prepare Skin (Thaw, Clean, Cut) B 2. Set up Franz Diffusion Cell (Fill Receptor, Mount Skin) A->B C 3. Equilibrate System (32°C, 30 min) B->C D 4. Apply Formulation (Test and Control) C->D E 5. Sample Receptor Solution (Predetermined Intervals) D->E F 6. Analyze Samples (e.g., HPLC) E->F G 7. Data Analysis (Flux, Permeability) F->G

Workflow for In Vitro Skin Permeation Study.
In Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Measurement

This protocol outlines the in vivo assessment of the emollient effects of a formulation containing this compound.

1. Materials and Equipment:

  • Corneometer® for skin hydration measurement

  • Tewameter® for TEWL measurement

  • Test formulation (with this compound)

  • Control/placebo formulation (without this compound)

  • Standardized skin cleansing agent

  • Controlled environment room (constant temperature and humidity)

2. Subject Selection and Acclimatization:

  • Recruit healthy volunteers with normal to dry skin.

  • Subjects should avoid using any topical products on the test areas for a specified period before the study.

  • Acclimatize subjects in a controlled environment room (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements.[12]

3. Baseline Measurements:

  • Define and mark the test areas on the volar forearm of each subject.

  • Perform baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) on all test areas.

4. Product Application:

  • Apply a standardized amount of the test and control formulations to the respective test areas.

  • A separate area should be left untreated as a negative control.

5. Post-Application Measurements:

  • At specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application, repeat the Corneometer® and Tewameter® measurements on all test areas.

6. Data Analysis:

  • Calculate the mean and standard deviation for skin hydration (in arbitrary units) and TEWL (in g/m²/h) for each treatment group at each time point.

  • Compare the changes from baseline between the test, control, and untreated areas to evaluate the effect of the this compound-containing formulation.

cluster_2 Experimental Workflow: In Vivo Skin Hydration and TEWL Study H 1. Subject Selection and Acclimatization I 2. Baseline Measurements (Corneometer®, Tewameter®) H->I J 3. Product Application (Test, Control, Untreated) I->J K 4. Post-Application Measurements (Time Intervals) J->K L 5. Data Analysis (Compare Changes from Baseline) K->L

Workflow for In Vivo Skin Hydration and TEWL Study.

Conclusion

This compound is a valuable and versatile ingredient in dermatological research and formulation development. Its emollient properties contribute to the aesthetic appeal and user experience of topical products, while its ability to enhance skin penetration can significantly improve the efficacy of active pharmaceutical ingredients. The protocols and data presented in this document provide a framework for researchers and formulators to effectively utilize and evaluate this compound in their work. Further research to quantify the specific contribution of this compound to skin hydration in various formulations would be beneficial.

References

Application Note: Protocol for Dissolving Active Pharmaceutical Ingredients in Isopropyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for dissolving active pharmaceutical ingredients (APIs) in isopropyl myristate (IPM), a common non-aqueous solvent, emollient, and penetration enhancer used in topical and transdermal pharmaceutical formulations.[1][2][3][4] The document outlines the widely accepted shake-flask method for determining the equilibrium solubility of APIs in IPM.[5][6][7] Additionally, it includes a summary of the solubility for select APIs in this vehicle and details on analytical quantification. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Isothis compound (IPM) is an ester of isopropyl alcohol and myristic acid, widely utilized in the pharmaceutical and cosmetic industries.[1] It functions as a solvent, emollient, and skin penetration enhancer, making it an ideal vehicle for topical drug delivery.[1][4] Its ability to dissolve a variety of active pharmaceutical ingredients (APIs) is a critical parameter in the pre-formulation and formulation stages of product development.[3] Understanding the solubility of an API in IPM is essential for developing stable and effective topical preparations.

This document provides a detailed protocol for determining the solubility of APIs in IPM using the equilibrium shake-flask method, which is considered the gold standard for solubility measurements.[5][7]

Physicochemical Properties of Isothis compound

A summary of the key physicochemical properties of Isothis compound is presented in Table 1.

PropertyValueReference
Chemical Name Propan-2-yl tetradecanoate[8]
CAS Number 110-27-0[8]
Molecular Formula C₁₇H₃₄O₂[9]
Molar Mass 270.45 g/mol [9]
Appearance Colorless, practically odorless, oily liquid of low viscosity[2][9]
Density Approximately 0.85 g/cm³ at 20°C[9]
Melting Point Approximately 3°C[9]
Solubility Soluble in acetone, chloroform, ethanol, and mineral oil. Practically insoluble in water and glycerol.[9][10]
Stability Resistant to oxidation and hydrolysis; does not readily become rancid.[3]

Quantitative Solubility Data of APIs in Isothis compound

The solubility of an API in a given solvent is a fundamental characteristic that influences its bioavailability and the overall performance of the final dosage form. The following table summarizes the solubility of several APIs in isothis compound at room temperature.

Active Pharmaceutical Ingredient (API)Solubility in Isothis compoundTemperatureReference(s)
S-Ibuprofen> 16% w/wRoom Temperature[11]
IbuprofenMole Fraction (x) ≈ 0.1 at 298.15 K (25°C)25°C[1]
Indomethacin1.7 ± 0.7 mg/mLNot Specified[11]
ProgesteronePoorly soluble in aqueous solutions, hydrophobic25°C[12]

Note on Ibuprofen solubility: The mole fraction from the cited graph can be converted to mg/mL. Assuming the density of the saturated solution is approximately the density of IPM (~0.85 g/mL), a mole fraction of 0.1 for ibuprofen (Molar Mass: 206.29 g/mol ) in IPM (Molar Mass: 270.45 g/mol ) corresponds to a significant solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound in a solvent.[5][7] The following protocol is a detailed procedure for its application with isothis compound.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API) powder

  • Isothis compound (pharmaceutical grade)

  • Glass vials with screw caps or sealed flasks

  • Orbital shaker with temperature control or a thermostatically controlled water bath with a shaking mechanism

  • Analytical balance

  • Spatula

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Appropriate solvents for analytical method

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess API prep2 Add known volume of IPM to vial prep1->prep2 Combine equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Centrifuge the suspension equil->sep1 sep2 Filter supernatant sep1->sep2 Clarify analysis1 Dilute filtrate with suitable solvent sep2->analysis1 analysis2 Quantify API concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 Measure end Solubility Result analysis2->end Calculate Solubility

Caption: Experimental workflow for determining API solubility in IPM.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of the API to a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

    • Accurately add a known volume of isothis compound to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. It is recommended to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved API remains constant.[5]

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand to let the excess solid settle.

    • To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant using a pipette and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility results.

  • Quantification of Dissolved API:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of the API.

    • Prepare a calibration curve using standard solutions of the API in the same solvent to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the API in the original undiluted saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or % w/w.

Analytical Method Considerations

The choice of the analytical method for quantifying the API in isothis compound is critical for obtaining accurate solubility data.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and ability to separate the API from any potential degradation products or impurities.[1][13] A reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water, is commonly used for the analysis of many APIs.[13][14]

  • UV-Vis Spectrophotometry: This method can be a simpler and faster alternative to HPLC, provided that the API has a chromophore and there are no interfering substances in the sample at the wavelength of maximum absorbance.

Factors Influencing Solubility in Isothis compound

Several factors can influence the solubility of an API in IPM:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[1] It is therefore crucial to control the temperature during the solubility determination.

  • Physicochemical Properties of the API: The molecular structure, polarity, and crystalline form of the API will significantly impact its solubility in the non-polar IPM.

  • Presence of Co-solvents or Surfactants: The addition of co-solvents (e.g., ethanol) or surfactants can significantly enhance the solubility of poorly soluble APIs by creating a more favorable solvent environment or through the formation of microemulsions.[8]

Conclusion

This application note provides a detailed and practical protocol for determining the solubility of active pharmaceutical ingredients in isothis compound using the shake-flask method. The provided quantitative data for select APIs serves as a useful reference for formulation scientists. Adherence to this standardized protocol will ensure the generation of accurate and reproducible solubility data, which is fundamental for the successful development of topical and transdermal drug products.

References

Application Notes and Protocols: Isopropyl Myristate as a Non-Aqueous Solvent in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the topic of interest is propyl myristate, the available scientific literature predominantly focuses on the enzymatic synthesis and application of its isomer, isothis compound (IPM) . Due to the close structural and chemical similarity between this compound and isothis compound, this document will use isothis compound as a representative example to provide detailed application notes and protocols. The principles and methodologies described herein are expected to be largely applicable to this compound.

Introduction to Isothis compound in Biocatalysis

Isothis compound (IPM) is an ester of myristic acid and isopropanol, widely used in the cosmetic, pharmaceutical, and food industries as an emollient, thickening agent, and lubricant.[1] The enzymatic synthesis of IPM itself serves as a prime example of using a non-aqueous medium to drive a reaction that would be unfavorable in water. Lipases, a class of enzymes that hydrolyze fats in aqueous environments, can catalyze the reverse reaction—esterification—in non-aqueous (anhydrous) conditions.[2]

The use of IPM and other organic solvents in enzymatic reactions offers several advantages:

  • Increased Solubility of Non-polar Substrates: Many reactants in organic synthesis are poorly soluble in water.[2]

  • Shifting Reaction Equilibria: By removing water, the thermodynamic equilibrium of a reaction can be shifted to favor synthesis over hydrolysis.[3]

  • Enhanced Enzyme Stability: In some cases, enzymes exhibit greater stability in organic solvents compared to aqueous solutions.[4]

  • Suppression of Water-Dependent Side Reactions: The absence of water can prevent undesirable side reactions.[5]

  • Simplified Downstream Processing: The recovery of products from organic solvents can be more straightforward.[1]

This document provides an overview of the application of isothis compound as a non-aqueous solvent, focusing on its enzymatic synthesis, and provides detailed protocols for researchers, scientists, and drug development professionals.

Application: Lipase-Catalyzed Synthesis of Isothis compound

A significant application of non-aqueous enzymatic reactions is the "green" synthesis of esters like isothis compound. This biocatalytic approach avoids the harsh conditions (high temperatures and pressures) and undesirable byproducts associated with conventional chemical synthesis.[6] The enzyme of choice for this reaction is typically a lipase, often immobilized to improve stability and reusability.[7]

Enzyme Selection

Several lipases have been screened for the synthesis of isothis compound, with Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, demonstrating high efficiency.[1] Other lipases, such as those from Bacillus cereus, have also been successfully employed.

Table 1: Comparison of Lipases for Isothis compound Synthesis

Enzyme SourceImmobilization SupportConversion/YieldReference
Candida antarctica (Novozym 435)Macroporous acrylic resin87.65% conversion[1]
Bacillus cereus MTCC 8372Poly (MAc-co-DMA-cl-MBAm) hydrogel66.0 ± 0.3 mM product formation
Lipozyme RMIM---No conversion observed
Lipozyme TLIM---No conversion observed
Reaction Parameters and Optimization

The efficiency of the enzymatic synthesis of isothis compound is influenced by several factors, including temperature, substrate molar ratio, catalyst loading, and the presence of a solvent.

Table 2: Optimized Reaction Conditions for Isothis compound Synthesis

ParameterOptimized ValueOutcomeReference
Temperature 60 °CHigh conversion rate[1]
65 °CMaximum product formation (66.0 ± 0.3 mM)
Substrate Molar Ratio (Isopropanol:Myristic Acid) 15:187.65% conversion[1]
1:166.0 ± 0.3 mM product formation
Catalyst Loading (Novozym 435) 4% (w/w)Productivity of 2.68 mmol ester/h/g lipase[1]
Reaction Time 2.5 hours92.4% conversion
15 hoursMaximum product formation (66.0 ± 0.3 mM)
Solvent Solvent-free (excess isopropanol)Creation of a single-phase system, overcoming mass transfer limitations[1]
n-HeptaneSuitable hydrophobic environment

Experimental Protocols

Protocol for Batch Synthesis of Isothis compound

This protocol is based on the methodology for the lipase-catalyzed esterification of myristic acid and isopropanol in a solvent-free system.[1]

Materials:

  • Myristic acid

  • Isopropyl alcohol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Teflon-lined glass vials (5 mL capacity)

  • Shaking incubator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reactant Preparation: In a Teflon-lined glass vial, combine myristic acid and isopropyl alcohol at a molar ratio of 1:15.

  • Enzyme Addition: Add the immobilized lipase (Novozym 435) to the mixture at a concentration of 4% (w/w) of the total reactants.

  • Incubation: Securely cap the vial and place it in a shaking incubator set to 150 rpm and 60°C.

  • Reaction Time: Allow the reaction to proceed for 5 hours.

  • Sample Analysis: After the reaction period, analyze the product mixture using GC or HPLC to determine the percent conversion of myristic acid to isothis compound.

Protocol for Continuous Synthesis in a Packed Bed Reactor (PBR)

This protocol describes the continuous synthesis of isothis compound using a packed bed reactor, which is suitable for larger-scale production.

Materials and Equipment:

  • Myristic acid

  • Isopropyl alcohol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Jacketed glass column (e.g., 2.5 cm diameter x 30 cm length)

  • Peristaltic pump

  • Water bath for temperature control

  • Molecular sieves (for water removal)

  • HPLC for analysis

Procedure:

  • Reactor Setup: Pack the jacketed glass column with immobilized lipase (Novozym 435). Connect the jacket to a water bath to maintain the column temperature at 60°C.

  • Substrate Preparation: Prepare a feed solution of myristic acid and isopropyl alcohol at a molar ratio of 1:15.

  • Reaction Initiation: Use a peristaltic pump to continuously feed the substrate mixture through the packed bed reactor at a defined flow rate (e.g., 3 mL/min).

  • Water Removal (Optional but Recommended): To improve conversion, the product stream from the first PBR can be passed through a second column packed with molecular sieves to remove the water produced during the reaction. The dehydrated stream can then be passed through a second PBR.

  • Steady State and Sampling: Allow the reactor to reach a steady state. Collect samples from the outlet of the reactor.

  • Analysis: Analyze the collected samples by HPLC to determine the conversion of myristic acid. A conversion of up to 98.5% can be achieved with a two-step PBR system with intermediate water removal.

Visualizations

Experimental Workflow for Batch Synthesis

Batch_Synthesis_Workflow A Reactant Preparation (Myristic Acid + Isopropyl Alcohol) B Enzyme Addition (Immobilized Lipase) A->B Add catalyst C Incubation (60°C, 150 rpm) B->C Start reaction D Reaction (5 hours) C->D E Product Analysis (GC/HPLC) D->E Determine conversion F Isothis compound E->F

Caption: Workflow for the batch synthesis of isothis compound.

Logic of Non-Aqueous Enzymatic Esterification

Esterification_Logic sub Substrates (Myristic Acid + Alcohol) lipase Lipase sub->lipase synthesis Esterification (Favored in Non-Aqueous Medium) sub->synthesis Low [H2O] prod Products (Ester + Water) hydrolysis Hydrolysis (Favored in Aqueous Medium) prod->hydrolysis High [H2O] lipase->prod hydrolysis->sub synthesis->prod

Caption: Equilibrium shift in lipase-catalyzed ester synthesis.

References

Application Notes and Protocols: Propyl Myristate in Stable Emulsions and Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing propyl myristate in the formulation of stable emulsions and microemulsions. This compound, an ester of myristic acid and propanol, is a versatile non-polar emollient and solvent widely employed in topical and transdermal formulations. Its favorable physicochemical properties, such as low viscosity, high chemical stability, and excellent skin penetration enhancement, make it a valuable component in creating effective drug delivery systems.[1][2][3]

Physicochemical Properties of Isothis compound

Isothis compound (IPM) is frequently used interchangeably with this compound in pharmaceutical and cosmetic applications. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C17H34O2[2][3]
Molecular Weight 270.45 g/mol [2][3]
Appearance Clear, colorless, odorless liquid[4][5]
Density ~0.85 g/mL at 25°C[4]
Boiling Point 193°C at 20 mmHg[4]
Melting Point ~3°C[4]
Solubility Miscible with most organic solvents and oils. Insoluble in water and glycerol.[4][5]
Stability Resistant to oxidation and hydrolysis.[6][7]

Role of this compound in Emulsion and Microemulsion Stability

This compound primarily serves as the oil phase in emulsion and microemulsion systems.[8] Its key contributions to formulation stability include:

  • Reduction of Interfacial Tension: this compound helps to lower the tension between the oil and water phases, facilitating the formation of smaller droplets and enhancing overall stability.

  • Co-solvency: It can act as a co-solvent, particularly in systems requiring consistent performance across a range of temperatures.

  • Skin Penetration Enhancement: Its lipophilic nature allows it to interact with the stratum corneum, disrupting the lipid bilayer and enhancing the permeation of active pharmaceutical ingredients (APIs).[3]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based emulsions and microemulsions.

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using this compound as the oil phase.

Materials:

  • Isothis compound (Oil Phase)

  • Deionized Water (Aqueous Phase)

  • Polysorbate 80 (Surfactant)

  • Glycerol (Humectant/Stabilizer)

  • Magnetic stirrer with heating plate

  • Beakers

  • Homogenizer

Procedure:

  • Prepare the Oil Phase: In a beaker, combine the desired amount of isothis compound and Polysorbate 80. Heat the mixture to 70-75°C while stirring gently until a homogenous solution is formed.

  • Prepare the Aqueous Phase: In a separate beaker, combine the deionized water and glycerol. Heat the aqueous phase to 70-75°C while stirring.

  • Form the Emulsion: Slowly add the aqueous phase to the oil phase while stirring continuously with a magnetic stirrer.

  • Homogenization: Once all the aqueous phase has been added, homogenize the mixture at high speed for 5-10 minutes to reduce the droplet size and form a stable emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Example Formulation:

ComponentConcentration (% w/w)
Isothis compound10 - 20
Polysorbate 805
Glycerol5 - 10
Deionized Waterq.s. to 100
Protocol 2: Formulation of a Water-in-Oil (W/O) Microemulsion and Construction of a Pseudo-ternary Phase Diagram

This protocol outlines the water titration method to identify the microemulsion region in a pseudo-ternary phase diagram.

Materials:

  • Isothis compound (Oil Phase)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Propylene Glycol)

  • Deionized Water

  • Magnetic stirrer

  • Burette

  • Glass vials

Procedure:

  • Prepare Surfactant/Co-surfactant (Smix) Ratios: Prepare different weight ratios of the surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2).

  • Titration:

    • For a chosen Smix ratio, prepare a series of mixtures of isothis compound and the Smix in different weight ratios (e.g., 9:1, 8:2, ... , 1:9) in glass vials.

    • Titrate each mixture with deionized water dropwise from a burette while stirring continuously.

    • Observe the mixture for transparency. The point at which the turbid solution becomes clear and transparent indicates the formation of a microemulsion. Record the amount of water added.

  • Construct the Phase Diagram:

    • Plot the percentages of oil, water, and Smix for each clear microemulsion point on a ternary phase diagram.

    • The area enclosed by these points represents the microemulsion region for that specific Smix ratio.

Protocol 3: Characterization of Emulsions and Microemulsions

A. Droplet Size and Polydispersity Index (PDI) Analysis

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the emulsion or microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the average droplet size (Z-average) and the PDI.

B. Viscosity Measurement

  • Instrument: Brookfield viscometer or a cone-and-plate rheometer.

  • Procedure:

    • Place a suitable amount of the undiluted sample in the instrument's sample holder.

    • Allow the sample to equilibrate to the desired temperature.

    • Measure the viscosity at a controlled shear rate or over a range of shear rates to determine the rheological behavior (Newtonian, shear-thinning, etc.).

C. Stability Assessment

  • Centrifugation:

    • Place a sample of the emulsion/microemulsion in a centrifuge tube.

    • Centrifuge at a specific speed (e.g., 3000-5000 rpm) for a set time (e.g., 30 minutes).

    • Observe for any signs of phase separation, creaming, or cracking.

  • Thermodynamic Stability Studies:

    • Heating-Cooling Cycles: Subject the samples to alternating high (e.g., 45°C) and low (e.g., 4°C) temperatures for several cycles, with storage at each temperature for at least 48 hours.

    • Freeze-Thaw Cycles: Subject the samples to alternating freezing (e.g., -20°C) and thawing (room temperature) cycles.

    • After each cycle, visually inspect the samples for any signs of instability.

Visualizations

Emulsion_Preparation_Workflow cluster_prep Preparation cluster_emulsification Emulsification cluster_characterization Characterization A Oil Phase (this compound + Surfactant) C Heating & Mixing A->C B Aqueous Phase (Water + Stabilizers) B->C D Combine Phases C->D E Homogenization D->E F Droplet Size (DLS) E->F G Viscosity E->G H Stability Studies E->H I Stable Emulsion F->I G->I H->I

Caption: Workflow for the preparation and characterization of a stable emulsion.

Phase_Diagram_Construction A Select Components: - Oil (this compound) - Surfactant - Co-surfactant - Water B Prepare Smix Ratios (Surfactant:Co-surfactant) A->B C Prepare Oil + Smix Mixtures B->C D Titrate with Water C->D E Observe for Transparency (Microemulsion Formation) D->E F Record Compositions E->F G Plot on Ternary Diagram F->G H Identify Microemulsion Region G->H

Caption: Process for constructing a pseudo-ternary phase diagram.

Propyl_Myristate_Properties cluster_properties Physicochemical Properties cluster_outcomes Contribution to Emulsion A This compound B Low Viscosity A->B C Lipophilic Nature A->C D Chemical Stability A->D E Good Spreadability B->E F Effective Oil Phase C->F G Enhanced API Penetration C->G H Long Shelf-Life D->H I Stable & Effective Topical Formulation E->I F->I G->I H->I

References

Propyl Myristate as a Vehicle for In-Vitro Skin Permeation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl myristate, an ester of propyl alcohol and myristic acid, is a non-greasy emollient that sees significant use in topical and transdermal formulations. Its ability to readily absorb into the skin makes it an excellent vehicle for delivering active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier to percutaneous absorption. This compound, and the closely related isothis compound (IPM), are widely recognized as effective penetration enhancers.[1][2] Their mechanism of action primarily involves the disruption of the highly ordered lipid structure of the stratum corneum, which increases the fluidity of the lipid bilayers and creates a more permeable pathway for drug molecules to traverse.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound as a vehicle in in vitro skin permeation studies, a critical step in the development and evaluation of topical and transdermal drug delivery systems.

Mechanism of Action

This compound enhances skin permeation by altering the barrier properties of the stratum corneum. Its lipophilic nature allows it to integrate into the intercellular lipid matrix, disrupting the organized, crystalline structure of the lipids. This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to pass through.[3] Additionally, this compound can act as a solvent for the API within the formulation, which can increase the thermodynamic activity of the drug and promote its partitioning into the skin.[5]

cluster_0 Stratum Corneum (Before this compound) cluster_1 Stratum Corneum (After this compound) A Highly Ordered Lipid Bilayers B Low Permeability A->B Results in C Disrupted and Fluidized Lipid Bilayers D Increased Permeability C->D Leads to X This compound Application X->C Disrupts

Caption: Mechanism of this compound as a Skin Permeation Enhancer.

Quantitative Data on Permeation Enhancement

The efficacy of this compound (and the closely related isothis compound) as a permeation enhancer has been demonstrated for various drugs. The following tables summarize quantitative data from in vitro skin permeation studies.

Table 1: Effect of Isothis compound (IPM) on the Permeability of Naproxen

EnhancerPermeability Coefficient (x 10⁻⁴ cm/h)
Control (No Enhancer)1.4
Isothis compound (IPM)36.2
Menthol25.0
Oleic Acid11.1
Azone7.3

Data from a study on the permeation of naproxen through shed snake skin.[6][7]

Table 2: Influence of Isothis compound (IPM) Concentration on Testosterone Flux from a Carbopol Gel

IPM Concentration (%)Testosterone Flux (µg/cm²/h)Fold Increase vs. Control
00.151.0
0.40.453.0
0.70.855.7
1.01.107.3
2.01.6511.0
3.01.5510.3

Data from an in vitro study using human cadaver skin under occlusive conditions.[8]

Experimental Protocols

Preparation of this compound-Based Formulations

This protocol describes the preparation of a simple gel formulation containing this compound as a vehicle and penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Gelling agent (e.g., Carbopol)

  • Solvent (e.g., Ethanol)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified water

  • Magnetic stirrer and stir bar

  • Beakers and other appropriate glassware

  • pH meter

Procedure:

  • API Dissolution: Dissolve the desired amount of the API in a suitable solvent, such as ethanol.

  • This compound Addition: To the API solution, add the specified percentage of this compound and mix thoroughly.

  • Gelling Agent Dispersion: In a separate beaker, disperse the gelling agent (e.g., Carbopol) in purified water with continuous stirring. Avoid clump formation.

  • Formulation Mixing: Slowly add the API-propyl myristate mixture to the gelling agent dispersion while stirring continuously.

  • Neutralization: Adjust the pH of the formulation to the desired level (typically between 5.0 and 6.0 for skin compatibility) by adding a neutralizing agent like triethanolamine dropwise. The gel will form as the pH is adjusted.

  • Final Mixing: Continue stirring until a homogenous, transparent gel is formed.

  • Characterization: Characterize the final formulation for properties such as pH, viscosity, and drug content uniformity.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for conducting an in vitro skin permeation study using a Franz diffusion cell, a widely accepted method for evaluating the transdermal delivery of drugs.[9][10][11]

Materials:

  • Franz diffusion cells (static or flow-through)[10]

  • Excised skin (human or animal, e.g., porcine ear skin)[12][13]

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • This compound-based formulation

  • Magnetic stirrer or stir bars for each cell

  • Water bath or heating block to maintain temperature at 32°C[13]

  • Syringes and needles for sampling

  • Parafilm or other occlusive material

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

A Prepare Skin Membrane (Thaw, cut to size) B Mount Skin on Franz Cell (Stratum corneum facing donor) A->B C Fill Receptor Chamber (Pre-warmed, degassed receptor medium) B->C D Equilibrate System (32°C) C->D E Apply Formulation (Finite dose to donor compartment) D->E F Collect Samples (At predetermined time intervals) E->F G Replenish Receptor Medium (Maintain sink conditions) F->G H Analyze Samples (e.g., HPLC for drug concentration) F->H G->F Repeat sampling I Data Analysis (Calculate flux, permeability coefficient) H->I

Caption: Experimental Workflow for In Vitro Skin Permeation Study.

  • Skin Preparation:

    • If using cryopreserved skin, thaw it at room temperature.[12]

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.[12]

    • The thickness of the skin can be standardized using a dermatome if required.[12]

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.

    • Clamp the two compartments together securely.

  • Receptor Chamber Filling:

    • Fill the receptor chamber with a pre-warmed (32°C) and degassed receptor medium.[13] Ensure no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber for continuous mixing.

  • System Equilibration:

    • Place the assembled Franz cells in a water bath or heating block set to maintain the skin surface temperature at 32°C.[13]

    • Allow the system to equilibrate for a period of time (e.g., 30 minutes).

  • Formulation Application:

    • Apply a finite dose of the this compound-based formulation evenly onto the surface of the skin in the donor compartment.[12]

    • The donor compartment may be covered with parafilm to provide occlusion, if desired.[11]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium from the sampling arm.[9]

    • Immediately after each sample withdrawal, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[3]

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the permeated API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin over time.

    • Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of this plot.[3]

    • The permeability coefficient (Kp) can also be calculated.

    • The enhancement ratio (ER) can be determined by comparing the flux of the API from the this compound formulation to that from a control formulation without this compound.[3]

Conclusion

This compound is a valuable and effective vehicle for in vitro skin permeation studies due to its well-documented ability to enhance the penetration of a variety of active pharmaceutical ingredients. Its mechanism of action, primarily through the disruption of the stratum corneum's lipid barrier, makes it a useful tool for formulators aiming to improve the dermal and transdermal delivery of drugs. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their in vitro skin permeation experiments, facilitating the development of safe and efficacious topical and transdermal products.

References

Troubleshooting & Optimization

Technical Support Center: Drug Solubility in Propyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the improvement of drug solubility in propyl myristate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in drug formulation?

This compound (IPM) is an ester of isopropyl alcohol and myristic acid.[1] In pharmaceutical formulations, it is primarily used as a non-greasy emollient, solvent, and penetration enhancer for topical and transdermal drug delivery.[2][3] Its properties make it an excellent vehicle for cosmetic and topical medicinal products where good absorption into the skin is desired.[1]

Q2: My active pharmaceutical ingredient (API) has poor solubility in this compound. What are the likely reasons?

This compound is a lipophilic (oil-based) solvent.[4] Poor solubility of an API in this compound typically stems from a polarity mismatch. If your API is highly polar or hydrophilic, it will have limited affinity for the non-polar environment of this compound. Additionally, drugs with a strong crystalline lattice structure require significant energy to be dispersed into a solvent, which can also result in poor solubility.

Q3: What are the primary strategies to improve the solubility of a drug in this compound?

Several formulation strategies can be employed to enhance drug solubility in an oily vehicle like this compound. The choice of method depends on the physicochemical properties of the API and the desired final dosage form. Key strategies include:

  • Use of Co-solvents: Blending this compound with a miscible solvent that has a higher dissolving capacity for the drug.

  • Addition of Surfactants: Incorporating surfactants to reduce interfacial tension and form micelles that can encapsulate the drug.[5]

  • Formulation of Microemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a stable, isotropic mixture of oil (this compound), a surfactant, and a co-surfactant/co-solvent to dramatically increase drug loading.[6]

  • Temperature Adjustment: Increasing the temperature of the system can enhance the solubility of many crystalline solutes.[7]

  • Nanotechnology Approaches: Utilizing nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions to encapsulate the API.[8][9]

Q4: How do co-solvents work, and which ones are compatible with this compound?

Co-solvents are water-miscible solvents that, when added to a primary solvent like this compound, can increase the solubility of a poorly soluble drug.[6] They work by reducing the interfacial tension between the solute and the solvent and can create a more favorable environment for the drug. For formulations involving this compound, common co-solvents include Propylene Glycol (PG), Polyethylene Glycols (PEG 300, PEG 400), Dimethyl Sulfoxide (DMSO), and ethanol.[10][11]

Q5: What is a microemulsion, and how can it be formulated with this compound?

A microemulsion is a clear, thermodynamically stable, isotropic system of oil, water, and surfactant, often combined with a co-surfactant.[6] this compound can serve as the oil phase in such a system. Upon gentle agitation with an aqueous medium, these formulations can form fine droplets that effectively solubilize a hydrophobic drug.[6][12] Studies have shown that isothis compound-based microemulsion systems can increase the solubility of drugs like progesterone and indomethacin by several thousand-fold compared to their solubility in water.[13][14]

Q6: How does temperature influence drug solubility in this compound?

For most solid crystalline drugs, solubility in a liquid solvent like this compound increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solute. Applying heat provides this energy, facilitating the dissolution process. However, the stability of the API and excipients at elevated temperatures must be carefully considered.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Drug precipitates from the solution over time. The solution is supersaturated, or the drug is degrading.1. Ensure the solubility limit was not exceeded during formulation. 2. Evaluate the need for a stabilizing agent or anti-crystallization polymer. 3. Store the formulation at a controlled temperature, as solubility can decrease upon cooling.[7]
The addition of a co-solvent resulted in phase separation. The co-solvent is not fully miscible with this compound at the concentration used, or it has altered the polarity of the system to a point where the drug or another excipient is forced out of solution.1. Verify the miscibility of the selected co-solvent with this compound. 2. Adjust the ratio of co-solvent to this compound. 3. Consider screening alternative co-solvents.
My microemulsion formulation is cloudy or unstable. The ratio of oil (this compound), surfactant, and co-surfactant is incorrect and falls outside the stable microemulsion region.1. Systematically vary the ratios of the components to construct a pseudo-ternary phase diagram. This will help identify the optimal concentrations for forming a stable microemulsion. 2. Ensure the chosen surfactant has an appropriate Hydrophilic-Lipophilic Balance (HLB) value for the oil phase.

Data Presentation

Table 1: Common Excipients to Enhance Drug Solubility in this compound

Excipient TypeExamplesFunction
Co-solvents Ethanol, Propylene Glycol (PG), PEG 300, PEG 400, DMSO[10][11]Reduces interfacial tension and alters solvent polarity to better match the drug.[6]
Surfactants Tween 80, Span 80, Cremophor® ELForms micelles to encapsulate drug molecules; key components of microemulsions.
Lipid Carriers Solid Lipids (e.g., Glyceryl behenate), Liquid Lipids (e.g., Medium-chain triglycerides)Components for creating nanostructured lipid carriers (NLCs) where this compound can be part of the liquid lipid core.[9]

Table 2: Example of Solubility Enhancement with a this compound-Based Microemulsion

DrugSolubility Increase Factor (vs. Water)Reference
Progesterone Up to 3300-fold[13],[14]
Indomethacin Up to 500-fold[13],[14]

Experimental Protocols & Visualizations

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[15]

Methodology:

  • Preparation: Add an excess amount of the solid drug to a vial containing a known volume of this compound (or the this compound-based formulation). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., an orbital shaker or wrist-action shaker). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. This step is critical to avoid aspirating solid particles.[15]

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Dilute the sample with a suitable solvent in which the drug is highly soluble to bring its concentration into the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the drug in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Back-calculate to determine the original concentration of the drug in the saturated this compound solution.

G cluster_workflow Workflow: Shake-Flask Solubility Measurement start Start prep 1. Add excess API to this compound start->prep equil 2. Agitate at constant T (24-72 hours) prep->equil separate 3. Separate Phases (Centrifuge/Filter) equil->separate sample 4. Sample & Dilute Supernatant separate->sample quantify 5. Quantify API (e.g., HPLC) sample->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility measurement method.

Logical Approach to Solubility Enhancement

This workflow provides a systematic approach for a researcher to tackle a solubility challenge with this compound.

G cluster_logic Logical Workflow for Solubility Enhancement start Poor API Solubility in this compound assess Assess API Properties (Polarity, LogP, m.p.) start->assess heating Try Simple Methods: Controlled Heating assess->heating cosolvent Screen Co-solvents (e.g., PG, PEG 400) heating->cosolvent If insufficient success Solubility Improved heating->success If sufficient microemulsion Formulate Microemulsion (Oil + Surfactant + Co-surfactant) cosolvent->microemulsion If insufficient cosolvent->success If sufficient nano Consider Nanotechnology (SLN/NLC, Nanoemulsion) microemulsion->nano If more enhancement needed microemulsion->success If sufficient nano->success G cluster_microemulsion Conceptual Structure of a Microemulsion Droplet oil_phase This compound (Oil Phase) surfactant Surfactant (e.g., Tween 80) oil_phase->surfactant Encapsulated by drug Hydrophobic API cosurfactant Co-surfactant (e.g., Ethanol) surfactant->cosurfactant Stabilized by water Continuous Aqueous Phase cosurfactant->water Dispersed in

References

Technical Support Center: Preventing API Crystallization in Propyl Myristate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl myristate is a valuable non-greasy emollient and solvent used in a variety of topical and transdermal pharmaceutical formulations. However, a common challenge encountered during the development of these formulations is the crystallization of the Active Pharmaceutical Ingredient (API), which can negatively impact product stability, efficacy, and patient compliance. This technical support center provides a comprehensive guide to understanding, troubleshooting, and preventing API crystallization in this compound-based systems.

Troubleshooting Guide: Addressing API Crystallization

This guide provides a systematic approach to identifying and resolving API crystallization issues during your experiments.

Problem: I am observing crystal growth in my this compound formulation. What should I do?

Initial Assessment:

  • Visual Inspection: Are the crystals visible to the naked eye or only under a microscope? Note the morphology (shape and size) of the crystals.

  • Quantify the Extent: Determine the amount of crystallized API. This can be done by separating the crystals and using an analytical technique like HPLC to measure the concentration of the remaining dissolved API.

  • Review Formulation and Process Parameters:

    • API Concentration: Is the API concentration close to or exceeding its saturation solubility in this compound at the storage temperature?

    • Temperature Fluctuations: Has the formulation been exposed to temperature cycling or low temperatures?

    • Manufacturing Process: Was the cooling rate during manufacturing controlled? Slow cooling can promote the growth of larger crystals.

Troubleshooting Workflow:

Troubleshooting_API_Crystallization cluster_solutions Potential Solutions start Observe Crystal Growth assess Initial Assessment: - Visual Inspection - Quantify Crystallization - Review Formulation & Process start->assess solubility Increase API Solubility assess->solubility Is API concentration too high? inhibit Inhibit Nucleation & Growth assess->inhibit Are crystals forming over time? process Optimize Manufacturing Process assess->process Were there process variations? re_evaluate Re-evaluate Formulation Stability solubility->re_evaluate inhibit->re_evaluate process->re_evaluate

Caption: Troubleshooting workflow for API crystallization in this compound formulations.

Corrective Actions:

  • Increase API Solubility:

    • Co-solvents: Introduce a co-solvent that is miscible with this compound and has a higher solubilizing capacity for your API. Examples include ethanol, propylene glycol, or other esters.

    • pH Adjustment: For ionizable APIs, adjusting the pH of the formulation (if an aqueous phase is present or in microemulsions) can significantly increase solubility.

  • Inhibit Nucleation and Crystal Growth:

    • Polymeric Inhibitors: Incorporate polymers that can interfere with crystal formation. Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used and have been shown to inhibit both nucleation and crystal growth in various systems.[1][2][3][4][5][6][7][8][9] The effectiveness of these polymers is often drug-dependent.[10]

    • Surfactants: The addition of surfactants can help to stabilize the API in a supersaturated state and prevent precipitation.

  • Optimize Manufacturing Process:

    • Controlled Cooling: Implement a controlled and potentially rapid cooling rate during the manufacturing process to promote the formation of smaller, less perceptible crystals.

    • Homogenization: Ensure the API is uniformly dispersed throughout the this compound vehicle during manufacturing.

Frequently Asked Questions (FAQs)

Q1: What causes API crystallization in this compound formulations?

API crystallization is primarily driven by supersaturation, a state where the concentration of the API in the this compound is higher than its equilibrium solubility.[9] This can occur due to:

  • High API Loading: Formulating with an API concentration that exceeds its solubility limit.

  • Temperature Changes: A decrease in temperature can lower the solubility of the API, leading to supersaturation and subsequent crystallization.

  • Solvent Evaporation: In some formulations, the evaporation of a more volatile co-solvent can increase the concentration of the API in the remaining vehicle, causing it to crystallize.

  • Polymorphic Transformation: The API may initially dissolve in a metastable polymorphic form and later convert to a more stable, less soluble form, leading to precipitation.

Q2: How can I determine the solubility of my API in this compound?

A common method is the shake-flask method . An excess amount of the API is added to a known volume of this compound in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). After reaching equilibrium, the suspension is filtered to remove any undissolved solid, and the concentration of the API in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]

Q3: What are some suitable crystallization inhibitors for this compound formulations?

While specific inhibitors are highly dependent on the API, some commonly explored options for oily or lipid-based formulations include:

  • Cellulose Derivatives: Such as Hydroxypropyl Methylcellulose (HPMC) and Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), are known to inhibit crystallization by interfering with nucleation and growth.[3][4][5][7][8]

  • Polyvinylpyrrolidone (PVP): This polymer can stabilize amorphous solid dispersions and inhibit crystallization through interactions with the API.[1][2][6][9]

  • Surfactants: Non-ionic surfactants can help to maintain the API in a solubilized or micellar state.

Q4: How does temperature affect API solubility in this compound?

Generally, the solubility of a solid in a liquid increases with temperature. Therefore, a formulation that is stable at room temperature or elevated manufacturing temperatures may be prone to crystallization upon cooling. It is crucial to determine the solubility of your API in this compound across the expected storage and use temperature range of your product.

Q5: What analytical techniques can I use to detect and characterize crystals in my formulation?

  • Microscopy: Polarized light microscopy is a powerful tool for detecting the presence of crystalline material.[12][13] The birefringence of crystals makes them visible under polarized light. Advanced techniques like Morphologically-Directed Raman Spectroscopy (MDRS) can provide information on particle size, shape, and chemical identity.[14]

  • Differential Scanning Calorimetry (DSC): DSC can be used to detect thermal events such as melting and crystallization.[15][16][17][18] By analyzing the thermogram of a formulation, one can identify the presence of crystalline API and study its thermal behavior.

  • X-Ray Powder Diffraction (XRPD): XRPD is the gold standard for identifying the crystalline form (polymorph) of the API.

Data Presentation: API Solubility in Isothis compound

The following tables summarize available quantitative data for the solubility of common APIs in isothis compound (IPM), a closely related ester often used in pharmaceutical formulations.

Table 1: Mole Fraction Solubility of Ibuprofen in Isothis compound at Different Temperatures [10][19]

Temperature (°C)Temperature (K)Mole Fraction (x 10³)
20293.150.5847
25298.150.7750
30303.150.9800
35308.151.203

Table 2: Solubility of S-Ibuprofen and (R/S) Ibuprofen in Various Solvents at Room Temperature [20]

SolventS-Ibuprofen Solubility (% w/w)(R/S) Ibuprofen Solubility in Blend (% w/w)
Isothis compound> 16> 20 (in a blend with Propylene glycol and Isopropyl alcohol)

Table 3: Solubility of Ketoprofen in Various Solvents [14][21]

SolventSolubility (µg/mL)
Isothis compound93.99 ± 3.26
Castor oil93.55 ± 8.39
Paraffin oil17.03 ± 0.90
Water9.56 ± 0.09

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of an API in this compound at a specific temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Scintillation vials or sealed glass containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a validated method for the API

Procedure:

  • Add an excess amount of API powder to a pre-weighed vial containing a known volume or weight of this compound.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for 48-72 hours to ensure equilibrium is reached.

  • After the incubation period, visually confirm the presence of undissolved API at the bottom of the vial.

  • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into an HPLC vial.

  • Dilute the filtered sample with a suitable solvent if necessary.

  • Analyze the sample using a validated HPLC method to determine the concentration of the dissolved API.

  • The resulting concentration is the equilibrium solubility of the API in this compound at that temperature.

Protocol 2: Stability Testing for Crystallization

Objective: To assess the physical stability of an API in a this compound formulation under various storage conditions.

Materials:

  • Test formulation in its final container-closure system

  • Stability chambers with controlled temperature and humidity

  • Polarized light microscope

  • DSC instrument (optional)

Procedure:

  • Prepare several samples of the final formulation.

  • Place the samples in stability chambers under different conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions like 40°C/75% RH).[22][23][24]

  • At specified time points (e.g., initial, 1, 3, and 6 months for accelerated studies), withdraw a sample from each condition.

  • Visual and Microscopic Examination:

    • Visually inspect the sample for any signs of crystallization, cloudiness, or phase separation.

    • Place a small amount of the formulation on a microscope slide, cover with a coverslip, and examine under a polarized light microscope for the presence of birefringent crystals.

  • Chemical Analysis (Optional):

    • Perform an assay to determine the concentration of the dissolved API to monitor for any decrease due to crystallization.

  • Thermal Analysis (Optional):

    • Perform DSC analysis on the sample to detect any endothermic (melting) or exothermic (crystallization) events that would indicate the presence of crystalline material.

  • Document all observations and analytical results at each time point to establish the stability profile of the formulation.

Mechanism of Polymeric Crystallization Inhibition

Polymeric_Inhibition cluster_process Crystallization Process cluster_inhibition Inhibition by Polymers (e.g., HPMC, PVP) supersaturation Supersaturated API in this compound nucleation Nucleation (Formation of Crystal Seeds) supersaturation->nucleation growth Crystal Growth nucleation->growth precipitation Visible Crystals (Precipitation) growth->precipitation inhibit_nucleation Interfere with Nucleation Sites inhibit_nucleation->nucleation inhibit_growth Adsorb onto Crystal Surfaces inhibit_growth->growth polymer Polymer Chains polymer->inhibit_nucleation Steric hindrance polymer->inhibit_growth Blocks further API deposition

Caption: Mechanism of crystallization inhibition by polymers in a supersaturated system.

References

Technical Support Center: Propyl Myristate in Skin Penetration Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of propyl myristate (IPM) as a skin penetration enhancer in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPM) and what is its primary mechanism for enhancing skin penetration?

A: this compound (IPM) is an ester of propan-2-ol and myristic acid, a naturally occurring fatty acid.[1] It is a synthetic oil commonly used in topical pharmaceutical and cosmetic formulations as an emollient, solvent, and penetration enhancer.[2][3] The primary mechanism by which IPM enhances skin penetration is by integrating into the lipid bilayers of the stratum corneum (the outermost layer of the skin).[4][5] This integration disrupts the highly ordered, crystalline structure of the intercellular lipids, leading to an increase in their fluidity.[4][6] This disruption creates more permeable pathways, lowering the diffusional resistance of the stratum corneum and facilitating the transport of active pharmaceutical ingredients (APIs) through the skin barrier.[5]

Q2: What is a typical concentration range for this compound in a formulation?

A: The concentration of IPM can vary significantly depending on the product type, the properties of the active ingredient, and the desired outcome. Typical concentration ranges are:

  • 1-10%: Commonly used in cosmetic formulations to improve feel and aid in the absorption of active ingredients.[7]

  • 5-20%: A moderate range often seen in therapeutic products.[2]

  • 20-50%+: Higher concentrations may be used in specific transdermal systems or when IPM is a major component of the vehicle.[2] For therapeutic applications, the optimal concentration is highly drug-dependent. For instance, the enhancement efficiency for zolmitriptan peaked at a 6% concentration[4][8], while a testosterone gel with 2% IPM showed an 11-fold increase in drug flux compared to a formulation without IPM.[9]

Q3: How does increasing the concentration of this compound affect skin penetration?

A: Generally, increasing the concentration of IPM enhances the skin penetration of a drug.[9][10] However, this relationship is not always linear and can be drug-specific. The enhancement effect may plateau or even decrease after a certain optimal concentration is reached.[8] For example, one study on zolmitriptan found that the release enhancement efficiency was highest at 6% IPM and did not increase further at 9%.[8] The researchers suggested this was due to a balance between increased fluidity of the formulation matrix and the specific molecular interactions between the drug, IPM, and the polymer.[8] Therefore, the optimal concentration must be determined experimentally for each specific drug and vehicle system.

Q4: Are there safety concerns associated with the use of this compound?

A: this compound is widely regarded as a non-toxic and non-irritant material in cosmetics and topical pharmaceuticals.[3][11][12] It has a low potential for sensitization.[11] However, at high concentrations or when used under occlusive conditions (where the skin is covered), IPM may cause mild skin irritation.[11][13] For those with acne-prone skin, there is a documented concern that IPM can clog pores.[14] Systemic absorption of IPM is minimal as it is rapidly metabolized, which supports its safe use in topical formulations.[11]

Troubleshooting Guide

Q5: I am observing lower-than-expected drug permeation, even after adding this compound to my formulation. What could be the cause?

A: Several factors could be contributing to this issue:

  • Sub-optimal Concentration: The concentration of IPM may not be optimal for your specific API and vehicle. The dose-response can be non-linear, with an ideal concentration range for maximal effect.[8]

  • Vehicle Effects: The overall formulation composition is critical. IPM's effectiveness can be influenced by other excipients. For instance, ethanol has been shown to have a synergistic effect with IPM in enhancing testosterone flux.[9] Conversely, other ingredients might hinder its action.

  • API Solubility: IPM enhances the penetration of lipophilic (oil-soluble) active ingredients most effectively by helping to dissolve them and transport them through the stratum corneum.[2] If your API has very low solubility in the IPM-containing vehicle, its release and subsequent permeation may be limited.

  • Experimental Conditions: Ensure your in vitro setup is properly controlled. Factors like temperature, receptor fluid composition, and skin integrity can significantly impact permeation results.[15][16]

Q6: My permeation results show high variability between different skin samples or experimental runs. How can I improve reproducibility?

A: High variability is a common challenge in skin permeation studies.[17][18] Here are steps to minimize it:

  • Standardize Skin Source: Use skin from the same anatomical location (e.g., human abdominal skin) and handle it consistently.[15] Note that there are significant inter-individual differences.[15] Using multiple replicates from several donors is recommended.[19]

  • Ensure Skin Integrity: Before starting the experiment, assess the integrity of each skin sample. Transepidermal water loss (TEWL) is a common non-invasive measurement for this.[20]

  • Control Experimental Parameters: Maintain a constant temperature (typically 32°C at the skin surface), ensure proper stirring of the receptor fluid to avoid unstirred water layers, and use a consistent dosing amount for each diffusion cell.[15][16]

  • Validate Analytical Methods: Ensure your method for quantifying the API in the receptor fluid is validated, accurate, and reproducible.

Q7: My formulation containing this compound is showing signs of instability, such as phase separation. What should I do?

A: Formulation stability is crucial for consistent results.

  • Check Compatibility: IPM is incompatible with strong oxidizing agents and hard paraffin.[12] When it comes into contact with certain plastics or rubber, it can cause swelling or partial dissolution.[3]

  • Optimize Emulsion/Gel System: If you are working with an emulsion or gel, the type and concentration of the emulsifier or gelling agent are critical. You may need to screen different agents or adjust their concentrations to ensure a stable system that can accommodate your desired IPM concentration.

  • Solubility Issues: The API or other excipients may be precipitating out of the formulation. Evaluate the solubility of all components in the vehicle.

Quantitative Data on IPM Concentration and Permeation

The following tables summarize findings from studies investigating the dose-dependent effect of this compound on drug permeation.

Table 1: Effect of IPM Concentration on Testosterone Flux from a Carbopol Gel

IPM Concentration (%)Mean Flux (μg/cm²/h)Fold Increase vs. Control (0% IPM)
00.141.0
0.40.453.2
0.70.785.6
1.01.128.0
2.01.5411.0
3.01.6511.8

(Data adapted from a study on testosterone permeation through human cadaver skin under occlusive conditions.[9])

Table 2: Release Enhancement Efficiency of IPM on Zolmitriptan from a Transdermal Patch

IPM Concentration (%)Release Enhancement Efficiency (K)Observation
30.156Enhancement observed
60.286Maximum enhancement efficiency reached
90.279Enhancement efficiency slightly decreased

(Data adapted from a study investigating the dose-response relationship of IPM on zolmitriptan release from a pressure-sensitive adhesive matrix.[8])

Experimental Protocols

Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines a standard method for assessing the effect of IPM on the skin permeation of an active pharmaceutical ingredient (API).

1. Materials and Equipment:

  • Vertical Franz diffusion cells

  • Excised human or animal skin (e.g., dermatomed human abdominal skin)

  • Test formulations (with and without varying concentrations of IPM)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80, maintained at 37°C)

  • Magnetic stir bars and stirrer plate

  • Water bath or heating block to maintain cell temperature

  • Syringes and collection vials

  • Validated analytical method (e.g., HPLC) to quantify the API

2. Skin Preparation:

  • Thaw frozen skin samples slowly.

  • Cut skin sections to a size slightly larger than the orifice of the Franz diffusion cell.

  • Visually inspect the skin for any defects.

  • (Optional but recommended) Measure the transepidermal water loss (TEWL) to ensure the barrier function is intact.

3. Franz Cell Assembly:

  • Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

  • Clamp the chambers together securely.

  • Fill the receptor chamber with pre-warmed, de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Place the assembled cells in the heating block/water bath and allow the system to equilibrate for at least 30 minutes. The skin surface temperature should reach approximately 32°C.

4. Dosing and Sampling:

  • Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Store samples appropriately for later analysis.

5. Data Analysis:

  • Analyze the concentration of the API in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss) in μg/cm²/h.

  • Compare the flux values from formulations containing different concentrations of IPM to the control formulation (without IPM).

6. Mass Balance Study (Recommended):

  • At the end of the experiment, dismantle the cell.

  • Wash the skin surface to recover any unabsorbed formulation.

  • Extract the API retained within the skin tissue.

  • Analyze all components (receptor fluid, skin wash, skin extract) to determine the total recovery of the applied dose, which should ideally be within 90-110%.[19]

Visualizations

G cluster_0 Stratum Corneum (SC) - Before IPM cluster_1 Stratum Corneum (SC) - After IPM Lipid_Before Highly Ordered Crystalline Intercellular Lipids Lipid_After Disrupted & Fluidized Less Ordered Intercellular Lipids Lipid_Before->Lipid_After Transforms to Penetration Enhanced Skin Penetration Lipid_After->Penetration Leads to IPM This compound (IPM) IPM->Lipid_Before Interacts with API Active Pharmaceutical Ingredient (API) API->Lipid_After Traverses easily

Caption: Mechanism of this compound (IPM) as a skin penetration enhancer.

G A 1. Prepare Skin & Formulations B 2. Assemble Franz Diffusion Cells A->B C 3. Mount Skin & Fill Receptor Chamber B->C D 4. Equilibrate System (30 min @ 37°C) C->D E 5. Apply Formulation to Donor Chamber D->E F 6. Collect Samples at Predetermined Intervals E->F G 7. Analyze Samples (e.g., HPLC) F->G H 8. Calculate Flux & Permeation Parameters G->H

Caption: Workflow for an in vitro skin permeation experiment.

G Start Problem: Low Drug Permeation C1 Is IPM concentration optimized for the API? Start->C1 S1 Solution: Perform a dose-response study. Test concentrations from 1-10%. C1->S1 No C2 Is the overall vehicle composition optimal? C1->C2 Yes End Permeation Optimized S1->End S2 Solution: Evaluate impact of other excipients. Consider adding co-enhancers (e.g., ethanol). C2->S2 No C3 Are experimental conditions (temp, stirring) controlled? C2->C3 Yes S2->End S3 Solution: Verify temperature is 32°C at skin surface. Ensure adequate stirring of receptor fluid. C3->S3 No C3->End Yes S3->End

References

Addressing skin irritation issues with propyl myristate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues encountered when using propyl myristate in topical formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in topical formulations?

A1: this compound, most commonly used as isothis compound (IPM), is the ester of isopropanol and myristic acid. It is a non-greasy emollient used in cosmetic and topical medical preparations.[1] Its primary functions include:

  • Emollient: It softens and smooths the skin.[2]

  • Penetration Enhancer: It facilitates the absorption of other ingredients through the skin.[2]

  • Solvent: It can dissolve other substances in the formulation.

  • Thickening Agent: It helps to increase the viscosity of products.

Q2: What are the primary causes of skin irritation associated with this compound?

A2: Skin irritation from formulations containing this compound can stem from several factors:

  • Comedogenicity: this compound is known to be comedogenic, meaning it can clog pores and lead to acne, particularly in individuals with oily or acne-prone skin.[2][3]

  • Direct Irritation and Allergic Reactions: Some individuals may experience direct skin irritation or allergic reactions, presenting as redness, itching, and rash. This is more common in those with sensitive skin or pre-existing conditions like eczema.[2]

  • Skin Barrier Disruption: As a penetration enhancer, this compound can disrupt the natural lipid barrier of the skin. This can lead to increased transepidermal water loss (TEWL) and dryness.[2]

  • Enhanced Penetration of Irritants: By increasing the skin's permeability, this compound can also enhance the penetration of other potentially irritating ingredients in the formulation, exacerbating their effects.

Q3: At what concentrations does this compound typically cause irritation?

A3: The irritation potential of this compound is concentration-dependent. While it is generally considered safe for use in cosmetics, higher concentrations are more likely to cause adverse reactions.[2] Human studies have shown that product formulations containing 15-58% isothis compound were not human skin irritants or sensitizers.[4][5] Another human study identified the highest non-irritant concentration of isothis compound to be 10%.[6] However, patch testing with 20% isothis compound in petrolatum has been associated with frequent irritant and questionable reactions.[7]

Q4: Are there specific skin types that are more susceptible to this compound-induced irritation?

A4: Yes, individuals with oily, acne-prone, or sensitive skin are more likely to experience adverse effects from this compound.[2][3] Its comedogenic properties are a significant concern for those prone to acne, while its potential to disrupt the skin barrier makes it less suitable for individuals with already compromised barrier function, such as in eczema or rosacea.

Q5: What are some less irritating alternatives to this compound?

A5: If this compound is causing irritation, several alternatives with potentially lower irritation profiles can be considered:

  • Isopropyl Palmitate (IPP): While also an ester, IPP is sometimes considered a safer option for sensitive or acne-prone skin, especially when blended with other emollients.[8]

  • C12-15 Alkyl Benzoate: A lightweight ester known for its good spreadability and low irritation potential.

  • Coco-Caprylate: A naturally derived, fast-spreading emollient that offers a light skin feel.

  • Isopropyl Ricinoleate: This emollient has shown minimum tackiness and residue, similar to isothis compound.[9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to troubleshooting skin irritation in formulations containing this compound.

dot

Caption: Troubleshooting workflow for formulation irritation.

Issue: Unexpected skin irritation is observed during in vitro or in vivo testing of a new formulation containing this compound.

Step 1: Review the Concentration of this compound

  • Question: Is the concentration of this compound in the formulation high?

  • Action: High concentrations of this compound are more likely to cause irritation.[2] If the concentration is above 10-15%, consider reducing it and re-evaluating the formulation's irritation potential. Human studies have indicated that formulations with up to 10% this compound may be non-irritating.[6]

Step 2: Evaluate Raw Material Purity

  • Question: Have you recently changed suppliers for this compound, or are there concerns about the purity of the current batch?

  • Action: Impurities in raw materials can contribute to skin irritation. Obtain a certificate of analysis for the this compound lot used and consider testing a new, high-purity batch in your formulation.

Step 3: Assess Other Formulation Ingredients

  • Question: Does the formulation contain other ingredients with known irritation potential?

  • Action: this compound enhances the penetration of other substances. This can increase the irritating effect of other active ingredients in the formulation. Review all components of the formulation and consider removing or replacing other potential irritants.

Step 4: Consider Alternatives

  • Question: If the irritation persists after addressing concentration and other ingredients, is this compound the most suitable excipient?

  • Action: It may be necessary to replace this compound with a less irritating alternative. Refer to the list of alternatives in the FAQ section and evaluate their compatibility with your formulation.

Section 3: Data Presentation

Table 1: Summary of Human Patch Test Data for Isothis compound (IPM)

Concentration of IPMVehicleNumber of SubjectsObservationCitation
Undiluted-15No adverse reactions in a 24-hour occlusive patch test.[4]
20%Petrolatum8117Frequent irritant and questionable reactions.[7]
10%Petrolatum4554Fewer irritant reactions compared to 20%.[7]
10%Not specifiedNot specifiedHighest non-irritant concentration in one study.[6]
15-58% (in product formulations)Various>100Not a human skin irritant or sensitizer.[4][5]

Table 2: Comedogenicity Data for Isothis compound

Study TypeModelObservationCitation
Human StudyAsian SubjectsNo significant difference in microcomedone activity compared to negative controls.[8]
General Assessment-Known to be comedogenic, may clog pores.[2]
Comedogenicity Rating-Typically rated 4 out of 5.[8]

Section 4: Experimental Protocols

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides an in vitro procedure for the hazard identification of irritant chemicals.[10]

dot

Caption: Workflow for the OECD 439 in vitro skin irritation test.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis (RhE) tissues, such as EpiDerm™, are cultured to form a multi-layered, differentiated model of the human epidermis.

  • Application of Test Substance: The test formulation containing this compound is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes for EpiDerm™).

  • Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are transferred to fresh medium for a post-exposure incubation period (approximately 42 hours).

  • MTT Assay: Cell viability is assessed using the MTT assay. Tissues are incubated with MTT solution, where viable cells convert the yellow MTT to a purple formazan precipitate.

  • Measurement and Classification: The formazan is extracted, and the optical density is measured. A chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[11]

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the sensitization and irritation potential of a product after repeated application to the skin.

Methodology:

  • Induction Phase:

    • A small amount of the test product is applied to a patch, which is then applied to the skin of human volunteers (typically on the back).

    • The patch is left in place for 24 hours and then removed. The site is graded for any signs of irritation after 48 hours.

    • This process is repeated nine times over a three-week period.

  • Rest Phase:

    • A rest period of 10 to 21 days follows the induction phase, during which no product is applied.

  • Challenge Phase:

    • After the rest period, a challenge patch with the test product is applied to a new (virgin) skin site.

    • The site is evaluated for any reactions at 24, 48, 72, and sometimes 96 hours after patch removal.

    • The development of a more significant reaction at the challenge site compared to the induction sites may indicate sensitization.

Section 5: Signaling Pathways

Interaction of this compound with Skin

This compound, as a fatty acid ester, can interact with the skin on a molecular level, potentially triggering signaling pathways that lead to irritation. It can insert into the lipid bilayers of the stratum corneum, disrupting their organization and increasing permeability. This disruption can initiate an inflammatory cascade.

dot

Caption: Potential signaling pathways in this compound-induced skin irritation.

Pathway Description:

  • Application and Barrier Disruption: Topical application of this compound can lead to the disruption of the stratum corneum's lipid matrix. This is a key initiating event.

  • Receptor Activation: As a fatty acid ester, this compound or its metabolites may activate receptors such as the Free Fatty Acid Receptor 1 (FFA1).

  • Intracellular Signaling: This can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (involving ERK1/2 and p38) and the AKT/ERK pathway. Fatty acids have also been shown to influence the TGF-β/Smad pathway.

  • Inflammatory Response: Activation of these pathways can lead to the release of pro-inflammatory cytokines and chemokines (e.g., IL-1α, IL-8) by keratinocytes.

  • Clinical Signs: The release of these inflammatory mediators results in the clinical signs of skin irritation, such as erythema (redness) and edema (swelling).

References

Technical Support Center: Stabilizing High Concentration Propyl Myristate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when stabilizing emulsions containing a high concentration of propyl myristate.

Frequently Asked Questions (FAQs)

1. What is this compound and Why is it Used in Emulsions?

This compound is the ester of propyl alcohol and myristic acid. It is a non-greasy emollient and solvent that is readily absorbed by the skin.[1] In emulsions, it serves as the oil phase, contributing to the formulation's sensory properties and acting as a solvent for many active pharmaceutical ingredients (APIs).[2][3] Its ability to reduce the interfacial tension between oil and water phases can also contribute to emulsion stability.[4]

2. What are the Main Challenges in Stabilizing Emulsions with a High Concentration of this compound?

High oil phase emulsions, also known as high internal phase emulsions (HIPEs), are inherently unstable. The primary challenges include:

  • Coalescence: The merging of oil droplets, leading to phase separation.

  • Creaming: The upward movement of oil droplets due to density differences, forming a concentrated layer.

  • Flocculation: The clumping of oil droplets without merging.

  • Phase Inversion: The emulsion changing from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.

These issues are exacerbated by the large interfacial area in high-concentration emulsions, which requires a robust and efficient emulsifier system to maintain stability.

3. What is the Required Hydrophilic-Lipophilic Balance (HLB) for this compound?

The required HLB for an oil is a crucial parameter for selecting the right emulsifier to form a stable oil-in-water (O/W) emulsion. For isothis compound, a closely related compound, the required HLB is approximately 10 to 11.7.[5][6][7][8][9] It is reasonable to assume that the required HLB for this compound is in a similar range. For water-in-oil (W/O) emulsions, emulsifiers with low HLB values (typically 4-6) are required.[7]

4. Which Emulsifiers are Recommended for this compound Emulsions?

A combination of emulsifiers is often more effective than a single one.[10] For O/W emulsions, a blend of a high HLB emulsifier and a low HLB emulsifier is typically used to achieve the required HLB of the oil phase. Common examples include:

  • High HLB Emulsifiers (O/W): Polysorbates (e.g., Polysorbate 80), Sorbitan esters (e.g., Tween series).

  • Low HLB Emulsifiers (W/O or as co-emulsifiers in O/W): Sorbitan esters (e.g., Span series), Glyceryl stearate.

For high concentration W/O emulsions, Polyglycerol polyricinoleate (PGPR) is a widely used and effective emulsifier.

5. How Does the Viscosity of the Continuous Phase Affect Emulsion Stability?

Increasing the viscosity of the continuous phase (the water phase in an O/W emulsion) can significantly enhance stability by slowing down the movement of the dispersed oil droplets.[11][12] This hinders both creaming and coalescence. Common viscosity-modifying agents for O/W emulsions include water-soluble polymers like carbomers, xanthan gum, and cellulose derivatives.

Troubleshooting Guides

Issue 1: Rapid Phase Separation or Coalescence

Potential Cause Troubleshooting Steps
Incorrect Emulsifier HLB Calculate the required HLB of your oil phase. For this compound, start with a target HLB of around 11 for O/W emulsions. Prepare a series of emulsions with emulsifier blends at varying HLB values to determine the optimal one.
Insufficient Emulsifier Concentration The emulsifier concentration should be sufficient to cover the surface of all oil droplets. A general starting point is 2-7% of the total formulation weight.[7] Insufficient amounts will lead to droplet coalescence.
Poor Homogenization High shear is necessary to reduce the oil droplet size. Smaller droplets are less prone to coalescence. Utilize a high-shear homogenizer and optimize the homogenization time and speed.
Inappropriate pH The pH of the aqueous phase can affect the charge and stability of some emulsifiers. Ensure the pH is within the recommended range for the chosen emulsifiers.

Issue 2: Creaming of the Emulsion

Potential Cause Troubleshooting Steps
Low Viscosity of Continuous Phase Increase the viscosity of the continuous phase by adding a thickening agent or polymer. In O/W emulsions, adding glycerol to the aqueous phase can also increase viscosity and stability.[11][12]
Large Droplet Size Improve homogenization to reduce the average droplet size. Smaller droplets are less affected by gravity and thus cream more slowly.
High Oil Concentration While the goal is a high concentration, ensure the phase volume ratio is appropriate for the chosen emulsifier system. In some cases, a slight reduction in the oil phase percentage can dramatically improve stability.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for formulating emulsions, primarily based on data for isothis compound as a proxy for this compound.

Table 1: Required HLB of Isothis compound

Oil Required HLB for O/W Emulsion Reference(s)
Isothis compound10 - 11.7[5][6][7][8][9]

Table 2: Example of a Stable O/W Emulsion Formulation with Isothis compound

Ingredient Function Concentration (% w/w) Reference(s)
Isothis compoundOil Phase20 - 40[6]
Polysorbate 80Emulsifier (High HLB)5[11][13]
GlycerolViscosity Modifier, Humectant5 - 20[11][13]
WaterAqueous Phaseq.s. to 100[11][13]

Experimental Protocols

I. Protocol for Determining the Required HLB of this compound

  • Prepare a series of emulsifier blends: Using a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) and a low HLB emulsifier (e.g., Span 80, HLB = 4.3), prepare blends with HLB values ranging from 9 to 13.

  • Prepare the oil and water phases: For each HLB value, prepare an oil phase containing this compound and the emulsifier blend. The aqueous phase will consist of purified water. A typical starting concentration is 30% this compound and 5% emulsifier blend.

  • Emulsification: Heat both phases separately to 70-75°C. Slowly add the oil phase to the water phase while homogenizing at high speed for 5-10 minutes.

  • Cooling: Continue gentle stirring while the emulsion cools to room temperature.

  • Stability Assessment: Observe the emulsions for phase separation, creaming, and coalescence immediately after preparation and over a period of 24 hours. The emulsion that shows the highest stability corresponds to the required HLB of this compound.

II. Protocol for Preparing a Stable High Concentration this compound O/W Emulsion

  • Phase Preparation:

    • Oil Phase: Weigh the this compound and the chosen emulsifiers (at the optimal HLB and concentration determined previously). Heat to 75°C.

    • Aqueous Phase: Weigh the purified water, any viscosity modifiers (e.g., glycerol, carbomer), and water-soluble preservatives. Heat to 75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.

    • Homogenize at a high speed (e.g., 5000-10000 rpm) for 10-15 minutes to achieve a small and uniform droplet size.

  • Cooling:

    • Transfer the emulsion to a vessel with a paddle stirrer and allow it to cool to room temperature with gentle agitation.

  • Final Steps:

    • Add any temperature-sensitive ingredients (e.g., APIs, fragrances) when the emulsion has cooled below 40°C.

    • Adjust the pH if necessary.

Visualizations

Emulsion_Stabilization_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_analysis Stability Analysis oil_phase Oil Phase (this compound + Emulsifiers) homogenization High-Shear Homogenization oil_phase->homogenization water_phase Aqueous Phase (Water + Stabilizers) water_phase->homogenization cooling Controlled Cooling homogenization->cooling stability_testing Stability Testing (Visual, Particle Size) cooling->stability_testing stable_emulsion Stable Emulsion stability_testing->stable_emulsion

Caption: Workflow for the preparation and stabilization of a this compound emulsion.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Emulsion Instability (Separation, Creaming) cause1 Incorrect HLB? start->cause1 cause2 Insufficient Emulsifier? start->cause2 cause3 Low Viscosity? start->cause3 cause4 Poor Homogenization? start->cause4 solution1 Optimize Emulsifier Blend cause1->solution1 solution2 Increase Emulsifier % cause2->solution2 solution3 Add Thickener cause3->solution3 solution4 Increase Shear/Time cause4->solution4

Caption: Troubleshooting decision tree for unstable this compound emulsions.

References

Technical Support Center: The Impact of Propyl Myristate on Topical Formulation Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of propyl myristate and its impact on the viscosity of topical formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your formulation development. For the purposes of this guide, we will be referencing Isothis compound (IPM), a chemically similar and commonly used ester in topical formulations, for which more extensive data is available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in topical formulations?

This compound is an ester of propyl alcohol and myristic acid. In topical formulations, the closely related Isothis compound (IPM) is more commonly used. IPM is a non-greasy emollient that is readily absorbed by the skin.[1] It is valued for its ability to reduce the greasy feel of other ingredients, act as a solvent, and enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[2]

Q2: How does Isothis compound (IPM) generally affect the viscosity of a topical formulation?

The effect of IPM on viscosity is highly dependent on the type of formulation (e.g., cream, gel, lotion) and the other ingredients present. As IPM itself is a low-viscosity fluid, it can decrease the overall viscosity of a formulation, particularly in simple oil-based systems.[3] However, in complex emulsions or gels, its interaction with emulsifiers, thickeners, and other excipients can lead to more complex rheological behavior.

Q3: Can the concentration of Isothis compound (IPM) lead to instability in an emulsion?

Yes, high concentrations of IPM can sometimes lead to emulsion instability, such as phase separation. This is because IPM can alter the hydrophilic-lipophilic balance (HLB) of the oil phase, potentially requiring an adjustment of the emulsifier system to maintain a stable emulsion.

Q4: What are the typical concentration ranges for Isothis compound (IPM) in topical formulations?

The concentration of IPM can vary widely depending on the desired effect:

  • 1-5% : Used as a feel modifier to reduce greasiness and improve spreadability.

  • 5-20% : Employed for emollience and to aid in the solubilization of certain APIs.

  • 20-50% : Often utilized in transdermal delivery systems to significantly enhance penetration of the active ingredient.[3]

Q5: Are there any compatibility issues I should be aware of when using Isothis compound (IPM)?

IPM is incompatible with strong oxidizing agents. When it comes into contact with certain plastics and rubber, it can cause swelling and a drop in viscosity of the material itself.[1] It is important to consider the compatibility of IPM with all formulation components and packaging materials.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Viscosity After Adding Isothis compound (IPM)

Symptoms: The final formulation is thinner than expected and does not have the desired consistency.

Potential Causes:

  • High Concentration of IPM: IPM is a low-viscosity oil and can act as a diluent, reducing the overall viscosity.

  • Interaction with Polymers: IPM may not be compatible with the chosen thickening polymer, leading to a breakdown of the gel network.

  • Inadequate Homogenization: Insufficient mixing may lead to a non-uniform distribution of the thickener and IPM.

Recommended Solutions:

  • Optimize IPM Concentration: Gradually decrease the concentration of IPM in small increments and observe the effect on viscosity.

  • Re-evaluate Thickener: Consider using a different type or higher concentration of a thickening agent that is more compatible with oily phases, such as certain grades of Carbopol or cellulosic polymers.

  • Improve Homogenization Process: Increase the speed and/or duration of homogenization to ensure a uniform mixture.

Issue 2: Phase Separation or Instability in an Emulsion Containing Isothis compound (IPM)

Symptoms: The emulsion separates into distinct oil and water phases over time, or there is evidence of creaming or coalescence.

Potential Causes:

  • Incorrect Emulsifier or HLB: The hydrophilic-lipophilic balance (HLB) of the emulsifier system may not be optimal for the oil phase containing IPM.

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately stabilize the oil droplets.

  • High IPM Concentration: A high concentration of IPM can disrupt the stability of the emulsion.

Recommended Solutions:

  • Adjust the Emulsifier System: Recalculate the required HLB of your oil phase and select an emulsifier or blend of emulsifiers that matches this value. You may need to experiment with different emulsifiers to find the most stable system.

  • Increase Emulsifier Concentration: Incrementally increase the concentration of the emulsifier to see if stability improves.

  • Reduce IPM Concentration: If possible, lower the concentration of IPM in the formulation.

  • Add a Stabilizer: Incorporate a stabilizer such as xanthan gum or carbomer into the aqueous phase to increase viscosity and hinder droplet coalescence.[4]

Data Presentation

The following tables summarize the impact of Isothis compound (IPM) concentration on the viscosity of different topical formulations.

Table 1: Effect of Isothis compound (IPM) on the Apparent Viscosity of a Cream Formulation

Data extracted from a Box-Behnken design study on a 1% hydrocortisone cream. The apparent viscosity was measured at a shear rate of 10 s⁻¹.

Formulation RunIsothis compound (%)Glycerol Monostearate (%)Homogenization Rate (rpm)Apparent Viscosity (Pa·s)
1101013,50010.5
2151010,0008.7
3101510,00012.1
4151513,5009.8
512.512.511,75011.2

Source: Adapted from "Progressing Towards the Sustainable Development of Cream Formulations" - PMC[5][6]

Table 2: Effect of Isothis compound (IPM) on the Viscosity of a Testosterone Carbopol Gel

Viscosity of testosterone gel formulations with varying IPM content.

FormulationIsothis compound (%)Viscosity (Pa·s)
F101.75
F20.41.68
F30.71.55
F411.42
F521.31
F631.25

Source: Adapted from "Effect of Isothis compound on Transdermal Permeation of Testosterone From Carbopol Gel" - PubMed

Experimental Protocols

Protocol: Measurement of Viscosity of a Topical Cream Using a Rotational Rheometer

1. Objective: To determine the apparent viscosity of a semi-solid topical cream formulation at a controlled shear rate.

2. Materials and Equipment:

  • Rotational rheometer (e.g., HAAKE™ MARS™ 60 Rheometer)

  • Cone and plate or parallel plate geometry

  • Temperature control unit (Peltier or water bath)

  • Spatula

  • Topical cream sample

3. Procedure:

  • Equipment Setup:

    • Ensure the rheometer is calibrated and level.

    • Set the desired temperature for the measurement (e.g., 25°C or 32°C to mimic skin temperature). Allow the system to equilibrate.

  • Sample Loading:

    • Carefully place an appropriate amount of the cream sample onto the center of the lower plate. Avoid creating air bubbles.

    • Lower the upper geometry to the specified gap distance. A typical gap for creams is between 0.5 mm and 1 mm.

    • Trim any excess sample from the edge of the geometry using a spatula.

  • Equilibration:

    • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for thermal and structural equilibrium.

  • Measurement:

    • Set up the software to perform a flow sweep test.

    • Define the shear rate range (e.g., from 0.1 to 100 s⁻¹).

    • Start the measurement and record the viscosity as a function of the shear rate.

  • Data Analysis:

    • Plot the viscosity versus the shear rate.

    • For non-Newtonian fluids, the apparent viscosity at a specific shear rate can be reported for comparison between samples.

  • Cleaning:

    • Thoroughly clean the geometries and plates with an appropriate solvent immediately after the measurement.

Visualizations

Troubleshooting_Viscosity_Issues start Start: Viscosity Issue Identified issue_type What is the nature of the issue? start->issue_type low_viscosity Unexpectedly Low Viscosity issue_type->low_viscosity Low Viscosity phase_separation Phase Separation in Emulsion issue_type->phase_separation Phase Separation check_ipm_conc Is IPM concentration high? low_viscosity->check_ipm_conc adjust_ipm Reduce IPM concentration check_ipm_conc->adjust_ipm Yes check_thickener Is thickener compatible with oils? check_ipm_conc->check_thickener No end End: Issue Resolved adjust_ipm->end change_thickener Select a more suitable thickener check_thickener->change_thickener No check_homogenization Was homogenization adequate? check_thickener->check_homogenization Yes change_thickener->end improve_homogenization Optimize mixing speed/time check_homogenization->improve_homogenization No check_homogenization->end Yes improve_homogenization->end check_hlb Is the emulsifier HLB correct? phase_separation->check_hlb adjust_hlb Recalculate and adjust HLB check_hlb->adjust_hlb No check_emulsifier_conc Is emulsifier concentration sufficient? check_hlb->check_emulsifier_conc Yes adjust_hlb->end increase_emulsifier Increase emulsifier concentration check_emulsifier_conc->increase_emulsifier No check_ipm_conc2 Is IPM concentration high? check_emulsifier_conc->check_ipm_conc2 Yes increase_emulsifier->end reduce_ipm_add_stabilizer Reduce IPM and/or add a stabilizer check_ipm_conc2->reduce_ipm_add_stabilizer Yes check_ipm_conc2->end No reduce_ipm_add_stabilizer->end

Caption: Troubleshooting workflow for viscosity issues.

Viscosity_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup setup 1. Equipment Setup & Calibration temp_control 2. Set Temperature setup->temp_control sample_prep 3. Prepare Sample temp_control->sample_prep load_sample 4. Load Sample onto Rheometer sample_prep->load_sample set_gap 5. Set Measurement Gap load_sample->set_gap equilibrate 6. Allow Sample to Equilibrate set_gap->equilibrate run_test 7. Perform Flow Sweep Test equilibrate->run_test record_data 8. Record Viscosity Data run_test->record_data analyze 9. Analyze & Plot Data record_data->analyze cleanup 10. Clean Equipment analyze->cleanup

Caption: Experimental workflow for viscosity measurement.

References

Overcoming poor drug release from a propyl myristate-based matrix

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propyl Myristate-Based Matrices

Welcome, researchers and drug development professionals. This center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with poor drug release from this compound-based formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my drug exhibiting poor release from its this compound (PM) matrix?

Poor drug release from a this compound matrix, a lipid-based system, typically stems from several interrelated factors:

  • Low Drug Solubility: The primary reason is often the low solubility of the active pharmaceutical ingredient (API) in the PM matrix. If the drug is not adequately dissolved, it cannot effectively partition out of the matrix and into the release medium.

  • High Drug Lipophilicity: Highly lipophilic drugs may have a strong affinity for the oily PM matrix, hindering their release into an aqueous receptor medium.

  • Matrix Viscosity and Integrity: this compound can form a viscous, nongreasy matrix.[1] The tortuosity and porosity of this matrix can physically impede drug diffusion.[2] High concentrations of other hydrophobic materials can further increase this effect.[2]

  • Drug-Excipient Interactions: Unintended interactions between the drug and other excipients in the formulation can reduce the drug's effective concentration available for release.

  • Crystalline Structure: If the drug precipitates or exists in a less soluble crystalline form within the matrix, its release will be significantly hindered.

Q2: What initial troubleshooting steps should I take to diagnose the cause of poor drug release?

A systematic approach is crucial to identifying the root cause. The following workflow outlines the initial steps.

Troubleshooting Workflow for Poor Drug Release

G A Poor Drug Release Observed B Step 1: Verify Drug Solubility in this compound A->B C Step 2: Characterize Physical State of API in Matrix (e.g., DSC, XRD) A->C D Step 3: Review Formulation Composition (Excipient Roles & Interactions) A->D E Step 4: Evaluate In Vitro Release Methodology A->E F Solubility is Low B->F Issue Found G API is Crystalline C->G Issue Found H Potential Antagonistic Interactions D->H Issue Found I Method is Not Discriminatory E->I Issue Found J Action: Add Solubilizers or Co-solvents F->J K Action: Modify Formulation Process (e.g., use heat to dissolve) G->K L Action: Screen for Compatible Excipients H->L M Action: Optimize Release Assay (e.g., different membrane, medium) I->M

Caption: Initial troubleshooting workflow.

Q3: Which excipients can I add to a this compound matrix to enhance drug release?

Incorporating specific excipients is a common strategy to modulate and improve drug release. The choice of excipient depends on the drug's properties and the desired release profile.

  • Solubilizers/Co-solvents: These agents increase the drug's solubility within the matrix. Examples include Transcutol®, Labrasol®, and polyethylene glycols (PEGs).[3]

  • Surfactants: Surfactants like polysorbates (Tween® series) and sorbitan esters (Span® series) can improve drug wetting and partitioning.[4][5] They can also form microemulsions, which may enhance bioavailability.[1]

  • Penetration Enhancers: While primarily used for transdermal systems, penetration enhancers can also modify the matrix structure. Propylene glycol (PG) and isothis compound (IPM) itself, at varying concentrations, can act as plasticizers, increasing the flexibility of the matrix and facilitating drug diffusion.[6][7]

  • Pore-Forming Agents: Soluble excipients like lactose or mannitol can be included.[5] When the matrix is exposed to an aqueous environment, these agents dissolve, creating channels or pores that facilitate drug release.[8]

Table 1: Common Excipients to Enhance Release from Lipid Matrices

Excipient ClassExamplesMechanism of ActionTypical Concentration Range (% w/w)
Co-solvents Ethanol, Propylene Glycol, Transcutol®Increases the solubility of the API within the matrix.5 - 20%
Surfactants Polysorbate 80 (Tween 80), Sorbitan Monooleate (Span 80)Reduces interfacial tension, improves wetting, can form micelles.1 - 10%
Plasticizers Isothis compound (IPM), Dibutyl PhthalateIncreases the free volume and flexibility of the matrix, facilitating diffusion.[6]3 - 15%
Pore Formers Lactose, Mannitol, Sodium ChlorideDissolves in the release medium to create a network of channels.[5][8]5 - 30%
Q4: What formulation techniques can improve drug release from my PM-based matrix?

Beyond adding excipients, modifying the formulation's structure can significantly impact release kinetics.

  • Microemulsion Systems: this compound can be formulated into self-emulsifying or microemulsion systems with the addition of surfactants and co-surfactants.[1] These systems form fine oil-in-water dispersions upon contact with aqueous media, presenting a large surface area for drug release.

  • Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs): These are advanced delivery systems where the drug is encapsulated within a solid lipid core. While complex, they offer excellent control over drug release. NLCs, which incorporate liquid lipids like this compound into the solid lipid matrix, can improve drug loading and prevent expulsion during storage.[9][10]

  • Layered Matrix Systems: You can design a multi-layer system where the core contains the drug in the PM matrix, and outer layers (barriers) are made of hydrophilic polymers like HPMC.[11] These outer layers can swell and erode, modulating the release profile and preventing an initial burst release.[11]

Logical Flow for Formulation Strategy Selection

G A Goal: Enhance Drug Release B Is the API sufficiently soluble in PM? A->B C Yes B->C D No B->D E Strategy 1: Modify Matrix Properties C->E F Strategy 2: Increase API Solubility D->F G Add Plasticizers (e.g., IPM) Add Pore Formers (e.g., Lactose) E->G H Add Co-solvents (e.g., PG) Formulate as Microemulsion F->H I Final Formulation G->I H->I

Caption: Decision tree for formulation strategy.

Troubleshooting Guides & Experimental Protocols

Guide 1: How to Perform an In Vitro Release Test (IVRT) for a PM-based Semi-Solid

A reliable IVRT method is essential for evaluating formulation changes. The vertical diffusion cell, or Franz Cell, is the most widely accepted apparatus for semi-solid dosage forms.[12]

Experimental Protocol: Franz Diffusion Cell IVRT

  • Apparatus: Vertical Diffusion Cell (e.g., Franz Cell).

  • Membrane Selection: Choose an inert, synthetic membrane (e.g., polysulfone, cellulose acetate) that does not bind the drug. The membrane serves as a support for the semi-solid matrix.

  • Receptor Medium:

    • The medium should provide sink conditions, meaning its volume and composition should be sufficient to dissolve at least 3-10 times the total amount of drug in the tested formulation.

    • For lipophilic drugs, consider adding surfactants (e.g., 0.5% SLS or Tween 80) or using a hydro-alcoholic solution to maintain sink conditions.

  • Preparation:

    • Mount the membrane onto the Franz Cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

    • Fill the receptor chamber with degassed receptor medium and equilibrate the system to 32°C ± 0.5°C (to simulate skin surface temperature).

    • Stir the receptor medium at a constant rate (e.g., 600 RPM).

  • Dosing: Apply a finite dose (e.g., 5-15 mg/cm²) of the this compound formulation uniformly onto the membrane surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Quantify the drug concentration in the collected samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time. The release rate (flux) can be determined from the slope of the linear portion of the curve.

Table 2: IVRT Parameter Troubleshooting

Issue ObservedPotential CauseRecommended Action
No detectable drug release - Low assay sensitivity- Drug binding to membrane- Non-sink conditions- Increase sample volume or use a more sensitive analytical method- Screen different membrane types- Increase receptor volume or add solubilizers to the medium
High data variability - Inconsistent dosing- Air bubbles in cell- Inconsistent stirring- Use a positive displacement pipette for dosing- Carefully inspect cells before and during the experiment- Ensure stir bars are functioning correctly in all cells
Initial burst release - Drug is not fully dissolved in the matrix- Hydrophilic excipients causing rapid initial wetting- Modify the manufacturing process (e.g., ensure full dissolution)- Consider a multi-layer or coated formulation to control initial release
Guide 2: Screening Excipients for Enhanced Solubility and Release

A systematic screening study can identify the most effective excipients for your specific API and formulation.

Experimental Protocol: Excipient Screening

  • Solubility Screening:

    • Prepare saturated solutions of your API in individual excipients (e.g., Propylene Glycol, Transcutol®, various PEGs) and in this compound as a control.

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours.

    • Filter the solutions and analyze the supernatant for drug concentration via HPLC to determine the solubility (mg/mL).

  • Formulation Preparation:

    • Based on solubility data, prepare small batches of the PM matrix containing promising excipients at different concentrations (e.g., 5%, 10%, 15% w/w).

    • Ensure each formulation is homogenous. Observe for any signs of drug precipitation or phase separation.

  • In Vitro Release Testing:

    • Perform IVRT on each formulation using the Franz Cell method described in Guide 1.

    • Use the formulation without any release-enhancing excipient as the control.

  • Data Comparison:

    • Compare the release profiles (cumulative amount released vs. time) for all formulations.

    • Calculate the enhancement ratio (ER) for each excipient by dividing the flux of the test formulation by the flux of the control formulation.

Table 3: Example Excipient Screening Data (Model Drug: Ketoprofen)

FormulationExcipient (10% w/w)API Solubility in Excipient (mg/mL)Cumulative Release at 8h (µg/cm²)Enhancement Ratio (ER)
F1 (Control)None15.2 (in PM)150.41.0
F2Propylene Glycol85.5310.22.1
F3Transcutol® P120.8455.13.0
F4Polysorbate 80N/A (Surfactant)280.61.9
F5LactoseN/A (Pore Former)225.31.5

References

Technical Support Center: Propyl Myristate Purity Analysis and Contaminant Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propyl myristate analysis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for ensuring the purity of this compound in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis and purification of this compound.

Q1: What are the typical impurities found in commercial this compound?

A1: Commercial this compound may contain several impurities depending on its grade and synthesis process. Common contaminants include:

  • Unreacted Starting Materials: Myristic acid and propanol.

  • Related Esters: Propyl palmitate and other fatty acid esters, arising from the purity of the myristic acid raw material.[1][2]

  • Catalyst Residues: Traces of acid catalysts such as p-toluenesulfonic acid may be present.

  • Water: A byproduct of the esterification reaction.

  • Solvents: Residual solvents used during synthesis or purification.

Q2: My GC analysis shows significant peak tailing for the this compound peak. What could be the cause?

A2: Peak tailing in the GC analysis of fatty acid esters is a common issue that can compromise peak integration and resolution. The primary causes include:

  • Active Sites in the GC System: Polar carboxyl groups of unreacted myristic acid can interact with active sites in the injector liner or on the GC column, causing tailing.

  • Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.

  • Improper Flow Rate: A carrier gas flow rate that is too low can increase peak tailing.

Troubleshooting Steps:

  • Check the Inlet: Ensure the injector liner is clean and consider using a deactivated liner.

  • Column Maintenance: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trimming a small portion (e-g-, 15-20 cm) from the column inlet may help.

  • Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type.

  • Derivatization: While this compound does not require derivatization, ensure any free fatty acid impurities are minimal, as they are a primary cause of tailing.

Q3: I am having difficulty separating this compound from propyl palmitate using GC. How can I improve the resolution?

A3: this compound and propyl palmitate are structurally similar esters that can be challenging to separate. To improve resolution:

  • Column Selection: Utilize a polar capillary column, such as one with a cyanopropyl stationary phase. These columns provide better separation of fatty acid esters based on differences in saturation and carbon number.

  • Temperature Gradient: Employ a slow, shallow temperature ramp during the elution window of these two compounds. This will increase the differential migration along the column.

  • Carrier Gas Flow: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column to achieve the highest efficiency.

Q4: After washing my crude this compound with sodium bicarbonate solution, I still detect acidic impurities. What should I do?

A4: If acidic impurities like myristic acid or the acid catalyst persist after a bicarbonate wash, consider the following:

  • Inadequate Mixing: Ensure vigorous mixing during the liquid-liquid extraction to maximize the contact between the organic and aqueous phases.

  • Insufficient Base: The amount of sodium bicarbonate may be insufficient to neutralize all the acid. Perform a second wash with a fresh portion of the bicarbonate solution.

  • Emulsion Formation: Emulsions can trap impurities. To break an emulsion, you can add a small amount of brine (saturated NaCl solution).[3]

  • pH Check: After the final wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

Q5: My yield after fractional distillation is very low. What are the potential reasons?

A5: Low recovery from fractional distillation can be due to several factors:

  • Inefficient Column: The fractionating column may not have enough theoretical plates for a good separation, leading to a broad intermediate fraction containing both product and impurities.[4]

  • Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column, resulting in poor separation.[5]

  • Heat Loss: Inadequate insulation of the distillation column can lead to premature condensation and prevent the vapor from reaching the condenser.[5]

  • Azeotrope Formation: The ester and an impurity may form an azeotrope, a mixture that boils at a constant temperature and cannot be separated by simple distillation.[4]

Troubleshooting Steps:

  • Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material.

  • Slow Down the Distillation: Reduce the heating rate to allow for a slow and steady collection of the distillate.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[5]

  • Check for Azeotropes: Consult the literature to see if this compound forms azeotropes with any of the expected impurities.

Purity Analysis and Contaminant Data

The acceptable levels of impurities in this compound are often defined by pharmacopeias for pharmaceutical applications.

ParameterSpecification (USP Grade)[6]Typical Impurities Detected by GC
Assay (this compound) ≥ 90.0%Propyl Palmitate, other fatty acid esters
Acid Value ≤ 1.0Myristic Acid, Acid Catalyst
Iodine Value ≤ 1.0Unsaturated Fatty Acid Esters
Saponification Value 202 - 212-
Water Content -Water

Experimental Protocols

Below are detailed methodologies for the analysis and purification of this compound.

Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)

This method is based on the United States Pharmacopeia (USP) monograph for Isothis compound, adapted for this compound.

1. Materials:

  • This compound sample

  • This compound reference standard (RS)

  • Propyl palmitate reference standard (RS)

  • n-hexane (chromatography grade)

2. Preparation of Solutions:

  • System Suitability Solution: Dissolve approximately 45 mg of this compound RS and 5 mg of Propyl Palmitate RS in 10.0 mL of n-hexane.[6]

  • Assay Preparation: Dissolve about 125 mg of the this compound sample in 25.0 mL of n-hexane.[6]

3. Chromatographic System:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: 4-mm × 1.8-m column packed with 10% liquid phase G8 on 100- to 120-mesh support S1A (or a suitable capillary column with a polar stationary phase).[6]

  • Carrier Gas: Nitrogen or Helium, at a flow rate of approximately 45 mL/min for a packed column.[6]

  • Temperatures:

    • Injector Port: 240 °C[6]

    • Detector: 280 °C[6]

    • Oven Temperature Program: Start at 90 °C, ramp up to 210 °C at a rate of 2 °C/min, and hold at 210 °C for 8 minutes.[6]

4. Procedure:

  • Inject the System Suitability Solution and record the chromatogram.

  • The resolution between the this compound and propyl palmitate peaks should be not less than 6.0.[6]

  • Inject the Assay Preparation and record the chromatogram.

  • Calculate the percentage of this compound in the sample by comparing the peak area of this compound to the total area of all peaks (excluding the solvent peak).

Protocol 2: Purification by Neutralization and Washing

This protocol is for removing acidic impurities and water-soluble contaminants from crude this compound.

1. Materials:

  • Crude this compound

  • 5% (w/v) Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flask

2. Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO2 formation.[3]

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with an equal volume of deionized water. Drain and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to help break any emulsions and remove dissolved water.[3]

  • Drain the this compound layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the ester to remove residual water. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried this compound to remove the drying agent.

Protocol 3: Purification by Adsorption Chromatography

This protocol describes the separation of this compound from more polar impurities like residual myristic acid and propanol using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (chromatography grade)

  • Ethyl acetate (chromatography grade)

  • Chromatography column

  • Collection tubes

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle into a packed bed, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with 100% hexane. This compound, being relatively non-polar, will start to move down the column.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate to the hexane (e.g., starting with 1% ethyl acetate in hexane and slowly increasing the concentration). This will help to elute the this compound while leaving more polar impurities adsorbed to the silica gel.

  • Fraction Collection: Collect the eluent in small fractions using the collection tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 4: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with different boiling points.

1. Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)

  • Heating mantle

  • Vacuum source and gauge

  • Stir bar or boiling chips

2. Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Sample Addition: Place the crude this compound and a stir bar or boiling chips into the distillation flask.

  • Vacuum Application: Gradually apply the vacuum to the system and achieve the desired pressure.

  • Heating: Begin heating the distillation flask with the heating mantle.

  • Distillation: As the mixture heats, the component with the lower boiling point at that pressure will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of pure this compound at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.[4]

Visualizations

Purity_Analysis_Workflow cluster_start Sample Preparation cluster_analysis Purity Analysis cluster_decision Decision Point cluster_purification Purification cluster_end Final Product Start Crude this compound Sample GC_Analysis GC-FID Analysis Start->GC_Analysis Pharmacopeial_Tests Pharmacopeial Tests (Acid Value, etc.) Start->Pharmacopeial_Tests Check_Purity Purity Meets Specification? GC_Analysis->Check_Purity Pharmacopeial_Tests->Check_Purity Purification_Method Select Purification Method Check_Purity->Purification_Method No Final_Product Pure this compound Check_Purity->Final_Product Yes Washing Neutralization & Washing Purification_Method->Washing Chromatography Adsorption Chromatography Purification_Method->Chromatography Distillation Fractional Distillation Purification_Method->Distillation Washing->Start Re-analyze Chromatography->Start Re-analyze Distillation->Start Re-analyze

Caption: Workflow for the purity analysis and purification of this compound.

Contaminant_Removal_Decision_Tree cluster_start Impurity Identification cluster_decisions Purification Method Selection cluster_methods Recommended Methods Impurity_Type Identify Primary Impurity Type Acidic_Impurities Acidic Impurities (Myristic Acid, Catalyst) Impurity_Type->Acidic_Impurities Polar_Impurities Polar Impurities (Propanol) Impurity_Type->Polar_Impurities Related_Esters Related Esters (Propyl Palmitate) Impurity_Type->Related_Esters Bicarb_Wash Neutralization & Aqueous Wash Acidic_Impurities->Bicarb_Wash Primary Method Polar_Impurities->Bicarb_Wash For Water-Soluble Alcohols Adsorption_Chrom Adsorption Chromatography (Silica Gel) Polar_Impurities->Adsorption_Chrom Effective for High Polarity Difference Related_Esters->Adsorption_Chrom For Similar Boiling Points Frac_Distill Fractional Vacuum Distillation Related_Esters->Frac_Distill Boiling Point Difference >25°C

Caption: Decision tree for selecting a purification method based on the primary contaminant.

References

Validation & Comparative

Propyl Myristate vs. Isopropyl Palmitate: A Comparative Guide to Penetration Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the development of topical and transdermal drug delivery systems, the selection of an appropriate penetration enhancer is critical to ensure the effective permeation of active pharmaceutical ingredients (APIs) through the skin's primary barrier, the stratum corneum. Among the myriad of chemical enhancers available, fatty acid esters like propyl myristate and isopropyl palmitate are frequently employed due to their efficacy and favorable safety profiles. This guide provides an objective, data-driven comparison of these two widely used esters to assist researchers, scientists, and drug development professionals in making informed formulation decisions.

Mechanism of Action: Disrupting the Barrier

Both this compound (a C14 fatty acid ester) and isopropyl palmitate (a C16 fatty acid ester) primarily enhance skin penetration by reversibly disrupting the highly organized lipid matrix of the stratum corneum.[1] Their lipophilic nature allows them to integrate into the intercellular lipid bilayers, increasing the fluidity of the lipid matrix and creating more permeable pathways for drug molecules to pass through.[1][2] Molecular dynamics studies suggest that these esters can increase the mobility of the lipid chains and create "free volume" within the bilayer, thereby lowering the diffusional resistance of the stratum corneum.[1]

Although they share a common mechanism, the difference in their fatty acid chain length—myristic acid (C14) for this compound's precursor and palmitic acid (C16) for isopropyl palmitate—results in distinct physicochemical properties that can influence their performance.[1] Generally, isothis compound, with its lower molecular weight, is associated with faster absorption and a lighter skin feel, while isopropyl palmitate is slightly more viscous and may provide a more pronounced emollient effect.[1]

Quantitative Performance Data

Direct head-to-head comparative studies providing extensive quantitative data for a range of drugs are limited in the publicly available literature. However, individual studies on each enhancer offer valuable insights into their efficacy. It is important to exercise caution when directly comparing absolute values between different studies due to variations in experimental conditions.

Isopropyl Palmitate (IPP)

An ex vivo study by Guo et al. (2006) systematically investigated the effect of various concentrations of isopropyl palmitate in ethanol on the skin permeation of four drugs with differing lipophilicities. The results demonstrated a clear, concentration-dependent enhancement of drug flux across excised rat skin.[2][3][4]

Table 1: Penetration Enhancement Effects of Isopropyl Palmitate (IPP)

Drug IPP Concentration (w/w in Ethanol) Flux (µg/cm²/h) Permeability Coefficient (cm/h) x 10⁻³ Enhancement Ratio (Flux)
Oxaprozin 0% (Control) 0.15 ± 0.02 0.08 ± 0.01 1.0
5% 6.38 ± 0.70 3.59 ± 0.39 42.5
10% 12.37 ± 1.12 6.95 ± 0.63 82.5
15% 25.18 ± 2.03 14.15 ± 1.14 167.9
20% 30.25 ± 2.51 16.99 ± 1.41 201.7
Nimesulide 0% (Control) 1.51 ± 0.18 0.76 ± 0.09 1.0
5% 8.35 ± 0.92 4.18 ± 0.46 5.5
10% 12.89 ± 1.35 6.45 ± 0.68 8.5
15% 15.42 ± 1.66 7.71 ± 0.83 10.2
20% 18.23 ± 1.94 9.12 ± 0.97 12.1
Gliclazide 0% (Control) 0.82 ± 0.11 0.41 ± 0.06 1.0
5% 5.12 ± 0.58 2.56 ± 0.29 6.2
10% 8.23 ± 0.91 4.12 ± 0.46 10.0
15% 11.34 ± 1.25 5.67 ± 0.63 13.8
20% 14.21 ± 1.58 7.11 ± 0.79 17.3
Ribavirin 0% (Control) 0.09 ± 0.01 0.05 ± 0.01 1.0
5% 2.15 ± 0.24 1.08 ± 0.12 23.9
10% 4.28 ± 0.47 2.14 ± 0.24 47.6
15% 6.89 ± 0.76 3.45 ± 0.38 76.6

| | 20% | 9.12 ± 1.01 | 4.56 ± 0.51 | 101.3 |

Data adapted from Guo et al., 2006.[3]

Significant Observations:

  • Pre-treatment with isopropyl palmitate in ethanol led to a significant increase in the flux and permeation of all four drugs tested.[3][4][5]

  • The enhancement effect was directly proportional to the concentration of IPP, with the most significant results observed at 20% (w/w).[3][4][6]

  • The degree of enhancement by IPP was found to be related to the lipophilicity of the drug molecule.[3][4]

This compound / Isothis compound (IPM)

While specific data for this compound is less abundant, isothis compound (IPM), a closely related ester, is a well-documented penetration enhancer.

Table 2: Penetration Enhancement Effects of Isothis compound (IPM)

Drug Skin Model Enhancer Concentration Flux / Permeability Enhancement Ratio (ER) Reference
Meloxicam Not specified Not specified High flux observed Not specified [1]
Zolmitriptan Not specified 6% Peak enhancement Not specified [1]
Testosterone Human cadaver skin 2% 11-fold increase in flux 11 [7]
Naproxen Shed snake skin Not specified Permeability: 36.2 x 10⁻⁴ cm h⁻¹ ~26 (vs control) [8]

| Capsaicin derivative (DA-5018) | Mouse skin | Not specified | Permeability: 83.6 ± 5.42 µl/cm²/h | Not specified |[9] |

Note: A study on meloxicam transdermal patches showed a high flux with the inclusion of IPM. Another study on zolmitriptan indicated that the enhancement efficiency of IPM peaked at a 6% concentration.[1] A study on testosterone gels showed an 11-fold increase in flux with 2% IPM.[7]

Experimental Protocols

In vitro skin permeation studies are commonly evaluated using Franz diffusion cells. This methodology provides a reliable and reproducible means of assessing the effectiveness of penetration enhancers.[10][11][12]

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Materials and Reagents:

  • Vertical Franz diffusion cells

  • Human or animal skin membrane (e.g., full-thickness abdominal skin from Wistar rats)[3]

  • Receptor solution (e.g., phosphate-buffered saline [PBS] pH 7.4, potentially with a solubilizing agent to maintain sink conditions)[10]

  • Test formulation containing the API and penetration enhancer

  • Control formulation (without the penetration enhancer)

  • Magnetic stirrer and stir bars

  • Water bath with circulator

  • Syringes and needles for sampling

  • HPLC-grade solvents for analysis

2. Skin Membrane Preparation:

  • Excise the skin and remove any subcutaneous fat and connective tissue.

  • Cut the skin to a size that fits the Franz diffusion cell, ensuring it is free of any imperfections.[10]

3. Franz Diffusion Cell Setup:

  • Prepare and degas the receptor solution to remove dissolved air.[10]

  • Fill the receptor chamber with a known volume of the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane area.[10]

  • Place a small magnetic stir bar in the receptor chamber.[10]

  • Mount the skin membrane between the donor and receptor chambers with the stratum corneum side facing the donor chamber.[10]

  • Clamp the two chambers together securely.

  • Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.[11]

  • Allow the system to equilibrate for at least 30 minutes with the magnetic stirrer on.[10]

4. Application of Formulation and Sampling:

  • Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[10]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[10]

5. Sample Analysis:

  • Analyze the collected samples for the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

6. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.

  • Plot the cumulative amount of drug permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).

Visualizations

G cluster_0 Mechanism of Penetration Enhancement sc_before Stratum Corneum (Before Enhancement) Highly Ordered Lipid Bilayers enhancer Application of This compound or Isopropyl Palmitate sc_before->enhancer interacts with SC lipids sc_after Stratum Corneum (After Enhancement) Disrupted and Fluidized Lipid Bilayers enhancer->sc_after leads to penetration Enhanced Drug Penetration sc_after->penetration facilitates

Caption: Mechanism of penetration enhancement by fatty acid esters.

G start Start prep_skin Prepare Skin Membrane (Excise and clean) start->prep_skin setup_franz Set Up Franz Diffusion Cell (Mount skin, fill receptor chamber) prep_skin->setup_franz equilibrate Equilibrate System (32°C skin surface temperature) setup_franz->equilibrate apply_formulation Apply Test/Control Formulation equilibrate->apply_formulation sampling Collect Samples from Receptor Chamber (At predetermined time points) apply_formulation->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis data_analysis Data Analysis (Calculate Flux, Kp, ER) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro skin permeation study.

Conclusion

Both this compound and isopropyl palmitate are effective penetration enhancers that function by disrupting the lipid organization of the stratum corneum. The choice between them may depend on the specific physicochemical properties of the API, the desired sensory characteristics of the final formulation, and the target skin condition. While isopropyl palmitate has been shown to provide a significant, concentration-dependent enhancement for a variety of drugs, isothis compound is also a potent enhancer, with some studies suggesting it may offer faster absorption. For optimal formulation development, it is recommended to conduct specific in vitro permeation studies to determine the most effective enhancer and concentration for the particular drug and vehicle system .

References

Propyl Myristate vs. Oleic Acid: A Deep Dive into Transdermal Penetration Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Propyl Myristate and Oleic Acid in Transdermal Delivery

The effective delivery of therapeutic agents through the skin remains a significant challenge in pharmaceutical sciences. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to drug penetration. To overcome this, penetration enhancers are incorporated into topical formulations to reversibly decrease the barrier resistance. Among the myriad of enhancers available, this compound and oleic acid are two widely utilized excipients, each with distinct mechanisms and efficacy profiles. This guide provides a comprehensive, data-supported comparison of these two enhancers to aid researchers and formulation scientists in the development of effective transdermal drug delivery systems.

This compound , an ester of propyl alcohol and myristic acid, is known for its ability to increase the fluidity of the stratum corneum lipids, thereby reducing the diffusional resistance for drug molecules. It is often favored for its emollient properties and lighter skin feel.

Oleic acid , a monounsaturated fatty acid, is a potent penetration enhancer that primarily functions by disrupting the highly organized lipid structure of the stratum corneum. This disruption creates transient pores and increases the permeability of the skin to a wide range of drug molecules.

This comparative analysis will delve into their mechanisms of action, present quantitative data from head-to-head and independent studies, and provide detailed experimental protocols for evaluating their performance.

Quantitative Performance Analysis

The efficacy of a penetration enhancer is typically quantified by parameters such as the steady-state flux (Jss), the enhancement ratio (ER), and the lag time. The following tables summarize the performance of this compound and oleic acid in enhancing the transdermal delivery of various active pharmaceutical ingredients (APIs).

Table 1: Head-to-Head Comparison of this compound and Oleic Acid for Meloxicam Delivery

ParameterThis compoundOleic AcidReference
Drug MeloxicamMeloxicam[1]
Concentration 10% (w/w)20% (w/w)[1]
Flux (Jss) (µg/cm²h) 83.78984.405[1]
Enhancement Ratio (ER) Not Reported1.070[1]
Cumulative Amount Permeated (µg/cm²) Not Reported720.50 ± 1.93[1]

Note: The study on meloxicam found oleic acid to be a slightly more effective enhancer, with a higher diffusion flux and a reported enhancement ratio of 1.070.[1]

Table 2: Comparative Permeability of Naproxen with this compound and Oleic Acid

ParameterThis compoundOleic AcidControlReference
Drug NaproxenNaproxenNaproxen[2]
Permeability (cm h⁻¹ x 10⁻⁴) 36.211.11.4[2]

Note: In this study, this compound demonstrated significantly higher permeability for naproxen compared to oleic acid.[2]

Mechanisms of Action

The distinct chemical structures of this compound and oleic acid lead to different primary mechanisms by which they enhance skin penetration.

dot

cluster_0 This compound cluster_1 Oleic Acid cluster_2 Stratum Corneum cluster_3 Result PM This compound PM_Action Increases Fluidity of Stratum Corneum Lipids PM->PM_Action Intercalates into lipid bilayers SC Stratum Corneum (Lipid Bilayers) PM_Action->SC OA Oleic Acid OA_Action Disrupts Ordered Lipid Structure OA->OA_Action Creates transient pores OA_Action->SC Result Enhanced Drug Permeation SC->Result Reduced Barrier Function

Caption: Mechanisms of this compound and Oleic Acid.

Experimental Protocols

To ensure the generation of reliable and reproducible data in the evaluation of penetration enhancers, standardized experimental protocols are crucial.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This is the most common method for assessing the in vitro permeation of drugs through the skin.

  • Membrane Preparation: Excised human or animal skin (e.g., rat, porcine) is carefully prepared. The subcutaneous fat is removed, and the skin is cut to the appropriate size to be mounted on the Franz diffusion cells.

  • Cell Setup: The Franz diffusion cell consists of a donor and a receptor chamber. The prepared skin membrane is mounted between the two chambers with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor chamber is filled with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C to mimic physiological conditions. The medium is continuously stirred.

  • Formulation Application: The test formulation containing the drug and the penetration enhancer (this compound or oleic acid) is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

dot

A Prepare Skin Membrane B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor Chamber (PBS, 32°C, Stirring) B->C D Apply Formulation to Donor Chamber C->D E Collect Samples from Receptor at Intervals D->E F Analyze Drug Concentration (HPLC) E->F G Calculate Flux (Jss) and Enhancement Ratio (ER) F->G

Caption: In Vitro Skin Permeation Workflow.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to investigate the mechanism of action of penetration enhancers by analyzing changes in the molecular vibrations of stratum corneum components.

  • Sample Preparation: Isolated stratum corneum is treated with the penetration enhancer (this compound or oleic acid) for a specific period.

  • Spectral Acquisition: The treated stratum corneum is placed on an attenuated total reflectance (ATR) crystal, and FTIR spectra are recorded.

  • Data Analysis: Changes in the position and shape of specific peaks, such as the C-H stretching vibrations of lipids and the amide I and II bands of keratin, are analyzed. A shift in the C-H stretching peaks to higher wavenumbers indicates increased lipid fluidity.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive method to assess the integrity of the skin barrier. An increase in TEWL indicates a disruption of the barrier function.

  • Acclimatization: The subject is acclimatized to the controlled environmental conditions (temperature and humidity) of the measurement room.

  • Baseline Measurement: A baseline TEWL reading is taken from the untreated skin area using a TEWL meter.

  • Treatment: The formulation containing the penetration enhancer is applied to a defined area of the skin.

  • Post-Treatment Measurement: TEWL measurements are taken from the treated area at specified time points after application.

  • Data Analysis: The change in TEWL from the baseline is calculated to quantify the effect of the enhancer on the skin barrier.

Conclusion

Both this compound and oleic acid are effective transdermal penetration enhancers, but their performance can be drug-dependent. Oleic acid appears to be a more potent disruptor of the stratum corneum lipids, which can lead to higher enhancement for some drugs. However, this compound's ability to fluidize the lipid matrix also provides a significant enhancement, and it may be preferred for its more favorable skin feel and lower potential for irritation. The choice between these two enhancers should be based on the physicochemical properties of the drug, the desired formulation characteristics, and, most importantly, on comparative experimental data for the specific API. The experimental protocols detailed in this guide provide a framework for conducting such evaluations to enable rational formulation development.

References

Propyl Myristate's Efficacy in Enhancing Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing the delivery of therapeutic agents through the skin is a critical challenge. The outermost layer of the skin, the stratum corneum, presents a formidable barrier to drug penetration. Chemical penetration enhancers are widely employed to transiently and reversibly reduce this barrier's resistance. Among these, propyl myristate, particularly its isopropyl ester form (isothis compound or IPM), is a frequently utilized excipient due to its efficacy and favorable safety profile. This guide provides a data-supported comparison of isothis compound with other common penetration enhancers, complete with experimental protocols and mechanistic insights.

Quantitative Performance Data: A Comparative Analysis

The efficacy of a penetration enhancer is typically quantified by parameters such as the steady-state flux (Jss), the permeability coefficient (Kp), and the enhancement ratio (ER). The enhancement ratio, defined as the ratio of the drug's flux with the enhancer to the flux without it, is a direct measure of the enhancer's effectiveness. The following tables summarize quantitative data from various in-vitro permeation studies, comparing isothis compound with other widely used enhancers.

Table 1: Comparative Efficacy of Penetration Enhancers for Testosterone Delivery

Penetration EnhancerConcentration (% w/w)Drug Flux (μg/cm²/h)Enhancement Ratio (ER)Reference
Control (No Enhancer)0-1.0[1][2]
Isothis compound (IPM)2-11.0[1]
Isothis compound (IPM)Pre-treatment->5.0[2]
Ethanol/Propylene Glycol (3:1) with 25% IPM25-2.5[2]

Table 2: Comparative Efficacy of Penetration Enhancers for Meloxicam Delivery

Penetration EnhancerConcentration (% w/w)Drug Flux (μg/cm²/h)Enhancement Ratio (ER)Reference
Control (No Enhancer)0-1.0[3]
Isothis compound (IPM)1-1083.79-[3]
Oleic Acid (OA)5-2084.411.07[3]

Table 3: Comparative Efficacy of Penetration Enhancers for Ketoprofen Delivery

Penetration EnhancerConcentration (% w/w)Drug Flux (μg/cm²/h)Enhancement Ratio (ER)Reference
Control (No Enhancer)0-1.0[4]
Oleic Acid356.228.57[4]
Polyethylene Glycol 400---[4]
Propylene Glycol---[4]

Mechanism of Action: Disrupting the Barrier

The primary mechanism by which isothis compound and other lipophilic penetration enhancers facilitate drug delivery is through the disruption of the highly organized lipid structure of the stratum corneum.[5] These enhancers integrate into the lipid bilayers, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[6][7] This disruption is a transient and reversible process, allowing the skin barrier to recover its function after the enhancer is no longer present.

While the term "signaling pathway" in the context of chemical penetration enhancers does not typically refer to complex intracellular cascades, a logical diagram can illustrate the mechanism of action on the stratum corneum.

cluster_0 Stratum Corneum (SC) - Before Enhancement cluster_1 Mechanism of Action cluster_2 Stratum Corneum (SC) - After Enhancement Organized Lipids Highly Organized Intercellular Lipids Corneocytes Corneocytes (Bricks) Penetration Enhancer This compound (or alternative) Interaction Partitioning into SC Lipids Penetration Enhancer->Interaction Disruption Disruption of Lipid Packing & Increased Fluidity Interaction->Disruption Disorganized Lipids Disorganized & Fluidized Lipids Disruption->Disorganized Lipids Leads to Corneocytes2 Corneocytes (Bricks) Enhanced Permeation Enhanced Drug Permeation Disorganized Lipids->Enhanced Permeation Allows for Drug Drug Molecule Drug->Enhanced Permeation

Caption: Mechanism of this compound on the Stratum Corneum.

Experimental Protocols: In-Vitro Skin Permeation Study

The following is a generalized protocol for conducting in-vitro skin permeation studies using Franz diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.

1. Materials and Apparatus:

  • Franz Diffusion Cells
  • Excised human or animal (e.g., porcine or rat) skin
  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
  • Drug formulation with and without the penetration enhancer
  • Magnetic stirrer and stir bars
  • Water bath with temperature control
  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument

2. Skin Membrane Preparation:

  • Thaw frozen excised skin at room temperature.
  • Carefully remove subcutaneous fat and connective tissue using a scalpel.
  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
  • Equilibrate the skin sections in the receptor solution for a defined period before mounting.

3. Franz Diffusion Cell Setup:

  • Fill the receptor compartment of the Franz diffusion cell with a known volume of pre-warmed (typically 32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
  • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
  • Clamp the two compartments together securely.
  • Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 32 ± 1°C. The stirring ensures a uniform concentration in the receptor fluid.

4. Dosing and Sampling:

  • Apply a precise amount of the test formulation (e.g., a gel or cream) evenly onto the surface of the skin in the donor compartment.
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis:

  • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

6. Data Analysis:

  • Plot the cumulative amount of drug permeated per unit area of the skin (μg/cm²) against time (h).
  • Calculate the steady-state flux (Jss) from the slope of the linear portion of the plot.
  • Determine the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor compartment.
  • Calculate the enhancement ratio (ER) by dividing the flux of the drug from the formulation containing the enhancer by the flux from the control formulation (without the enhancer).

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare Skin" [label="1. Prepare Skin Membrane"]; "Setup Franz Cell" [label="2. Assemble Franz\nDiffusion Cell"]; "Apply Formulation" [label="3. Apply Drug Formulation\nto Donor Compartment"]; "Incubate" [label="4. Incubate at 32°C\nwith Stirring"]; "Sample" [label="5. Withdraw Samples from\nReceptor at Time Intervals"]; "Analyze" [label="6. Analyze Drug Concentration\n(e.g., HPLC)"]; "Calculate" [label="7. Calculate Flux,\nPermeability Coefficient, and\nEnhancement Ratio"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare Skin"; "Prepare Skin" -> "Setup Franz Cell"; "Setup Franz Cell" -> "Apply Formulation"; "Apply Formulation" -> "Incubate"; "Incubate" -> "Sample"; "Sample" -> "Analyze" [label="Repeat at each\ntime point"]; "Analyze" -> "Calculate"; "Calculate" -> "End"; }

Caption: Experimental Workflow for In-Vitro Skin Permeation Study.

Conclusion

This compound, specifically isothis compound, is a well-established and effective penetration enhancer for transdermal drug delivery. Its mechanism of action primarily involves the reversible disruption of the stratum corneum's lipid barrier, thereby increasing its fluidity and facilitating drug diffusion. Comparative data indicates that its performance is often comparable or, in some cases, superior to other common enhancers like oleic acid and propylene glycol, though the optimal choice is dependent on the specific drug and formulation. The standardized in-vitro Franz diffusion cell model provides a reliable method for quantitatively evaluating and comparing the efficacy of various penetration enhancers, guiding the development of effective topical and transdermal therapeutic systems.

References

In Vivo vs. In Vitro Correlation of Skin Permeation with Propyl Myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo skin permeation is critical for accurately predicting the performance of topical and transdermal drug delivery systems. This guide provides a comparative overview of in vivo and in vitro methodologies for assessing skin permeation, with a focus on formulations containing propyl myristate, a common penetration enhancer.

Due to a lack of extensive direct comparative data for this compound, this guide will utilize data for the closely related and structurally similar isothis compound (IPM) as a surrogate to illustrate the principles and methodologies. IPM is a well-documented penetration enhancer that functions by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion.[1][2][3] The insights gained from IPM studies are considered highly relevant to the expected performance of this compound.

Quantitative Data on Skin Permeation with Isothis compound (IPM)

The following tables summarize quantitative data from various in vitro studies on the permeation-enhancing effects of isothis compound on different active pharmaceutical ingredients (APIs). These studies typically utilize Franz diffusion cells and various skin models.

Active Pharmaceutical Ingredient (API)Vehicle/FormulationSkin ModelKey FindingsReference
TestosteroneCarbopol gel with varying IPM content (0% - 3%)Human cadaver skinTestosterone flux increased significantly with increasing IPM content. A gel with 2% IPM showed an 11-fold increase in flux compared to a formulation without IPM.[4]
NaproxenGelShed snake skinIPM was the most effective enhancer tested, affording the highest permeability for naproxen (36.2 x 10⁻⁴ cm h⁻¹).[5]
Methyl SalicylateNeat solventsPorcine ear skinIsothis compound demonstrated good skin deposition and formulation retention.[6]
IndomethacinVarious solventsRat skinIsothis compound significantly increased the flux of indomethacin across the skin.[7]

Experimental Protocols

In Vitro Skin Permeation Studies

In vitro permeation testing (IVPT) is a widely used method to screen and characterize the dermal absorption of topical formulations. The Franz diffusion cell is the most common apparatus used for these studies.[8]

Generalized Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells:

  • Skin Preparation: Excised human or animal (e.g., porcine, rat) skin is used. The subcutaneous fat is removed, and the skin is often dermatomed to a specific thickness (typically 200-500 µm).[8]

  • Cell Setup: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions). The fluid is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).[9]

  • Dosing: The test formulation containing the active ingredient and this compound is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh receptor fluid.

  • Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of the drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

In Vivo Skin Permeation Studies

In vivo studies are essential for confirming the performance of a topical formulation in a living system. These studies are typically conducted in human volunteers or animal models.

Generalized Protocol for In Vivo Skin Permeation Study using Tape Stripping:

  • Subject Selection: Healthy human volunteers or a suitable animal model are selected for the study.

  • Application: A defined area of the skin (e.g., the forearm) is demarcated, and the test formulation is applied.

  • Exposure: The formulation is left on the skin for a specified period.

  • Removal of Excess Formulation: At the end of the exposure time, any remaining formulation is carefully removed from the skin surface.

  • Tape Stripping: Successive layers of the stratum corneum are removed from the application site using an adhesive tape.

  • Extraction: The active ingredient is extracted from the collected tape strips using a suitable solvent.

  • Analysis: The amount of the active ingredient in each tape strip is quantified by a sensitive analytical method like HPLC or LC-MS/MS.

  • Data Analysis: The amount of drug in each tape strip is plotted as a function of the strip number to generate a concentration-depth profile within the stratum corneum.

In Vitro-In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro and in vivo data, known as in vitro-in vivo correlation (IVIVC), is a primary goal in transdermal drug development. A strong IVIVC can reduce the need for extensive in vivo studies and facilitate formulation optimization.[10][11]

For dermal drug delivery, a good IVIVC is often observed when there is a linear relationship between the in vitro flux and in vivo absorption parameters.[12][13] Factors that can influence this correlation include the choice of in vitro skin model, the experimental conditions of the in vitro study, and the physiological variability in vivo. While in vitro studies provide a controlled environment to assess permeation, in vivo studies account for the complexities of a living biological system, including skin metabolism and blood flow.

Visualizing the Experimental Workflows

To better illustrate the processes described, the following diagrams outline the typical experimental workflows for in vitro and in vivo skin permeation studies.

InVitro_Workflow In Vitro Skin Permeation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Excised Human/Animal Skin) prep_cell Franz Cell Setup prep_skin->prep_cell dosing Formulation Dosing prep_cell->dosing prep_fluid Receptor Fluid Preparation prep_fluid->prep_cell sampling Receptor Fluid Sampling dosing->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis data_analysis Data Analysis (Flux, Permeability Coefficient) analysis->data_analysis

In Vitro Skin Permeation Workflow

InVivo_Workflow In Vivo Skin Permeation Workflow cluster_prep Preparation & Application cluster_exp Procedure cluster_analysis Analysis subject_selection Subject Selection (Human/Animal) application Formulation Application subject_selection->application exposure Defined Exposure Time application->exposure removal Removal of Excess Formulation exposure->removal tape_stripping Tape Stripping removal->tape_stripping extraction Extraction from Tapes tape_stripping->extraction analysis Sample Analysis (e.g., HPLC) extraction->analysis data_analysis Data Analysis (Concentration-Depth Profile) analysis->data_analysis

In Vivo Skin Permeation Workflow

References

A Comparative Analysis of the Emollient Properties of Propyl Myristate and Mineral Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emollient properties of propyl myristate and mineral oil, focusing on their performance, mechanisms of action, and supporting experimental methodologies. This information is intended to assist researchers and formulation scientists in the selection of appropriate emollients for topical drug delivery and dermatological product development.

Introduction to Emollients

Emollients are crucial ingredients in topical formulations, designed to soften, soothe, and hydrate the skin. They function primarily by forming a protective layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin barrier integrity. The selection of an emollient can significantly impact the efficacy, sensory characteristics, and overall performance of a topical product.

This compound , an ester of propyl alcohol and myristic acid, is a non-greasy emollient known for its good spreadability and ability to enhance the penetration of active ingredients. In contrast, mineral oil , a highly refined hydrocarbon derived from petroleum, is a well-established occlusive agent that forms a barrier on the skin to prevent moisture loss.[1][2]

Mechanism of Action

The emollient effects of this compound and mineral oil are achieved through different primary mechanisms:

  • This compound: As an emollient ester, this compound primarily works by filling the spaces between corneocytes in the stratum corneum, leading to a smoother skin surface. Its chemical structure allows it to be readily absorbed into the upper layers of the skin, imparting a soft and non-greasy feel. Furthermore, this compound can modify the lipid structure of the stratum corneum, which contributes to its role as a penetration enhancer for other active compounds.

  • Mineral Oil: Mineral oil is a classic occlusive agent. When applied to the skin, it forms a hydrophobic film that acts as a physical barrier, significantly reducing the evaporation of water from the skin's surface.[1] This occlusion leads to an increase in the water content of the stratum corneum, thereby improving skin hydration and flexibility. Studies have shown that mineral oil is one of the most effective occlusive ingredients, capable of significantly reducing TEWL.[2]

Comparative Performance Data

While extensive direct comparative studies with quantitative data are limited in publicly available literature, the following tables summarize the expected performance characteristics based on the known properties of each substance. The data presented are illustrative and would need to be confirmed by head-to-head experimental testing.

Table 1: Quantitative Comparison of Emollient Properties
ParameterThis compoundMineral OilTest Method
Transepidermal Water Loss (TEWL) Reduction (%) 10 - 20%30 - 50%Tewameter
Skin Hydration (Corneometer Units - % Increase) 15 - 25%20 - 40%Corneometer
Skin Smoothness (Arbitrary Units - % Improvement) 20 - 30%15 - 25%Gas Bearing Electrodynamometer / Optical Profilometry
Spreadability (mm²/10 min) HighModerateIn vitro spreading on a synthetic substrate
Skin Feel Non-greasy, lightGreasy, heavySensory Panel Evaluation

Note: The values presented in this table are hypothetical and are intended for illustrative purposes. Actual values can vary depending on the formulation, concentration, and experimental conditions.

Experimental Protocols

To obtain robust comparative data, the following experimental protocols are recommended.

In Vivo Evaluation of Emollient Efficacy

This protocol outlines a standard method for the in vivo assessment of the emollient properties of this compound and mineral oil on human skin.

Objective: To quantitatively compare the effects of this compound and mineral oil on skin hydration, transepidermal water loss (TEWL), and skin smoothness.

Subjects: A panel of healthy volunteers (n ≥ 20) with dry to normal skin types.

Materials and Instrumentation:

  • This compound (cosmetic grade)

  • Mineral oil (cosmetic grade)

  • Untreated control site

  • Corneometer® for skin hydration measurement

  • Tewameter® for TEWL measurement

  • Gas Bearing Electrodynamometer or Optical Profilometer for skin smoothness assessment

Procedure:

  • Acclimatization: Subjects are to acclimate in a controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 30 minutes prior to measurements.

  • Baseline Measurements: Baseline measurements for skin hydration, TEWL, and skin smoothness are taken from designated test areas on the volar forearm of each subject.

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of this compound and mineral oil is applied to their respective, randomized test sites. One site remains untreated as a control.

  • Post-Application Measurements: Measurements are repeated at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.

  • Data Analysis: Statistical analysis (e.g., ANOVA, t-test) is performed to compare the changes from baseline for each parameter between the two emollients and the control.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_analysis Analysis acclimatization Subject Acclimatization baseline Baseline Measurements (Hydration, TEWL, Smoothness) acclimatization->baseline application Product Application (this compound, Mineral Oil, Control) baseline->application post_measure Post-Application Measurements (1, 2, 4, 6 hours) application->post_measure analysis Statistical Analysis post_measure->analysis

Experimental workflow for in vivo emollient efficacy testing.

Signaling Pathways and Logical Relationships

The interaction of these emollients with the skin barrier can be visualized as follows:

G cluster_pm This compound cluster_mo Mineral Oil cluster_outcome Overall Emollient Effect pm This compound Application pm_action Fills Inter-corneocyte Spaces & Penetrates Stratum Corneum pm->pm_action pm_effect1 Increased Skin Smoothness pm_action->pm_effect1 pm_effect2 Enhanced Penetration of Actives pm_action->pm_effect2 outcome Improved Skin Barrier Function pm_effect1->outcome mo Mineral Oil Application mo_action Forms Occlusive Film on Skin Surface mo->mo_action mo_effect1 Reduced Transepidermal Water Loss (TEWL) mo_action->mo_effect1 mo_effect2 Increased Stratum Corneum Hydration mo_effect1->mo_effect2 mo_effect2->outcome

Comparative mechanism of action for this compound and mineral oil.

Conclusion

Both this compound and mineral oil are effective emollients, but their suitability for a particular formulation depends on the desired outcome.

  • This compound is an excellent choice for formulations where a light, non-greasy feel and enhanced penetration of active ingredients are desired. Its primary contribution is to skin smoothness and sensory elegance.

  • Mineral oil is a highly effective occlusive agent, making it ideal for formulations aimed at intense moisturization and barrier repair, particularly for very dry or compromised skin. Its primary benefit is the significant reduction of transepidermal water loss.

The selection between these two emollients should be guided by the specific therapeutic or cosmetic goal of the final product. For comprehensive evaluation, direct comparative studies using the outlined experimental protocols are strongly recommended.

References

Propyl Myristate vs. Alternative Esters: A Comparative Analysis of Solvent Efficacy in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical excipients, the choice of solvent is a critical determinant of a drug product's stability, bioavailability, and therapeutic efficacy. Esters, a versatile class of organic compounds, are widely employed for their solvent properties, particularly in topical and transdermal formulations. This guide provides a comparative analysis of propyl myristate's efficacy as a solvent against other commonly used esters, supported by experimental data and detailed methodologies.

While this compound is a recognized ester, the vast majority of scientific literature and commercial applications focus on its isomer, isothis compound (IPM) .[1][2][3][4][5] IPM is extensively documented as an emollient, solvent, and penetration enhancer in the cosmetic and pharmaceutical industries.[1][3][4] Given the extensive data available for IPM, this guide will focus on its performance as a representative myristate ester, providing a robust comparison with other alternatives.

Physicochemical Properties and Solubility Profile

Isothis compound is the ester of isopropyl alcohol and myristic acid.[3][4][5] It is a clear, colorless, and practically odorless liquid with a low viscosity.[2][6] A key characteristic of IPM is its non-greasy feel and ready absorption by the skin.[2][7] Its lipophilic nature makes it an excellent solvent for many active pharmaceutical ingredients (APIs), particularly those with poor water solubility.[1] IPM is soluble in most organic solvents like ethanol, acetone, and chloroform, but it is insoluble in water.[6][8][9]

The mechanism of its solvent action in topical formulations is twofold: it acts as a carrier for the API and enhances its penetration through the skin's primary barrier, the stratum corneum.[1][3][4] IPM achieves this by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to the drug molecules.[1]

Comparative Efficacy in Drug Permeation

The primary measure of a solvent's efficacy in transdermal drug delivery is its ability to enhance the permeation of an active ingredient through the skin. The following tables summarize quantitative data from various studies comparing the performance of isothis compound with other esters and penetration enhancers.

Active Pharmaceutical Ingredient (API) Enhancer Concentration Permeability Coefficient (cm/h x 10⁻⁴) Flux Enhancement Ratio Reference
NaproxenIsothis compound (IPM) -36.2 25.9[10]
Menthol-25.017.9[10]
Oleic Acid-11.17.9[10]
Azone-7.35.2[10]
Control (No Enhancer)-1.41.0[10]
TestosteroneIsothis compound (IPM) 2%-11-fold increase [11]
MeloxicamIsothis compound (IPM) --1.070 (vs. Oleic Acid)[12]
Oleic Acid---[12]

Note: The flux enhancement ratio is calculated relative to a control formulation without a penetration enhancer.

As the data indicates, isothis compound demonstrated the highest permeability for naproxen compared to other common enhancers like menthol and oleic acid.[10] For testosterone, a 2% concentration of IPM in a gel formulation resulted in an 11-fold increase in drug flux compared to a formulation without IPM.[11]

Experimental Protocols

The evaluation of solvent efficacy, particularly in the context of transdermal drug delivery, relies on standardized in vitro and in vivo experimental models.

A widely accepted method for assessing the permeation of APIs through the skin is the Franz diffusion cell experiment.[12][13]

Objective: To quantify the rate and extent of drug permeation through a skin membrane from a given formulation.

Methodology:

  • Membrane Preparation: Excised skin (human cadaver, porcine, or rat) is carefully prepared and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.[11][13]

  • Formulation Application: A precise amount of the test formulation (e.g., a gel containing the API and the solvent/enhancer) is applied to the surface of the skin in the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable medium (e.g., phosphate-buffered saline) maintained at a constant temperature (typically 32°C or 37°C) and continuously stirred.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for the drug concentration using a validated analytical method like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the plot.

To ensure the safety and quality of the final pharmaceutical product, residual solvent levels must be quantified. The standard method for this is Headspace Gas Chromatography (HS-GC) .[14][15]

Objective: To identify and quantify volatile organic compounds (residual solvents) in a drug substance or product.

Methodology:

  • Sample Preparation: A precisely weighed sample is placed in a sealed headspace vial with a suitable solvent (e.g., DMSO, DMF, or water).[15][16]

  • Incubation: The vial is heated to a specific temperature, allowing the volatile solvents to partition into the headspace (the gas phase above the sample).

  • Injection: A sample of the headspace gas is automatically injected into a gas chromatograph.

  • Separation and Detection: The components of the sample are separated based on their volatility and interaction with the GC column. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification and identification.[14]

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a known standard.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Mechanism of IPM as a Penetration Enhancer IPM Isothis compound (IPM) SC Stratum Corneum (Lipid Bilayer) IPM->SC Disrupts & Fluidizes DeeperSkin Deeper Skin Layers SC->DeeperSkin Increased Permeability Drug Drug Molecule Drug->IPM Dissolves in Drug->SC Enhanced Partitioning & Diffusion G cluster_1 Experimental Workflow: In Vitro Skin Permeation Study prep Skin Membrane Preparation mount Mount on Franz Cell prep->mount apply Apply Formulation (Donor Compartment) mount->apply sample Sample Receptor Fluid at Intervals apply->sample analyze Analyze Samples (e.g., HPLC) sample->analyze calculate Calculate Flux & Permeability analyze->calculate

References

The Toxicity Profile of Propyl Myristate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of propyl myristate with other common penetration enhancers, including oleic acid, dimethyl sulfoxide (DMSO), and ethanol, reveals a favorable toxicity profile for this compound, positioning it as a viable option in topical and transdermal formulations. This guide provides a comprehensive analysis of their toxicological data, supported by experimental protocols and mechanistic insights.

Penetration enhancers are crucial excipients in topical and transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients across the skin barrier. However, their potential to cause skin irritation and systemic toxicity is a significant concern during formulation development. This guide offers a comparative overview of the toxicity of this compound against three other widely used penetration enhancers: oleic acid, DMSO, and ethanol.

Executive Summary

This compound generally exhibits a lower toxicity profile compared to oleic acid, DMSO, and ethanol. It is characterized by a high LD50 value, indicating low acute systemic toxicity, and is typically considered a non-irritant to the skin and eyes in concentrations commonly used in cosmetic and pharmaceutical formulations. While oleic acid is also a fatty acid ester with a relatively good safety profile, it has a higher potential for skin irritation. DMSO, a powerful solvent, demonstrates significant dose-dependent toxicity, including skin irritation and potential systemic effects. Ethanol is a well-known skin irritant that can disrupt the skin barrier function, leading to dryness and increased permeability to other potentially harmful substances.

Quantitative Toxicity Data Comparison

The following tables summarize the available quantitative toxicity data for this compound and the selected alternative penetration enhancers. It is important to note that the data are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Penetration EnhancerOral LD50 (rat)Dermal LD50 (rabbit)
This compound > 2000 mg/kg bw[1]> 5000 mg/kg[2]
Oleic Acid 25,000 - 74,000 mg/kg[[“]][4][5]No data available
Dimethyl Sulfoxide (DMSO) 14,500 mg/kg[6]40,000 mg/kg (rat)[7]
Ethanol 7,060 mg/kg[6]No data available

Table 1: Acute Systemic Toxicity Data.

Penetration EnhancerSkin Irritation (rabbit)Eye Irritation (rabbit)
This compound Non-irritant to slight irritant[1][8]Non-irritating to minimally irritating[8][9]
Oleic Acid Irritant[[“]]No irritating effect[[“]]
Dimethyl Sulfoxide (DMSO) Can cause skin irritation, redness, and itchiness[10]Can cause eye irritation[7]
Ethanol Associated with skin irritation or contact dermatitis[11]No data available

Table 2: Skin and Eye Irritation Data.

Penetration EnhancerCytotoxicityComedogenicity
This compound Low cytotoxicity expected at typical concentrations.Considered comedogenic in some studies, though this is debated.[12]
Oleic Acid Can induce cellular homeostasis disruption and ferroptosis at high concentrations.[12]No specific data found.
Dimethyl Sulfoxide (DMSO) Induces apoptosis in transformed human keratinocytes at 2.5% concentration.[7]Not typically considered comedogenic.
Ethanol Can be cytotoxic to keratinocytes, with isopropanol being more so.[13]Not considered comedogenic.

Table 3: Cytotoxicity and Comedogenicity Data.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and comparison of data. The following sections outline the standard protocols for evaluating acute oral toxicity, dermal irritation, and cytotoxicity.

Acute Oral Toxicity Testing (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically, young adult rats of a single strain are used.[1]

  • Housing and Feeding: Animals are housed in standard laboratory conditions and fasted overnight before administration of the test substance.[1]

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[1] Doses are administered to several groups of animals, with one dose level per group.[1]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

  • Necropsy: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[1]

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Dermal Irritation/Corrosion Testing (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: The albino rabbit is the preferred species.[14][15]

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

  • Application of Test Substance: A small area of the clipped skin (approximately 6 cm²) is selected, and 0.5 mL of the liquid or 0.5 g of the solid test substance is applied and covered with a gauze patch and semi-occlusive dressing.[14][16]

  • Exposure Period: The exposure period is typically 4 hours.[14][16]

  • Observation and Scoring: After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure.[17] The severity of the reactions is scored using a standardized system (e.g., Draize scoring system).[15]

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index.

In Vitro Cytotoxicity Testing (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human keratinocyte cell lines, such as HaCaT, are commonly used.[17][18][19] Cells are seeded in 96-well plates and allowed to attach and grow.

  • Treatment: The cells are then treated with various concentrations of the test substance (penetration enhancer) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[20]

  • Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.[2] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the substance that inhibits 50% of cell growth) is determined.[19]

Mechanistic Insights and Signaling Pathways

The toxicity of penetration enhancers is often linked to their mechanism of action, which involves disruption of the stratum corneum and interaction with cellular components.

Experimental_Workflow_for_Toxicity_Testing cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Viability Cell Viability Cytotoxicity Assay (MTT)->Cell Viability Measures Toxicity Profile Toxicity Profile Cell Viability->Toxicity Profile Acute Oral Toxicity (OECD 401) Acute Oral Toxicity (OECD 401) LD50 LD50 Acute Oral Toxicity (OECD 401)->LD50 Determines Dermal Irritation (OECD 404) Dermal Irritation (OECD 404) Irritation Score Irritation Score Dermal Irritation (OECD 404)->Irritation Score Determines LD50->Toxicity Profile Irritation Score->Toxicity Profile Test Substance Test Substance Test Substance->Cytotoxicity Assay (MTT) Tested in Test Substance->Acute Oral Toxicity (OECD 401) Tested in Test Substance->Dermal Irritation (OECD 404) Tested in Skin_Irritation_Signaling_Pathway cluster_enhancer Penetration Enhancer cluster_skin Skin Barrier cluster_cellular_response Cellular Response cluster_clinical_signs Clinical Signs Enhancer e.g., Oleic Acid, DMSO, Ethanol StratumCorneum Stratum Corneum Disruption Enhancer->StratumCorneum Keratinocytes Keratinocyte Stress StratumCorneum->Keratinocytes ProInflammatoryCytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->ProInflammatoryCytokines InflammatoryCascade Inflammatory Cascade ProInflammatoryCytokines->InflammatoryCascade Vasodilation Vasodilation & Increased Permeability InflammatoryCascade->Vasodilation Erythema Erythema (Redness) Vasodilation->Erythema Edema Edema (Swelling) Vasodilation->Edema

References

A Comparative Analysis of Propyl Myristate and Isopropyl Ricinoleate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly used esters in topical formulations: propyl myristate and isopropyl ricinoleate. By examining their physicochemical properties, performance in formulations, and impact on skin barrier function, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in formulation development. The following sections present a detailed analysis supported by experimental data and standardized protocols.

Executive Summary

This compound, an ester of myristic acid and propanol, is a well-established emollient and penetration enhancer known for its light, non-greasy feel and excellent spreadability.[1][2] Isopropyl ricinoleate, derived from castor oil, is positioned as a sustainable alternative, offering unique sensory properties such as enhanced gloss and shine due to its higher refractive index.[3][4] The choice between these two esters is contingent on the desired sensory experience, the specific requirements of the active pharmaceutical ingredient (API), and the overall formulation strategy. While this compound is lauded for its ability to facilitate the transdermal delivery of APIs, isopropyl ricinoleate presents a compelling profile for cosmetic elegance and emollience.[4][5]

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the key physicochemical and performance characteristics of this compound and isopropyl ricinoleate based on available data. It is important to note that direct comparisons should be made with caution, as data may be sourced from studies with varying experimental conditions.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundIsopropyl RicinoleateSource(s)
Molecular Formula C₁₇H₃₄O₂C₂₁H₄₀O₃[6][7]
Molecular Weight ( g/mol ) 270.45340.5[6][7]
Appearance Clear, colorless liquidNot explicitly stated, likely clear liquid[6]
Odor Faint, characteristicNot explicitly stated[6]
Viscosity (at 20-25°C) ~4.8 cP (25°C)~32.8 cP (20°C)[8][9]
Refractive Index (at 20°C) 1.434 - 1.438Higher than Isothis compound[6][10][11]
Solubility Soluble in alcohol; Insoluble in water and glycerolSoluble in water (0.01125 mg/L @ 25 °C)[6][12]
Surface Tension (mN/m) 2530[4]

Table 2: Comparative Performance in Topical Formulations

Performance ParameterThis compoundIsopropyl RicinoleateSource(s)
Skin Feel Non-greasy, smooth, silkyMinimum tackiness and residue[4][13]
Spreadability Excellent, glides smoothlyGood[2][13]
Emollience Effective, provides softness and smoothnessGood[1][14]
Skin Penetration Enhancement Enhances penetration of various drugsPredicted skin permeation value of -3.51 cm/s (in-silico)[15][16][17]
Gloss/Shine StandardImparts better gloss and shine[4][11]
Stability in Emulsions Contributes to stability by reducing interfacial tensionFunctions as an emulsion stabilizer[14][18]

Experimental Protocols

To ensure the reproducibility and validity of formulation performance testing, detailed experimental methodologies are crucial. The following sections outline standardized protocols for key experiments.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the permeation of active ingredients from topical formulations through the skin.[18][19]

Objective: To quantify the rate and extent of API permeation from a topical formulation containing either this compound or isopropyl ricinoleate.

Apparatus:

  • Vertical Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer

  • Water bath for temperature control (32°C)

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation evenly onto the surface of the stratum corneum in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for HPLC analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Data Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method. Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Emulsion Stability Testing

This protocol assesses the physical stability of a topical emulsion under accelerated conditions.

Objective: To evaluate the physical stability of an oil-in-water (O/W) emulsion containing either this compound or isopropyl ricinoleate over time and under various stress conditions.

Apparatus:

  • Homogenizer

  • Viscometer

  • Particle size analyzer

  • Centrifuge

  • Temperature-controlled chambers/ovens

  • pH meter

Procedure:

  • Emulsion Preparation: Prepare the O/W emulsions containing a standardized concentration of either this compound or isopropyl ricinoleate using a high-shear homogenizer.

  • Initial Characterization (Day 0): Measure and record the initial viscosity, particle size distribution, and pH of the freshly prepared emulsions.

  • Accelerated Stability Studies:

    • Thermal Stress: Store aliquots of the emulsions at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a period of three months.[20]

    • Freeze-Thaw Cycles: Subject the emulsions to a minimum of three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).

    • Centrifugation: Centrifuge an aliquot of the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) to assess for phase separation.

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability such as creaming, coalescence, or phase separation. Measure the viscosity, particle size distribution, and pH.

  • Data Analysis: Compare the physicochemical properties of the stored samples to the initial measurements. Significant changes in viscosity, an increase in mean particle size, or phase separation indicate instability.

Sensory Evaluation of Topical Emollients

This protocol uses a trained sensory panel to characterize and compare the sensory attributes of the two esters.[2]

Objective: To quantitatively describe and compare the sensory profiles of this compound and isopropyl ricinoleate when applied to the skin.

Panelists: A trained panel of 8-12 individuals with demonstrated sensory acuity.

Procedure:

  • Sample Preparation: Present the neat esters or simple formulations containing a standardized concentration of each ester in coded, identical containers.

  • Evaluation Protocol:

    • Panelists will cleanse their forearms and allow them to equilibrate to the controlled room temperature and humidity.

    • A standardized amount of each sample is applied to a designated area on the forearm.

    • Panelists evaluate a predefined list of sensory attributes (e.g., spreadability, gloss, residue, stickiness, oiliness, slipperiness, softness) at specific time points (e.g., during application, 2 minutes after, and 10 minutes after).[12][21]

  • Rating Scale: Use a labeled magnitude scale (e.g., a 15-point scale) for each attribute, where 0 indicates "not perceived" and 15 indicates "very strongly perceived".

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the two esters.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships discussed in this guide.

Experimental_Workflow_Skin_Permeation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation franz_cell Franz Diffusion Cell Setup prep_skin->franz_cell prep_receptor Receptor Solution Preparation prep_receptor->franz_cell prep_formulation Test Formulation Application sampling Time-point Sampling prep_formulation->sampling franz_cell->prep_formulation hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Flux Calculation hplc->data_analysis

Figure 1: In Vitro Skin Permeation Experimental Workflow.

Logical_Relationship_Ester_Properties cluster_pm This compound cluster_ir Isopropyl Ricinoleate cluster_formulation Topical Formulation Considerations pm_props Lower Viscosity Lower Molecular Weight Lower Surface Tension pm_performance Excellent Spreadability Light, Non-Greasy Feel Effective Penetration Enhancement pm_props->pm_performance leads to api_delivery API Delivery pm_performance->api_delivery sensory Sensory Profile pm_performance->sensory ir_props Higher Viscosity Higher Molecular Weight Higher Refractive Index ir_performance Good Emollience Enhanced Gloss & Shine Good Stability in Emulsions ir_props->ir_performance leads to ir_performance->sensory stability Formulation Stability ir_performance->stability

Figure 2: Relationship between Physicochemical Properties and Formulation Performance.

References

Assessing the Comedogenicity of Propyl Myristate Versus Other Emollients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of emollients in topical formulations is a critical factor in determining a product's overall performance and consumer acceptance, particularly for individuals with acne-prone skin. Comedogenicity, the propensity of a substance to clog pores and induce the formation of comedones, remains a primary concern. This guide provides an objective comparison of the comedogenic potential of propyl myristate and other commonly used emollients, supported by experimental data and detailed methodologies.

Quantitative Comparison of Emollient Comedogenicity

IngredientComedogenicity Grade (0-5)Irritancy Grade (0-5)Chemical Class
Isothis compound 5 3 Ester
Myristyl Myristate52Ester
Butyl Stearate30Ester
Isopropyl Palmitate41Ester
Isopropyl Isostearate50Ester
Isostearyl Neopentanoate32Ester
Decyl Oleate30Ester
Octyl Palmitate41Ester
Lanolin Alcohol42Alcohol
Acetylated Lanolin40Lanolin Derivative
Cocoa Butter40Triglyceride
Coconut Oil41Triglyceride
Safflower Oil00Triglyceride
Sunflower Oil00Triglyceride
Mineral Oil00Hydrocarbon
Petrolatum00Hydrocarbon

Data synthesized from studies published in the Journal of the Society of Cosmetic Chemists and other dermatological research.[1][2][3][4][5][6]

Experimental Protocols

The standardized assessment of comedogenicity is crucial for the development of non-comedogenic topical products. The two most cited methods in the scientific literature are the rabbit ear assay and human clinical trials.

1. The Rabbit Ear Assay (REA)

The rabbit ear model is a well-established in vivo method for screening the comedogenic potential of individual ingredients and finished formulations.[7][8][9] The external ear canal of rabbits is utilized due to its sensitivity and tendency to form microcomedones in response to comedogenic substances.[1]

  • Animal Model: Typically, albino rabbits are used.

  • Application: The test material is applied directly to the inner ear canal. The concentration of the test substance can range from 10% to 100% (neat).[10]

  • Duration: Applications are generally made for a period of two weeks.[7][8][10]

  • Evaluation: After the application period, the ear tissue is excised. A common technique involves immersing the tissue in water at 60°C for two minutes, which allows for the separation of the epidermis with the microcomedones attached.[7][8] The follicular hyperkeratosis is then assessed and graded, often using a stereomicroscope.[7][8] The grading is typically on a 0-5 scale, where 0 is non-comedogenic and 5 is severely comedogenic.[9][10][11]

2. Human Clinical Trials for Comedogenicity Assessment

Human trials are considered more clinically relevant for determining the comedogenic potential of a substance in real-world usage scenarios.

  • Subject Selection: Participants are typically individuals with prominent follicular orifices and a history of forming comedones.[12]

  • Test Site: The upper back is a common site for patch testing as the follicles in this area are responsive to comedogenic stimuli.[10][12]

  • Application Protocol: The test substance is applied under an occlusive patch to the designated area. Applications are repeated several times a week for a period of four to eight weeks.[13][14]

  • Evaluation Method (Cyanoacrylate Follicular Biopsy): A non-invasive "follicular biopsy" is a key evaluation technique.[10][11][12] A fast-setting cyanoacrylate glue is applied to the test site. A glass slide is then pressed onto the glue and subsequently removed, extracting the contents of the follicles (horny casts).[10][12] The number and size of microcomedones are then analyzed microscopically.[10]

  • Controls: Both positive (a known comedogenic substance) and negative (an untreated site or a non-comedogenic vehicle) controls are used for comparison.[14]

Signaling Pathways in Comedogenesis

The formation of a comedone (comedogenesis) is initiated by follicular hyperkeratinization, an abnormal proliferation and differentiation of keratinocytes within the hair follicle. Several signaling pathways are implicated in this process. The following diagram illustrates a simplified workflow of comedogenicity testing.

G Experimental Workflow for Comedogenicity Assessment cluster_0 Rabbit Ear Assay cluster_1 Human Clinical Trial A Test Substance Application (Inner Rabbit Ear) B Two-Week Application Period A->B C Tissue Excision and Epidermal Separation B->C D Microscopic Evaluation of Follicular Hyperkeratosis C->D I Comedogenicity Rating (0-5 Scale) D->I E Patch Application with Test Substance (Upper Back) F Four to Eight Week Application Period E->F G Cyanoacrylate Follicular Biopsy F->G H Microscopic Analysis of Microcomedones G->H H->I

A simplified workflow for comedogenicity testing.

The following diagram illustrates some of the key signaling pathways involved in the process of follicular hyperkeratinization leading to comedogenesis.

G Key Signaling Pathways in Follicular Hyperkeratinization A External Triggers (e.g., P. acnes, Irritants) B Toll-Like Receptor 2 (TLR2) Activation on Keratinocytes A->B C Release of Interleukin-1α (IL-1α) B->C D Keratinocyte Proliferation and Altered Differentiation C->D E Follicular Hyperkeratinization D->E F Microcomedone Formation E->F

Initiation of comedogenesis via TLR2 signaling.

References

Benchmarking the performance of propyl myristate against novel chemical permeation enhancers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transdermal drug delivery, the efficacy of permeation enhancers is paramount to overcoming the formidable barrier of the stratum corneum. Propyl myristate, a widely used ester, has long been a benchmark in enhancing the penetration of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of this compound's performance against a selection of novel chemical permeation enhancers, supported by experimental data to aid researchers, scientists, and drug development professionals in their formulation decisions.

Performance Benchmark: this compound vs. Alternatives

The enhancing effect of this compound, specifically isothis compound (IPM), has been evaluated against other chemical enhancers across various studies. The following tables summarize the quantitative data from in vitro permeation experiments for different drugs.

Table 1: Comparative Permeability of Naproxen with Various Enhancers

EnhancerPermeability Coefficient (x 10⁻⁴ cm/h)Enhancement Ratio (vs. Control)
Isothis compound (IPM) 36.2 25.9
Menthol25.017.9
Oleic Acid11.17.9
Azone7.35.2
Control (No Enhancer)1.41.0

Data sourced from a study on naproxen permeation through shed snake skin.[1]

Table 2: Comparative Permeation of Piroxicam with Various Enhancers

Enhancer (Concentration)Permeation Rate (µg/cm²/h)Enhancement Ratio (vs. Control)
Oleic Acid (1.0% w/w)28.54.8
Isothis compound (10% w/w) 15.2 2.6
Lecithin (5% w/w)8.81.5
Urea (10% w/w)7.11.2
Control (No Enhancer)5.91.0

Data from an in vitro study on piroxicam permeation through excised rat skin.[2]

Mechanism of Action: A Biophysical Approach

Chemical permeation enhancers, including this compound and its novel counterparts, primarily function by transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum.[3] This disruption increases the fluidity of the lipid bilayers, creating a more permeable barrier for drug diffusion.

The prevailing mechanism is not one of intricate signaling pathways but rather a direct biophysical interaction. This compound is believed to insert itself into the lipid lamellae of the stratum corneum, thereby disordering the lipid packing and increasing the diffusion coefficient of the drug.[4]

cluster_stratum_corneum Stratum Corneum Barrier cluster_permeation Enhanced Permeation corneocytes Corneocytes lipid_matrix Organized Lipid Matrix (Barrier to Permeation) disrupted_lipids Disrupted Lipid Matrix (Increased Fluidity) enhancer This compound / Novel Enhancers enhancer->lipid_matrix Disrupts Lipid Packing drug Active Pharmaceutical Ingredient (API) drug->lipid_matrix Limited Permeation drug->disrupted_lipids Increased Diffusion permeated_drug Enhanced Drug Permeation disrupted_lipids->permeated_drug

Mechanism of Chemical Permeation Enhancement.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study used to evaluate the performance of chemical enhancers.

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat) or human cadaver.

  • Subcutaneous fat and extraneous tissues are carefully removed.

  • The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.

2. Franz Diffusion Cell Setup:

  • The receptor compartment is filled with a phosphate-buffered saline (PBS, pH 7.4) solution to mimic physiological conditions.

  • The receptor fluid is continuously stirred with a magnetic bar to ensure homogeneity.

  • The temperature of the cell is maintained at 32 ± 0.5 °C to simulate skin surface temperature.

3. Dosing and Sampling:

  • A finite dose of the drug formulation containing the permeation enhancer is applied to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis.

  • An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain sink conditions.

4. Drug Quantification:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment.

  • The enhancement ratio (ER) is determined by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

start Start skin_prep Skin Membrane Preparation start->skin_prep franz_setup Franz Diffusion Cell Setup skin_prep->franz_setup dosing Apply Formulation to Donor Compartment franz_setup->dosing sampling Withdraw Samples from Receptor dosing->sampling sampling->sampling Repeat at Time Intervals analysis Drug Quantification (e.g., HPLC) sampling->analysis data_analysis Calculate Flux, Kp, and Enhancement Ratio analysis->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Propyl Myristate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed, step-by-step procedures for the proper disposal of propyl myristate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, while not classified as a hazardous substance by multiple regulatory standards, requires careful handling and disposal in accordance with institutional and local regulations.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they can provide specific guidance based on local, state, and federal laws.[4][5][6]

Physical and Chemical Properties of this compound

A comprehensive understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 110-27-0[1][7]
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.45 g/mol [1]
Appearance Clear, oily liquid[3]
Boiling Point 315 °C (decomposes)[2][7]
Melting Point 3 °C[2][7]
Flash Point 150 - 168 °C[2]
Specific Gravity 0.8532 (Water = 1)[7]
Solubility Insoluble in cold water; Soluble in acetone and oils; Partially soluble in methanol.[2][7]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This workflow is designed to ensure safety and regulatory adherence from the point of generation to final disposal.

Experimental Workflow: this compound Disposal

cluster_0 1. Waste Identification & Characterization cluster_1 2. Containerization & Labeling cluster_2 3. Storage cluster_3 4. Disposal A Is the this compound a pure, unused product? B Is the waste contaminated with other chemicals? A->B No D Select a chemically compatible container (e.g., HDPE, glass). A->D Yes C Consult SDS of all contaminants to determine hazardous characteristics. B->C Yes C->D E Ensure container has a secure, leak-proof cap. D->E F Attach a 'Hazardous Waste' tag from your EHS department. E->F G List all chemical constituents and their approximate percentages on the tag. F->G H Store the sealed container in a designated Satellite Accumulation Area (SAA). G->H I Use secondary containment to prevent spills. H->I J Segregate from incompatible materials (e.g., strong oxidizing agents). I->J K Submit a chemical waste collection request to your EHS department. J->K L EHS will collect the waste for final disposal via incineration or other approved methods. K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl myristate
Reactant of Route 2
Reactant of Route 2
Propyl myristate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.